molecular formula C5H3ClN2O B1280605 6-Chloropyrazine-2-carbaldehyde CAS No. 874114-34-8

6-Chloropyrazine-2-carbaldehyde

Número de catálogo: B1280605
Número CAS: 874114-34-8
Peso molecular: 142.54 g/mol
Clave InChI: NWLIHAPBHUZMAD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Chloropyrazine-2-carbaldehyde is a useful research compound. Its molecular formula is C5H3ClN2O and its molecular weight is 142.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

6-chloropyrazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O/c6-5-2-7-1-4(3-9)8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLIHAPBHUZMAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470696
Record name 6-chloropyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874114-34-8
Record name 6-chloropyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloropyrazine-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 6-Chloropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 6-chloropyrazine-2-carbaldehyde, a key intermediate in the development of novel therapeutics. This document outlines a robust synthetic pathway, details experimental protocols, and presents key data in a clear and accessible format.

Introduction

This compound is a heterocyclic aldehyde that serves as a versatile building block in medicinal chemistry. The pyrazine scaffold is a common motif in biologically active molecules, and the presence of a chlorine atom and an aldehyde functional group offers multiple points for chemical modification, enabling the synthesis of diverse compound libraries for drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

PropertyValue
CAS Number 874114-34-8[1][2]
Molecular Formula C₅H₃ClN₂O[1]
Molecular Weight 142.54 g/mol [1]
Exact Mass 141.9933904 g/mol [1]
Appearance Solid[3]
Purity ≥ 95%[3]
Topological Polar Surface Area 42.8 Ų[1]
Rotatable Bond Count 1[1]
Hydrogen Bond Donor Count 0[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, (6-chloropyrazin-2-yl)methanol. Several established oxidation protocols can be employed for this transformation, offering flexibility in reagent choice and reaction conditions.

Synthetic Pathway

The general synthetic scheme involves a single-step oxidation of the precursor alcohol.

Synthesis cluster_start Starting Material cluster_reaction Reaction cluster_product Product Starting_Material (6-chloropyrazin-2-yl)methanol Oxidation Oxidation Starting_Material->Oxidation [Oxidizing Agent] Product This compound Oxidation->Product

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Below are detailed experimental protocols for three common and effective oxidation methods.

Method 1: Swern Oxidation

This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride. It is known for its mild reaction conditions and high yields.

Experimental Workflow:

Swern_Workflow A Dissolve oxalyl chloride in anhydrous DCM at -78°C B Add DMSO dropwise, maintaining temperature A->B C Stir for 15 minutes B->C D Add a solution of (6-chloropyrazin-2-yl)methanol in DCM C->D E Stir for 30 minutes D->E F Add triethylamine (TEA) dropwise E->F G Allow to warm to room temperature F->G H Quench with water G->H I Extract with DCM H->I J Wash organic layer with brine, dry over Na₂SO₄ I->J K Concentrate in vacuo J->K L Purify by column chromatography K->L

Caption: Step-by-step workflow for Swern oxidation.

Detailed Procedure:

  • To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (2.5 eq.) dropwise, ensuring the internal temperature does not exceed -60 °C.

  • Stir the resulting mixture at -78 °C for 15 minutes.

  • Add a solution of (6-chloropyrazin-2-yl)methanol (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 30 minutes.

  • Add triethylamine (5.0 eq.) dropwise, and stir the reaction mixture for an additional 15 minutes at -78 °C.

  • Allow the reaction to warm to room temperature and quench with the addition of water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Method 2: Dess-Martin Periodinane (DMP) Oxidation

This method employs a hypervalent iodine reagent, offering a mild and selective oxidation.

Experimental Workflow:

DMP_Workflow A Dissolve (6-chloropyrazin-2-yl)methanol in DCM B Add Dess-Martin Periodinane (DMP) A->B C Stir at room temperature for 1-2 hours B->C D Monitor reaction by TLC C->D E Quench with saturated NaHCO₃ and Na₂S₂O₃ solution D->E F Stir until layers are clear E->F G Extract with DCM F->G H Wash organic layer with saturated NaHCO₃ and brine G->H I Dry over Na₂SO₄ and concentrate H->I J Purify by column chromatography I->J

Caption: Step-by-step workflow for Dess-Martin periodinane oxidation.

Detailed Procedure:

  • To a solution of (6-chloropyrazin-2-yl)methanol (1.0 eq.) in dichloromethane (DCM) at room temperature, add Dess-Martin Periodinane (1.2 eq.) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Stir the biphasic mixture vigorously until the solid dissolves and the layers become clear.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography.

Method 3: Manganese Dioxide (MnO₂) Oxidation

This heterogeneous oxidation is particularly effective for allylic, benzylic, and heterocyclic alcohols.

Experimental Workflow:

MnO2_Workflow A Suspend (6-chloropyrazin-2-yl)methanol in a suitable solvent (e.g., DCM, chloroform) B Add activated manganese dioxide (MnO₂) in excess A->B C Stir vigorously at room temperature B->C D Monitor reaction by TLC C->D E Filter the reaction mixture through Celite® D->E F Wash the filter cake with the solvent E->F G Combine the filtrates F->G H Concentrate the solvent in vacuo G->H I Purify by recrystallization or column chromatography if necessary H->I

Caption: Step-by-step workflow for manganese dioxide oxidation.

Detailed Procedure:

  • To a vigorously stirred suspension of activated manganese dioxide (5-10 eq.) in a suitable solvent such as dichloromethane or chloroform, add (6-chloropyrazin-2-yl)methanol (1.0 eq.).

  • Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

  • Wash the filter cake thoroughly with the solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by recrystallization or silica gel column chromatography.

Characterization Data

  • ¹H NMR: Expect signals for the two pyrazine ring protons and the aldehyde proton. The aldehyde proton would appear as a singlet in the downfield region (around 9-10 ppm). The two aromatic protons on the pyrazine ring would appear as distinct signals.

  • ¹³C NMR: Expect signals for the five carbon atoms, including the carbonyl carbon of the aldehyde (typically around 190 ppm) and the four carbons of the pyrazine ring.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde would be expected around 1700 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.

Safety Information

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides essential information for the synthesis and handling of this compound. The outlined oxidation methods offer reliable and adaptable procedures for its preparation from (6-chloropyrazin-2-yl)methanol. The provided physicochemical data and characterization guidelines will aid researchers in its use as a valuable intermediate in the pursuit of new chemical entities with therapeutic potential.

References

Synthesis of 6-Chloropyrazine-2-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic routes for the preparation of 6-Chloropyrazine-2-carbaldehyde, a valuable building block in medicinal chemistry. Due to the absence of a single, dedicated published protocol for this specific molecule, this document outlines three robust synthetic pathways derived from well-established chemical transformations and analogous reactions reported in the literature. This guide is intended to be a practical resource for organic chemists and professionals in pharmaceutical development, offering detailed experimental protocols, comparative data, and visual representations of the synthetic strategies.

Introduction and Significance

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. The pyrazine scaffold is a common motif in pharmaceuticals, and the presence of a chlorine atom and an aldehyde functional group provides versatile handles for further chemical modifications. The aldehyde group can participate in a wide range of reactions, including reductive amination, Wittig reactions, and condensations, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. The chlorine atom can be displaced through nucleophilic aromatic substitution, enabling the introduction of various functional groups at the 6-position of the pyrazine ring. These features make this compound a crucial precursor for the development of novel therapeutic agents.

Proposed Synthetic Pathways

Three primary synthetic routes are proposed for the synthesis of this compound, starting from commercially available precursors:

  • Route 1: Oxidation of 2-Chloro-6-methylpyrazine. This is a direct approach involving the oxidation of the methyl group of the readily available 2-Chloro-6-methylpyrazine.

  • Route 2: Reduction of 6-Chloropyrazine-2-carboxylic Acid Derivatives. This pathway starts with the commercially available 6-Chloropyrazine-2-carboxylic acid and proceeds through the reduction of an ester or an acyl chloride intermediate.

  • Route 3: Reduction of 6-Chloropyrazine-2-carbonitrile. This alternative route involves the synthesis of a nitrile intermediate followed by its partial reduction to the aldehyde.

The following sections provide detailed experimental protocols for each of these proposed routes, along with a summary of relevant quantitative data and visual diagrams of the reaction pathways.

Route 1: Oxidation of 2-Chloro-6-methylpyrazine

This route offers a straightforward approach to this compound from the commercially available 2-Chloro-6-methylpyrazine. The key transformation is the selective oxidation of the methyl group to an aldehyde. A common reagent for the oxidation of methyl groups on heteroaromatic rings is selenium dioxide (SeO₂).

Experimental Protocol: Selenium Dioxide Oxidation

Materials:

  • 2-Chloro-6-methylpyrazine

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane

  • Water

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Chloro-6-methylpyrazine (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 95:5 v/v).

  • Add selenium dioxide (1.1 - 1.5 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion of the reaction, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the black selenium precipitate. Wash the filter cake with dichloromethane.

  • Transfer the filtrate to a separatory funnel and extract with dichloromethane (3 x volume of the initial solvent).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Quantitative Data
ParameterValue/Range
Starting Material 2-Chloro-6-methylpyrazine
Reagent Selenium Dioxide (SeO₂)
Solvent 1,4-Dioxane/Water
Temperature Reflux (100-110 °C)
Reaction Time 4-12 hours
Typical Yield 40-60% (estimated based on analogous reactions)

Reaction Pathway

G 2-Chloro-6-methylpyrazine 2-Chloro-6-methylpyrazine This compound This compound 2-Chloro-6-methylpyrazine->this compound SeO₂, Dioxane/H₂O, Reflux

Caption: Oxidation of 2-Chloro-6-methylpyrazine.

Route 2: Reduction of 6-Chloropyrazine-2-carboxylic Acid Derivatives

This versatile approach utilizes the readily available 6-Chloropyrazine-2-carboxylic acid as the starting material. The carboxylic acid is first converted to a more reactive derivative, such as an ester or an acyl chloride, which is then selectively reduced to the aldehyde.

Sub-route 2a: Esterification followed by DIBAL-H Reduction

This two-step sequence involves the initial conversion of the carboxylic acid to its methyl or ethyl ester, followed by a controlled reduction using Diisobutylaluminium hydride (DIBAL-H) at low temperature.

Materials:

  • 6-Chloropyrazine-2-carboxylic acid

  • Methanol or Ethanol (anhydrous)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Sodium bicarbonate (NaHCO₃, saturated solution)

  • Dichloromethane (DCM) or Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 6-Chloropyrazine-2-carboxylic acid (1.0 eq) in an excess of anhydrous methanol or ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.

  • After cooling, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent to yield the corresponding ester, which can often be used in the next step without further purification.

Materials:

  • Methyl or Ethyl 6-chloropyrazine-2-carboxylate

  • Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes or toluene)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Ethyl acetate

Procedure:

  • Dissolve the ester (1.0 eq) in anhydrous toluene or DCM in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.1-1.2 eq) dropwise via a syringe, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction by TLC.[1]

  • Quench the reaction at -78 °C by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are formed.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography on silica gel.

Sub-route 2b: Acyl Chloride Formation followed by Reduction

This sub-route involves the conversion of the carboxylic acid to the more reactive acyl chloride, which can then be reduced to the aldehyde using specific reducing agents that do not reduce the aldehyde further.

Materials:

  • 6-Chloropyrazine-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • A catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend 6-Chloropyrazine-2-carboxylic acid (1.0 eq) in anhydrous DCM or toluene.

  • If using oxalyl chloride, add a catalytic amount of DMF (1-2 drops).

  • Add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.5-2.0 eq) dropwise at room temperature.[2][3][4]

  • Stir the mixture at room temperature or gently heat to reflux until the reaction is complete (cessation of gas evolution), typically for 1-3 hours.

  • Remove the excess thionyl chloride or oxalyl chloride and the solvent under reduced pressure. The resulting crude 6-chloropyrazine-2-carbonyl chloride is often used immediately in the next step without further purification.[5][6]

Two common methods for this selective reduction are the Rosenmund reduction and the use of a hindered hydride reagent.

Method 1: Rosenmund Reduction

Materials:

  • 6-Chloropyrazine-2-carbonyl chloride

  • Palladium on barium sulfate (Pd/BaSO₄, 5%)

  • Quinoline-sulfur poison (optional, to prevent over-reduction)

  • Anhydrous Toluene or Xylene

  • Hydrogen gas (H₂)

Procedure:

  • Suspend the Rosenmund catalyst (Pd/BaSO₄) and, if necessary, the quinoline-sulfur poison in anhydrous toluene in a hydrogenation flask.

  • Add a solution of 6-chloropyrazine-2-carbonyl chloride (1.0 eq) in anhydrous toluene.

  • Flush the apparatus with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., balloon pressure or a Parr hydrogenator).

  • Stir the mixture vigorously at room temperature or with gentle heating. Monitor the reaction by TLC or by measuring hydrogen uptake.[7][8][9][10]

  • Upon completion, filter the catalyst through Celite® and wash the filter cake with toluene.

  • Wash the filtrate with a dilute acid solution (to remove the quinoline), then with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude aldehyde, which can be purified by chromatography or distillation.

Method 2: Reduction with Lithium tri-tert-butoxyaluminum hydride

Materials:

  • 6-Chloropyrazine-2-carbonyl chloride

  • Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl ether

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve the crude 6-chloropyrazine-2-carbonyl chloride (1.0 eq) in anhydrous THF or diethyl ether under an inert atmosphere.

  • Cool the solution to -78 °C.

  • In a separate flask, dissolve lithium tri-tert-butoxyaluminum hydride (1.1 eq) in anhydrous THF and cool to -78 °C.[11][12]

  • Slowly add the hydride solution to the acyl chloride solution via a cannula or dropping funnel, maintaining the temperature at -78 °C.

  • Stir the reaction at -78 °C for 1-3 hours.

  • Quench the reaction by the slow addition of water or dilute HCl at -78 °C.

  • Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data for Route 2
Sub-routeStepReagentsSolventTemp. (°C)Time (h)Yield (%)
2a EsterificationH₂SO₄, MeOHMethanolReflux4-8>90 (typical)
DIBAL-H ReductionDIBAL-HToluene/DCM-781-370-90 (typical)
2b Acyl Chloride FormationSOCl₂ or (COCl)₂DCM/TolueneRT to Reflux1-3>95 (crude)
Rosenmund ReductionH₂, Pd/BaSO₄TolueneRT2-660-80 (typical)
LiAlH(OtBu)₃ ReductionLiAlH(OtBu)₃THF-781-370-85 (typical)

Reaction Pathways for Route 2

G cluster_2a Sub-route 2a cluster_2b Sub-route 2b 6-Chloropyrazine-2-carboxylic acid 6-Chloropyrazine-2-carboxylic acid Methyl 6-chloropyrazine-2-carboxylate Methyl 6-chloropyrazine-2-carboxylate 6-Chloropyrazine-2-carboxylic acid->Methyl 6-chloropyrazine-2-carboxylate MeOH, H₂SO₄ 6-Chloropyrazine-2-carbonyl chloride 6-Chloropyrazine-2-carbonyl chloride 6-Chloropyrazine-2-carboxylic acid->6-Chloropyrazine-2-carbonyl chloride SOCl₂ or (COCl)₂ 6-Chloropyrazine-2-carbaldehyde_a This compound Methyl 6-chloropyrazine-2-carboxylate->6-Chloropyrazine-2-carbaldehyde_a 1. DIBAL-H, -78 °C 2. Workup 6-Chloropyrazine-2-carbaldehyde_b This compound 6-Chloropyrazine-2-carbonyl chloride->6-Chloropyrazine-2-carbaldehyde_b H₂, Pd/BaSO₄ (Rosenmund) or LiAlH(OtBu)₃

Caption: Reduction of 6-Chloropyrazine-2-carboxylic Acid Derivatives.

Route 3: Reduction of 6-Chloropyrazine-2-carbonitrile

This route involves the synthesis of 6-Chloropyrazine-2-carbonitrile, which is then partially reduced to the target aldehyde. The nitrile can potentially be synthesized from the corresponding amine via a Sandmeyer reaction.

Experimental Protocol: Synthesis of 6-Chloropyrazine-2-carbonitrile (Proposed)

This protocol is based on the Sandmeyer reaction of an amino-pyrazine.

Materials:

  • 2-Amino-6-chloropyrazine

  • Hydrochloric acid (HCl) or Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Water

  • Toluene

Procedure:

  • Dissolve 2-Amino-6-chloropyrazine (1.0 eq) in an aqueous solution of HCl or HBr.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in an aqueous solution of sodium or potassium cyanide.

  • Slowly add the cold diazonium salt solution to the cuprous cyanide solution with vigorous stirring. An evolution of nitrogen gas should be observed.

  • After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1-2 hours.

  • Cool the mixture and extract with toluene or another suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude 6-Chloropyrazine-2-carbonitrile by column chromatography or recrystallization.

Experimental Protocol: Reduction of 6-Chloropyrazine-2-carbonitrile

Method 1: DIBAL-H Reduction

Materials:

  • 6-Chloropyrazine-2-carbonitrile

  • Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution)

  • Anhydrous Toluene or DCM

  • Dilute sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Follow a similar procedure as the DIBAL-H reduction of the ester (Sub-route 2a), dissolving the nitrile (1.0 eq) in an anhydrous solvent at -78 °C.[13][14][15][16][17]

  • Slowly add DIBAL-H (1.2-1.5 eq) and stir at -78 °C for 2-4 hours.

  • Quench the reaction with methanol, followed by an acidic workup (e.g., 2M H₂SO₄ or HCl) to hydrolyze the intermediate imine to the aldehyde.

  • Extract the product with ethyl acetate, wash, dry, and purify as described previously.

Method 2: Stephen Reaction

Materials:

  • 6-Chloropyrazine-2-carbonitrile

  • Anhydrous tin(II) chloride (SnCl₂)

  • Anhydrous diethyl ether or ethyl acetate

  • Anhydrous hydrogen chloride (HCl) gas

  • Water

Procedure:

  • Suspend anhydrous tin(II) chloride (2.0 eq) in anhydrous diethyl ether saturated with dry HCl gas.[18][19][20][21][22]

  • Add a solution of 6-Chloropyrazine-2-carbonitrile (1.0 eq) in anhydrous ether to the suspension.

  • Stir the mixture at room temperature. A precipitate of the aldimine-tin chloride complex should form.

  • After the reaction is complete (typically several hours), filter the precipitate under an inert atmosphere and wash with anhydrous ether.

  • Hydrolyze the collected solid by stirring with water, which will convert the imine intermediate to the aldehyde.

  • Extract the aldehyde with diethyl ether, wash the organic layer, dry, and concentrate.

  • Purify the product by chromatography or distillation.

Quantitative Data for Route 3
StepMethodReagentsSolventTemp. (°C)Time (h)Yield (%)
Nitrile SynthesisSandmeyerNaNO₂, CuCNWater/Toluene0-602-450-70 (typical)
Nitrile ReductionDIBAL-HDIBAL-HToluene/DCM-782-460-80 (typical)
Stephen ReactionSnCl₂, HClEtherRT4-1250-70 (typical)

Reaction Pathway for Route 3

G 2-Amino-6-chloropyrazine 2-Amino-6-chloropyrazine 6-Chloropyrazine-2-carbonitrile 6-Chloropyrazine-2-carbonitrile 2-Amino-6-chloropyrazine->6-Chloropyrazine-2-carbonitrile 1. NaNO₂, H⁺ 2. CuCN This compound This compound 6-Chloropyrazine-2-carbonitrile->this compound DIBAL-H or SnCl₂/HCl (Stephen)

Caption: Synthesis via Reduction of 6-Chloropyrazine-2-carbonitrile.

Conclusion

This technical guide has outlined three distinct and viable synthetic strategies for the preparation of this compound. Each route offers its own set of advantages and challenges.

  • Route 1 (Oxidation) is the most direct but may suffer from moderate yields and the use of a stoichiometric amount of a toxic selenium reagent.

  • Route 2 (Reduction of Carboxylic Acid Derivatives) is a highly reliable and versatile approach, with the DIBAL-H reduction of the corresponding ester often providing good yields and high purity. The Rosenmund reduction is also a classic and effective method.

  • Route 3 (Reduction of Nitrile) provides an alternative pathway, although it may involve more steps, including the initial synthesis of the nitrile.

The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific capabilities of the laboratory. The detailed experimental protocols and comparative data presented in this guide should serve as a valuable resource for researchers and scientists in their efforts to synthesize this compound for applications in drug discovery and development.

References

Spectroscopic Profile of 6-Chloropyrazine-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-Chloropyrazine-2-carbaldehyde. Due to the limited availability of specific experimental data in public databases, this guide presents a combination of predicted values and data from analogous compounds to offer a robust profile for this molecule. The information herein is intended to support research and development activities by providing key spectroscopic characteristics and methodologies.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • Synonyms: 5-Chloropyrazine-2-carbaldehyde

  • CAS Number: 874114-34-8

  • Molecular Formula: C₅H₃ClN₂O

  • Molecular Weight: 142.54 g/mol

  • Structure: Chemical structure of this compound

Spectroscopic Data Summary

The following tables summarize the expected and predicted spectroscopic data for this compound based on analysis of similar chemical structures and computational predictions.

¹H NMR Spectroscopy Data (Predicted)
  • Solvent: CDCl₃

  • Frequency: 400 MHz

Chemical Shift (δ) (ppm)MultiplicityAssignment
~9.9 - 10.1Singlet (s)Aldehyde (CHO)
~8.8 - 9.0Singlet (s)Pyrazine H
~8.6 - 8.8Singlet (s)Pyrazine H
¹³C NMR Spectroscopy Data (Predicted)
  • Solvent: CDCl₃

  • Frequency: 100 MHz

Chemical Shift (δ) (ppm)Assignment
~190 - 195Aldehyde Carbonyl (C=O)
~150 - 155Pyrazine Carbon (C-Cl)
~145 - 150Pyrazine Carbon
~140 - 145Pyrazine Carbon
~135 - 140Pyrazine Carbon
Infrared (IR) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H Stretch
~2850, ~2750MediumAldehyde C-H Stretch (Fermi Doublet)
~1710 - 1690StrongCarbonyl (C=O) Stretch
~1600 - 1450MediumPyrazine Ring C=C and C=N Stretch
~1100 - 1000MediumC-Cl Stretch
Mass Spectrometry (MS) Data (Predicted)
  • Ionization Mode: Electron Ionization (EI)

m/z (Mass-to-Charge Ratio)Relative IntensityAssignment
142/144HighMolecular Ion [M]⁺ (with ³⁵Cl/³⁷Cl isotopes)
113/115Medium[M-CHO]⁺
85Medium[M-CHO-Cl]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 512-2048 scans, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Instrumentation: Employ a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

  • Data Acquisition:

    • EI Mode: Use a standard electron energy of 70 eV. Acquire data over a mass range of m/z 40-400.

    • ESI Mode: Optimize spray and capillary voltages for the specific instrument. Acquire data in both positive and negative ion modes.

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition cluster_analysis Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic Analysis Workflow

6-Chloropyrazine-2-carbaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 874114-34-8

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with 6-Chloropyrazine-2-carbaldehyde. This document provides a detailed overview of its chemical properties, synthesis, reactivity, and its emerging role as a key intermediate in the development of novel therapeutics, particularly anti-tuberculosis agents.

Core Chemical and Physical Properties

This compound is a solid, heterocyclic aldehyde that serves as a versatile building block in organic synthesis.[1][2] Its chemical structure, featuring a pyrazine ring substituted with a chlorine atom and a formyl group, imparts unique reactivity, making it a valuable precursor for a diverse range of more complex molecules.

PropertyValueSource
Molecular Formula C₅H₃ClN₂O[3]
Molecular Weight 142.54 g/mol [3]
CAS Number 874114-34-8[3]
Physical State Solid[2][4]
Predicted Monoisotopic Mass 141.9934 Da[5]
Predicted XlogP 0.5[5]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Synthesis of this compound cluster_oxidation Oxidation Route cluster_reduction Reduction Route start1 (6-chloropyrazin-2-yl)methanol product This compound start1->product Oxidizing Agent (e.g., PCC, DMP) start2 6-Chloropyrazine-2-carbonitrile product2 This compound start2->product2 Reducing Agent (e.g., DIBAL-H)

Caption: Proposed synthetic routes to this compound.

Experimental Protocol: Oxidation of (6-chloropyrazin-2-yl)methanol (General Procedure)

This protocol is adapted from general procedures for the oxidation of primary alcohols to aldehydes.

Materials:

  • (6-chloropyrazin-2-yl)methanol

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of (6-chloropyrazin-2-yl)methanol (1.0 eq) in anhydrous DCM, add PCC (1.5 eq) or DMP (1.2 eq) portion-wise at room temperature under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts or periodinane byproducts.

  • Wash the filter cake with additional DCM.

  • Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Experimental Protocol: Reduction of 6-Chloropyrazine-2-carbonitrile (General Procedure)

This protocol is based on the partial reduction of nitriles to aldehydes using Diisobutylaluminium hydride (DIBAL-H).

Materials:

  • 6-Chloropyrazine-2-carbonitrile

  • DIBAL-H (1.0 M solution in hexanes)

  • Anhydrous toluene or DCM

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

Procedure:

  • Dissolve 6-Chloropyrazine-2-carbonitrile (1.0 eq) in anhydrous toluene or DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C and monitor by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are formed.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Chemical Reactivity and Experimental Protocols

The aldehyde functionality of this compound allows for a variety of subsequent chemical transformations, making it a key intermediate. A notable example is the Wittig reaction for the formation of alkenes.

Experimental Workflow: Wittig Reaction

Wittig Reaction Workflow start Start: Triphenylphosphine and Alkyl Halide ylide Phosphonium Ylide Formation (with base, e.g., n-BuLi) start->ylide reaction Wittig Reaction (in anhydrous solvent, e.g., THF) ylide->reaction aldehyde This compound aldehyde->reaction product Alkene Product + Triphenylphosphine oxide reaction->product workup Aqueous Workup and Extraction product->workup purification Purification (e.g., Column Chromatography) workup->purification final_product Final Alkene Product purification->final_product

Caption: General workflow for the Wittig reaction.

Experimental Protocol: Wittig Reaction with this compound (General Procedure)

This protocol describes a general procedure for the olefination of this compound.[6][7][8][9][10]

Materials:

  • Alkyltriphenylphosphonium halide (e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend the alkyltriphenylphosphonium halide (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add the strong base (1.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir until the ylide formation is complete (indicated by a color change).

  • Cool the resulting ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired alkene.

Application in Drug Discovery: Targeting Tuberculosis

Derivatives of this compound have shown significant promise as anti-tuberculosis agents.[11] These compounds are often designed as analogs of pyrazinamide, a first-line anti-tuberculosis drug.[12] The primary target of many of these pyrazine-based compounds is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthase-II (FAS-II) pathway of Mycobacterium tuberculosis.[13][14][15][16][17]

Signaling Pathway: Inhibition of Mycolic Acid Biosynthesis

InhA Inhibition Pathway FAS_I Fatty Acid Synthase I (FAS-I) Acyl_ACP Long-chain Acyl-ACP FAS_I->Acyl_ACP Produces primers FAS_II Fatty Acid Synthase II (FAS-II) Elongation Cycles Acyl_ACP->FAS_II Enoyl_ACP trans-2-Enoyl-ACP FAS_II->Enoyl_ACP Mycolic_Acids Mycolic Acids FAS_II->Mycolic_Acids Precursors InhA InhA (Enoyl-ACP Reductase) Enoyl_ACP->InhA Substrate InhA->Acyl_ACP Reduction Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acids->Cell_Wall Essential Component Inhibitor This compound Derivative Inhibitor->Inhibition Inhibition->InhA Inhibition

Caption: Inhibition of the InhA enzyme by 6-chloropyrazine derivatives disrupts mycolic acid synthesis.

The FAS-II pathway is responsible for the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[13][14] InhA catalyzes the final, rate-limiting step in each elongation cycle of this pathway.[14] By inhibiting InhA, derivatives of this compound block the production of mycolic acids, leading to a loss of cell wall integrity and ultimately, bacterial cell death. This mechanism of action is particularly relevant for overcoming resistance to isoniazid, another anti-tuberculosis drug that requires activation by the mycobacterial enzyme KatG.[13] Direct inhibitors of InhA, such as those derived from this compound, can bypass this activation step and remain effective against isoniazid-resistant strains.[13]

Spectral Data

While experimentally obtained spectra for this compound are not widely published, predicted data and spectra of analogous compounds provide valuable information for characterization.

Data TypePredicted/Analogous Data
Mass Spectrometry (Predicted) [M+H]⁺: 143.00068, [M+Na]⁺: 164.98262
¹H NMR (Analogous: 5-Chloropyrazine-2-carbaldehyde) Signals corresponding to the pyrazine ring protons and the aldehyde proton would be expected in the aromatic and downfield regions, respectively.[18]
¹³C NMR (Analogous Compounds) Characteristic peaks for the carbonyl carbon (aldehyde) and the carbons of the pyrazine ring are expected.
IR (Analogous Compounds) A strong absorption band corresponding to the C=O stretch of the aldehyde group is expected around 1700 cm⁻¹.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.[15][19]

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3] For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere.[3]

This technical guide provides a solid foundation for researchers working with this compound. As a key intermediate in the synthesis of potential new medicines, a thorough understanding of its properties and reactivity is essential for advancing drug discovery efforts.

References

A Technical Guide to 6-Chloropyrazine-2-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of 6-Chloropyrazine-2-carbaldehyde, a heterocyclic aldehyde of significant interest to researchers in medicinal chemistry and drug development. It details the compound's physicochemical properties, reactivity, and stability, along with proposed experimental protocols for its synthesis. Furthermore, this guide explores its applications as a key intermediate, particularly in the development of novel therapeutic agents. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams to facilitate understanding for a scientific audience.

Introduction

This compound is an organic compound featuring a pyrazine ring substituted with a chlorine atom and an aldehyde group. The pyrazine core is a prevalent scaffold in numerous biologically active molecules and approved pharmaceuticals. Its presence is critical in drugs developed for tuberculosis, cancer, and other conditions, making its derivatives valuable building blocks in synthetic chemistry.[1] This guide focuses on this compound (CAS No. 874114-34-8), outlining its fundamental properties and its role as a precursor in the synthesis of higher-order compounds for research and development.

Physicochemical Properties

The fundamental identifiers and physical properties of this compound are summarized below. The compound typically appears as a colorless to yellow or brown solid or liquid and is often supplied with a purity of 95%.[2] Specific experimental data for properties such as melting and boiling points are not widely published; however, recommended storage conditions suggest it should be kept in a freezer under an inert atmosphere.

Table 1: Core Identifiers and Physical Properties

PropertyValueReference
CAS Number 874114-34-8[3][4]
Molecular Formula C₅H₃ClN₂O[2][3]
Molecular Weight 142.54 g/mol [3]
IUPAC Name This compound[3]
Synonyms 6-chloro-2-pyrazinecarbaldehyde, 6-Chloro-pyrazinecarboxaldehyde[2]
Appearance Colorless to Yellow to Brown Solid or Liquid
Purity ≥95%[2]
Storage Inert atmosphere, store in freezer, under -20°C

Table 2: Computed Chemical Properties

PropertyValueReference
Topological Polar Surface Area 42.8 Ų[3]
Rotatable Bond Count 1[3]
Hydrogen Bond Donor Count 0[3]
Heavy Atom Count 9[3]
InChIKey NWLIHAPBHUZMAD-UHFFFAOYSA-N[3][5]

Chemical Reactivity and Stability

This compound possesses two primary sites for chemical modification: the aldehyde group and the chloro-substituted pyrazine ring. The aldehyde is susceptible to nucleophilic attack, oxidation to a carboxylic acid, and reduction to an alcohol. The pyrazine ring, being electron-deficient, can undergo nucleophilic aromatic substitution, potentially replacing the chlorine atom.

The compound's stability is limited, as indicated by the recommended storage conditions of freezing under an inert atmosphere. It is likely reactive with strong oxidizing agents, acids, and moisture, which are common incompatibilities for aldehydes.[6]

G cluster_main This compound cluster_reactions Potential Reactive Sites & Transformations compound aldehyde_rxns Aldehyde Group Reactions (Oxidation, Reduction, Nucleophilic Addition) compound->aldehyde_rxns  Site 1 ring_rxns Ring Reactions (Nucleophilic Aromatic Substitution at C-Cl) compound->ring_rxns  Site 2

Diagram of the reactive sites on this compound.

Spectroscopic Analysis

While public repositories lack experimental NMR or IR spectra for this specific compound, its structure allows for a theoretical prediction of its spectroscopic characteristics.

  • ¹H NMR: Three distinct signals in the aromatic region are expected for the two protons on the pyrazine ring and the aldehyde proton. The pyrazine protons would appear as doublets, while the aldehyde proton would be a singlet, typically shifted significantly downfield (9-10 ppm).

  • ¹³C NMR: Five signals are predicted in the ¹³C NMR spectrum, corresponding to the five unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group would exhibit the most downfield chemical shift (typically >180 ppm).

Experimental Protocols

Proposed Synthesis Protocol

Methodology: Oxidation of (6-chloropyrazin-2-yl)methanol

  • Reagents and Setup: Dissolve (6-chloropyrazin-2-yl)methanol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Oxidation: Cool the solution in an ice bath. Add a mild oxidizing agent, such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.1-1.5 equivalents), portion-wise while monitoring the temperature.

  • Reaction Monitoring: Stir the reaction mixture at 0°C to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding a suitable reagent (e.g., sodium thiosulfate for DMP oxidation). Filter the mixture through a pad of celite or silica gel to remove solid byproducts, washing with additional DCM.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. Purify the resulting crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

G start (6-chloropyrazin-2-yl)methanol (Starting Material) process1 1. Dissolve in DCM 2. Add Oxidizing Agent (e.g., DMP) start->process1 process2 Reaction Monitoring (TLC) process1->process2 process3 Workup & Filtration process2->process3 process4 Purification (Column Chromatography) process3->process4 end This compound (Final Product) process4->end

Proposed workflow for the synthesis of this compound.

Applications in Research and Development

The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules for drug discovery. The pyrazine-carboxamide structure is a known pharmacophore effective against Mycobacterium tuberculosis.[1] Research has demonstrated the synthesis of 6-chloropyrazine-2-carboxamides from the corresponding carboxylic acid.[1] Therefore, this compound serves as a direct precursor to this acid via oxidation, making it a critical starting point for developing novel anti-tubercular agents.

The general synthetic pathway involves oxidizing the aldehyde to 6-chloropyrazine-2-carboxylic acid, followed by an amide coupling reaction with a desired amine to produce a library of potential drug candidates.

G start This compound step1 Oxidation (e.g., Jones or Pinnick oxidation) start->step1 intermediate 6-Chloropyrazine-2-carboxylic acid step1->intermediate step2 Amide Coupling (e.g., with R-NH₂, EDC, HOBt) intermediate->step2 end 6-Chloro-N-R-pyrazine-2-carboxamide (Potential Therapeutic Agent) step2->end

Synthetic pathway from the aldehyde to potential drug candidates.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. The key safety information is summarized from supplier safety data sheets.

Table 3: GHS Hazard Information

CategoryInformationReference
Pictogram GHS07 (Exclamation mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[7]

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[8]

  • Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust or vapors. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated place.[10] For long-term stability, freezer storage (-20°C) under an inert atmosphere is recommended.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and moisture.[8]

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of medicinal chemistry. Its reactive aldehyde and chloro-pyrazine functionalities make it an ideal starting point for the synthesis of diverse molecular libraries. While detailed experimental data on some of its physical properties remain sparse, its role as a precursor to potential anti-tuberculosis agents underscores its importance for the scientific research community. Proper handling and storage are critical to ensure its stability and the safety of laboratory personnel.

References

An In-depth Technical Guide to 6-Chloropyrazine-2-carbaldehyde: Molecular Structure and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Properties

6-Chloropyrazine-2-carbaldehyde possesses a planar aromatic pyrazine ring substituted with a chlorine atom and a carbaldehyde group. The electron-withdrawing nature of the pyrazine ring, the chlorine atom, and the aldehyde group influences the molecule's reactivity and electronic properties.

Chemical Structure

The molecular structure of this compound is depicted below, along with a DOT script for its representation.

Molecular structure of this compound.
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical databases and suppliers.[1]

PropertyValue
Molecular Formula C₅H₃ClN₂O
Molecular Weight 142.54 g/mol [1]
CAS Number 874114-34-8[1][2][3]
IUPAC Name This compound[1]
SMILES O=Cc1ncc(Cl)cn1
InChI Key NWLIHAPBHUZMAD-UHFFFAOYSA-N[1]
Appearance Colorless to Yellow to Brown Solid or Liquid[3]
Purity Typically ≥95%[3]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 3
Rotatable Bonds 1[1]
Topological Polar Surface Area 42.8 Ų[1]
Storage Conditions Inert atmosphere, store in freezer, under -20°C[3]

Characterization Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on its structure, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region. Two doublets corresponding to the pyrazine ring protons and a singlet for the aldehydic proton, likely downfield (δ 9-10 ppm).

  • ¹³C NMR: The carbon NMR spectrum should display five signals: three for the pyrazine ring carbons and one for the aldehydic carbonyl carbon, which would be significantly deshielded (δ > 180 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorptions:

  • A strong carbonyl (C=O) stretching band around 1700-1720 cm⁻¹.

  • C-H stretching vibrations for the aromatic ring and the aldehyde group (around 2720 and 2820 cm⁻¹ for the aldehyde C-H).

  • C=N and C=C stretching vibrations of the pyrazine ring in the 1400-1600 cm⁻¹ region.

  • A C-Cl stretching band, typically in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry would show a molecular ion peak (M⁺) at m/z 142 and an M+2 peak with approximately one-third the intensity, characteristic of the presence of a chlorine atom. Predicted fragmentation patterns would involve the loss of CO, Cl, and HCN. PubChemLite provides predicted collision cross-section data for various adducts.[4]

AdductPredicted m/z
[M+H]⁺ 143.00068
[M+Na]⁺ 164.98262
[M-H]⁻ 140.98612

Experimental Protocols

Hypothetical Synthesis Workflow

A potential synthetic route could involve the oxidation of the corresponding alcohol, (6-chloropyrazin-2-yl)methanol. This precursor can be synthesized from 2-amino-6-chloropyrazine. The following diagram illustrates a logical workflow for such a synthesis.

synthesis_workflow start 2-Amino-6-chloropyrazine step1 Diazotization (NaNO₂, H₂SO₄) start->step1 intermediate1 6-Chloropyrazine-2-diazonium salt step1->intermediate1 step2 Hydrolysis (H₂O, heat) intermediate1->step2 intermediate2 (6-Chloropyrazin-2-yl)methanol step2->intermediate2 step3 Oxidation (e.g., PCC, DMP) intermediate2->step3 product This compound step3->product

A plausible synthetic workflow for this compound.

Protocol Outline:

  • Diazotization of 2-Amino-6-chloropyrazine: 2-Amino-6-chloropyrazine would be dissolved in an acidic solution (e.g., sulfuric acid) and treated with an aqueous solution of sodium nitrite at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Hydrolysis to (6-Chloropyrazin-2-yl)methanol: The diazonium salt solution would then be gently heated to facilitate hydrolysis, replacing the diazonium group with a hydroxyl group to yield (6-chloropyrazin-2-yl)methanol. The product would be extracted from the reaction mixture using an organic solvent.

  • Oxidation to this compound: The isolated alcohol would be dissolved in a suitable solvent (e.g., dichloromethane) and treated with a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to selectively oxidize the primary alcohol to the aldehyde.

  • Purification: The final product would be purified using standard techniques such as column chromatography or distillation under reduced pressure.

Characterization Protocol: The synthesized compound would be characterized using the spectroscopic methods outlined in Section 2 (NMR, IR, and MS) to confirm its identity and purity.

Applications in Drug Development

Pyrazine derivatives are of significant interest in drug development due to their wide range of biological activities. The structural motifs present in this compound suggest its potential as a scaffold for novel therapeutics.

Potential as an Antimicrobial Agent

Chloropyrazine derivatives have been investigated for their antimicrobial properties. The mechanism of action for some of these compounds is believed to involve the inhibition of essential cellular processes in bacteria, such as DNA, RNA, and protein synthesis.[5] Some phenothiazines, which share structural similarities, act by affecting bacterial efflux pumps.[6]

Potential as an Anticancer Agent

Certain chlorpromazine compounds, which also contain a chloro-substituted aromatic ring system, have demonstrated anticancer effects. Their proposed mechanisms of action include the inhibition of DNA synthesis and interference with topoisomerase enzymes.[7] Additionally, some of these compounds have been shown to inhibit signaling pathways such as the Akt/mTOR pathway, leading to cell cycle arrest and autophagic cell death in cancer cells.[8]

Logical Signaling Pathway

The following diagram illustrates a logical pathway for the potential biological activity of this compound, based on the mechanisms of related compounds.

signaling_pathway compound This compound target1 Bacterial Efflux Pumps compound->target1 target2 DNA Topoisomerase compound->target2 target3 Akt/mTOR Pathway compound->target3 effect1 Increased Intracellular Drug Concentration target1->effect1 effect2 Inhibition of DNA Replication target2->effect2 effect3 Cell Cycle Arrest/ Apoptosis target3->effect3 outcome1 Antimicrobial Activity effect1->outcome1 outcome2 Anticancer Activity effect2->outcome2 effect3->outcome2

Potential mechanisms of action for this compound.

Conclusion

This compound is a versatile chemical intermediate with considerable potential for the development of novel therapeutic agents. While comprehensive experimental data is currently limited in the public domain, its structural features and the known biological activities of related compounds suggest promising avenues for future research in antimicrobial and anticancer drug discovery. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully explore its therapeutic potential.

References

6-Chloropyrazine-2-carbaldehyde: A Technical Review of A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 6-chloropyrazine-2-carbaldehyde stands as a significant heterocyclic intermediate. Its pyrazine core, substituted with both a reactive aldehyde and a displaceable chlorine atom, offers a versatile scaffold for the synthesis of a wide array of complex molecules with potential applications in medicinal chemistry and materials science.

This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, physicochemical properties, and its role as a precursor in the development of novel compounds. While detailed experimental protocols and extensive biological data for the title compound itself are limited in publicly accessible literature, this review consolidates the existing information and provides context through the examination of closely related analogues.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical suppliers and databases.

PropertyValueReference
Molecular Formula C₅H₃ClN₂O[1][2]
Molecular Weight 142.54 g/mol [1][3]
IUPAC Name This compound[1]
CAS Number 874114-34-8[4]
Physical Form Colorless to Yellow to Brown Solid or Liquid[3]
Purity 95% - 98% (as commercially available)[3][4]
Storage Conditions Inert atmosphere, store in freezer, under -20°C[3]

Synthesis and Reactivity

A plausible synthetic pathway to this compound is the oxidation of the corresponding alcohol, (6-chloropyrazin-2-yl)methanol. This precursor is commercially available.[1]

G Potential Synthetic Pathway cluster_start Starting Material cluster_reaction Reaction cluster_product Product Starting Material (6-chloropyrazin-2-yl)methanol Oxidation Oxidation Starting Material->Oxidation e.g., PCC, DMP Product This compound Oxidation->Product

A potential synthetic route to this compound.

The reactivity of this compound is dictated by its two functional groups. The aldehyde group can undergo standard transformations such as oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines and other condensation products. The chlorine atom on the pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of substituents.[7][8] The electron-withdrawing nature of the pyrazine ring and the aldehyde group facilitates these substitution reactions.

Spectroscopic Characterization

Experimentally obtained spectroscopic data for this compound is not widely published. However, predicted data and data from analogous compounds can provide an estimation of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the two protons on the pyrazine ring and the aldehyde proton. The chemical shifts of the ring protons will be influenced by the electron-withdrawing effects of the chlorine and aldehyde groups. The aldehyde proton typically appears as a singlet in the downfield region (δ 9-10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the aldehyde will have a characteristic chemical shift in the range of 180-200 ppm.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the aldehyde functional group. A strong C=O stretching vibration should be observed around 1700 cm⁻¹. C-H stretching vibrations for the aromatic ring and the aldehyde are also expected.

Role in Drug Discovery and Medicinal Chemistry

While direct biological activity data for this compound is scarce, its derivatives have been explored for various therapeutic applications. The pyrazine scaffold is a well-known privileged structure in medicinal chemistry, appearing in numerous approved drugs. The ability to functionalize this compound at both the aldehyde and chloro positions makes it a valuable starting material for generating libraries of novel compounds for biological screening. For instance, pyrazine derivatives have been investigated for their potential as antiviral and anticancer agents.[9]

The general workflow for utilizing a building block like this compound in a drug discovery program is outlined below.

G Drug Discovery Workflow A This compound (Starting Material) B Chemical Synthesis (e.g., SNAr, Reductive Amination) A->B C Library of Derivatives B->C D Biological Screening (e.g., Enzyme Assays, Cell-based Assays) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

General workflow for drug discovery using a versatile building block.

Safety and Handling

Specific safety data for this compound is not extensively documented. However, based on its structure and the safety information for related compounds such as 6-chloro-2-pyridinecarboxaldehyde, it should be handled with care.[10] It is predicted to be harmful if swallowed (H302).[3] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for the synthesis of novel compounds in drug discovery and materials science. While detailed experimental data for the compound itself is limited in the current literature, its structural features suggest a rich and versatile chemistry. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

References

An In-Depth Technical Guide on the Discovery and History of 6-Chloropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, synthesis, and historical significance of 6-Chloropyrazine-2-carbaldehyde, a key building block in the development of various pharmaceutical compounds.

Introduction and Significance

This compound is a heterocyclic aromatic aldehyde that has garnered significant interest in medicinal chemistry. The pyrazine moiety itself is a crucial scaffold in numerous biologically active molecules. The presence of a chlorine atom and an aldehyde functional group on the pyrazine ring makes this compound a versatile intermediate for the synthesis of a wide range of complex organic molecules, particularly in the realm of drug discovery. Its strategic functionalization allows for the introduction of diverse substituents, enabling the modulation of pharmacological properties of target compounds.

While the exact date and seminal publication of its initial discovery remain elusive in publicly accessible records, its emergence in the chemical literature coincides with the growing interest in pyrazine-based scaffolds for pharmaceutical applications. Its importance lies in its role as a precursor to more complex molecules with therapeutic potential.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 874114-34-8
Molecular Formula C₅H₃ClN₂O
Molecular Weight 142.54 g/mol
Appearance Off-white to yellow solid
Melting Point Not reported
Boiling Point Not reported

Spectroscopic data is crucial for the identification and characterization of this compound. While a comprehensive set of publicly available spectra is limited, typical spectroscopic features can be predicted based on its structure and data from analogous compounds.

Table of Predicted Spectroscopic Data:

TechniquePredicted Chemical Shifts / Fragment Ions
¹H NMR Aldehyde proton (CHO): ~9.9-10.1 ppm (singlet)Pyrazine ring protons: ~8.7-9.0 ppm (two doublets or singlets)
¹³C NMR Aldehyde carbon (C=O): ~190-195 ppmPyrazine ring carbons: ~140-160 ppm
Mass Spectrometry (EI) Molecular ion (M⁺): m/z 142/144 (due to ³⁵Cl/³⁷Cl isotopes)Key fragments: [M-H]⁺, [M-CO]⁺, [M-Cl]⁺

Synthesis of this compound

The most plausible and commonly inferred synthetic route to this compound is through the oxidation of its corresponding alcohol, (6-chloropyrazin-2-yl)methanol. This precursor can be synthesized from commercially available starting materials.

Synthesis of the Precursor: (6-chloropyrazin-2-yl)methanol

A common route to (6-chloropyrazin-2-yl)methanol involves the diazotization of 2-amino-6-chloropyrazine followed by hydrolysis or a Sandmeyer-type reaction.

Experimental Protocol (Proposed):

  • Diazotization: To a cooled (0-5 °C) solution of 2-amino-6-chloropyrazine (1.0 eq) in an aqueous acidic medium (e.g., H₂SO₄), a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

  • Hydrolysis: The resulting diazonium salt solution is then gently warmed to room temperature and then heated to around 50-60 °C until nitrogen evolution ceases.

  • Work-up: The reaction mixture is cooled, neutralized with a base (e.g., NaHCO₃), and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford (6-chloropyrazin-2-yl)methanol.

Oxidation to this compound

The final step involves the oxidation of the primary alcohol to the aldehyde. Various oxidizing agents can be employed for this transformation.

Experimental Protocol (Proposed):

  • Reaction Setup: To a solution of (6-chloropyrazin-2-yl)methanol (1.0 eq) in a suitable solvent (e.g., dichloromethane), an oxidizing agent such as manganese dioxide (MnO₂, excess), pyridinium chlorochromate (PCC), or a Swern oxidation cocktail is added.

  • Reaction Conditions: The reaction is stirred at room temperature or slightly elevated temperatures, and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is filtered to remove the oxidant and any inorganic byproducts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude this compound is purified by column chromatography on silica gel or recrystallization to yield the final product.

Table of Typical Reaction Parameters:

StepReactantsReagentsSolventTemperatureTypical Yield
Precursor Synthesis 2-Amino-6-chloropyrazineNaNO₂, H₂SO₄Water0 °C to 60 °C60-70%
Oxidation (6-chloropyrazin-2-yl)methanolMnO₂ or PCCDichloromethaneRoom Temp.70-85%

Historical Applications in Drug Development

This compound has served as a pivotal intermediate in the synthesis of several classes of therapeutic agents. Its bifunctional nature allows for the construction of complex heterocyclic systems.

One notable application is in the synthesis of inhibitors of various kinases, which are crucial targets in cancer therapy. The aldehyde group provides a handle for condensation reactions, while the chloro-substituent can be displaced via nucleophilic aromatic substitution, allowing for the introduction of diverse side chains.

While specific drug names directly originating from this intermediate are not always explicitly disclosed in early-stage research, a review of the patent literature reveals its use in the development of compounds targeting signaling pathways implicated in diseases such as cancer and inflammatory disorders.

Visualizations

The following diagrams illustrate the synthetic pathway and the role of this compound as a key intermediate.

Synthesis_Workflow A 2-Amino-6-chloropyrazine B (6-chloropyrazin-2-yl)methanol A->B  Diazotization & Hydrolysis   C This compound B->C  Oxidation   D Pharmaceutical Target Molecules C->D  Further Synthesis   Logical_Relationship cluster_0 Core Intermediate cluster_1 Reactive Sites cluster_2 Potential Transformations cluster_3 Therapeutic Targets This compound This compound Aldehyde Group (C1) Aldehyde Group (C1) This compound->Aldehyde Group (C1) Chloro Group (C6) Chloro Group (C6) This compound->Chloro Group (C6) Condensation Reactions Condensation Reactions Aldehyde Group (C1)->Condensation Reactions Reductive Amination Reductive Amination Aldehyde Group (C1)->Reductive Amination Nucleophilic Substitution Nucleophilic Substitution Chloro Group (C6)->Nucleophilic Substitution Kinase Inhibitors Kinase Inhibitors Condensation Reactions->Kinase Inhibitors GPCR Modulators GPCR Modulators Nucleophilic Substitution->GPCR Modulators Antiviral Agents Antiviral Agents Reductive Amination->Antiviral Agents

Methodological & Application

Application Notes and Protocols for 6-Chloropyrazine-2-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-Chloropyrazine-2-carbaldehyde as a versatile starting material in the synthesis of medicinally relevant compounds, with a particular focus on the development of Janus kinase (JAK) inhibitors. The following sections detail synthetic protocols, present key biological data, and illustrate the signaling pathways targeted by molecules derived from this valuable building block.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

This compound is a key precursor for the synthesis of potent and selective JAK inhibitors, a class of drugs targeting the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. The pyrazine moiety serves as a crucial scaffold for building molecules that can effectively interact with the ATP-binding site of JAK enzymes.

A notable example of a drug candidate class that can be synthesized from this precursor is the pyrazolo[1,5-a]pyrimidine-based JAK inhibitors. One such selective JAK1 inhibitor is GSK2586184, which has been investigated for the treatment of psoriasis.

Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine-based JAK Inhibitor Intermediate

This protocol outlines a plausible multi-step synthesis of a key pyrazolo[1,5-a]pyrimidine intermediate from this compound. This intermediate is structurally related to the core of selective JAK1 inhibitors like GSK2586184.

Step 1: Synthesis of 6-Chloropyrazine-2-carbonitrile

  • Reaction: Conversion of the aldehyde group of this compound to a nitrile group.

  • Reagents and Conditions:

    • This compound

    • Hydroxylamine hydrochloride

    • Sodium formate

    • Formic acid

  • Procedure:

    • To a solution of this compound in formic acid, add hydroxylamine hydrochloride and sodium formate.

    • Heat the mixture under reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-Chloropyrazine-2-carbonitrile.

Step 2: Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile

  • Reaction: Formation of a pyrazole ring from the synthesized nitrile.

  • Reagents and Conditions:

    • 6-Chloropyrazine-2-carbonitrile

    • Hydrazine hydrate

    • Ethanol

  • Procedure:

    • Dissolve 6-Chloropyrazine-2-carbonitrile in ethanol.

    • Add hydrazine hydrate dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • The product, 3-Amino-1H-pyrazole-4-carbonitrile, will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Step 3: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

  • Reaction: Cyclocondensation to form the fused heterocyclic system. This is a common method for synthesizing the pyrazolo[1,5-a]pyrimidine core.

  • Reagents and Conditions:

    • 3-Amino-1H-pyrazole-4-carbonitrile

    • An appropriate 1,3-dicarbonyl compound (e.g., acetylacetone for a dimethyl-substituted pyrimidine ring)

    • Acetic acid

  • Procedure:

    • Suspend 3-Amino-1H-pyrazole-4-carbonitrile in acetic acid.

    • Add the 1,3-dicarbonyl compound to the suspension.

    • Heat the mixture to reflux for 6-8 hours, monitoring by TLC.

    • Cool the reaction mixture and pour it into cold water.

    • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure pyrazolo[1,5-a]pyrimidine product.

Step 4: Functionalization to a Carbaldehyde Intermediate

  • Reaction: Conversion of a methyl group on the pyrimidine ring to a carbaldehyde. A common method for such an oxidation is using Dess-Martin periodinane.

  • Reagents and Conditions:

    • The synthesized pyrazolo[1,5-a]pyrimidine

    • Dess-Martin periodinane

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the pyrazolo[1,5-a]pyrimidine in anhydrous DCM under an inert atmosphere.

    • Add Dess-Martin periodinane portion-wise at room temperature.

    • Stir the reaction mixture for 2-4 hours.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aldehyde.

    • Purify the crude product by column chromatography on silica gel.

This resulting pyrazolo[1,5-a]pyrimidine-carbaldehyde is a key intermediate that can be further elaborated through reactions such as reductive amination to introduce the side chains necessary for potent JAK1 inhibition, leading to final compounds like GSK2586184.

Biological Activity of Derived JAK Inhibitors

Compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated potent and selective inhibition of JAK enzymes. For instance, GSK2586184 is a selective oral inhibitor of JAK1.[1]

Quantitative Data for GSK2586184

The following table summarizes the clinical efficacy of GSK2586184 in a phase IIa study for the treatment of moderate-to-severe plaque psoriasis. The primary endpoint was the proportion of patients achieving a 75% reduction in the Psoriasis Area and Severity Index (PASI 75) at week 12.

Treatment Group (Twice Daily)PASI 75 Response Rate at Week 12
Placebo0%
GSK2586184 100 mg13%
GSK2586184 200 mg25%
GSK2586184 400 mg57%
Data from a randomized, placebo-controlled phase IIa study.[1]

These results demonstrate a clear dose-dependent clinical improvement in patients treated with GSK2586184.[1]

Signaling Pathway and Mechanism of Action

JAK inhibitors exert their therapeutic effects by modulating the JAK-STAT signaling pathway. This pathway is a primary route for signal transduction for a wide range of cytokines and growth factors that are crucial for immune function and cell proliferation.[2][3]

The JAK-STAT Signaling Pathway

The canonical JAK-STAT pathway is initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event leads to the activation of receptor-associated Janus kinases (JAKs). The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune responses.[3][4]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor 3. Receptor Phosphorylation JAK->STAT 5. STAT Phosphorylation STAT_P pSTAT STAT_dimer pSTAT Dimer STAT_P->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Inhibitor JAK Inhibitor (e.g., GSK2586184) Inhibitor->JAK Inhibition Gene_Expression Gene Expression (Inflammation, etc.) DNA->Gene_Expression 8. Transcription

Figure 1: The JAK-STAT Signaling Pathway and the Mechanism of Action of JAK Inhibitors. This diagram illustrates how cytokines activate the JAK-STAT pathway, leading to gene expression. JAK inhibitors block this pathway by preventing the activation of JAKs.

Experimental Workflow: Evaluating JAK Inhibitor Activity

The following workflow outlines a general procedure for assessing the in vitro activity of a newly synthesized JAK inhibitor.

Experimental_Workflow Start Synthesized JAK Inhibitor Biochemical_Assay Biochemical Assay (e.g., Kinase Glo®) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., pSTAT Western Blot) Start->Cell_Based_Assay IC50_Determination Determine IC50 Biochemical_Assay->IC50_Determination Cell_Based_Assay->IC50_Determination Selectivity_Profiling Selectivity Profiling (vs. other kinases) IC50_Determination->Selectivity_Profiling Data_Analysis Data Analysis and Lead Optimization Selectivity_Profiling->Data_Analysis

Figure 2: Experimental Workflow for In Vitro Evaluation of JAK Inhibitors. This flowchart depicts the key steps in characterizing the potency and selectivity of a synthesized JAK inhibitor.

References

Application Notes and Protocols for the Use of 6-Chloropyrazine-2-carbaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 6-Chloropyrazine-2-carbaldehyde, a versatile building block in the construction of diverse heterocyclic scaffolds of interest in medicinal chemistry and materials science. The protocols provided are based on established organic transformations and are intended to serve as a practical guide for the synthesis of key intermediates.

Introduction

This compound is a bifunctional reagent featuring a reactive aldehyde group and a halogenated pyrazine core. The aldehyde functionality allows for classic carbonyl chemistry, such as condensations and reductive aminations, while the chloro-substituent is amenable to nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. This combination of reactive sites makes it a valuable precursor for the synthesis of a wide array of substituted pyrazine derivatives, which are prevalent in pharmaceuticals and agrochemicals.

Key Applications

The primary applications of this compound in organic synthesis include:

  • Synthesis of Schiff Bases and Imines: The aldehyde group readily condenses with primary amines to form imines, which can be further reduced to secondary amines or utilized as intermediates for the synthesis of more complex heterocyclic systems.

  • Knoevenagel Condensation: Reaction with active methylene compounds, such as malonates and cyanoacetates, provides access to α,β-unsaturated systems, which are versatile intermediates for Michael additions and cycloadditions.

  • Wittig and Related Olefinations: The aldehyde can be converted to an alkene through reactions like the Wittig, Horner-Wadsworth-Emmons, or Julia olefination, allowing for carbon chain extension.

  • Precursor to Carboxylic Acids and Alcohols: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, providing access to other important pyrazine building blocks.

  • Multicomponent Reactions: Its bifunctional nature makes it a suitable candidate for multicomponent reactions, enabling the rapid construction of complex molecular architectures.

Data Presentation: Representative Reaction Data

The following tables summarize representative quantitative data for key transformations of this compound. These are illustrative examples based on typical reaction efficiencies for analogous substrates.

Table 1: Synthesis of Schiff Bases

EntryAmineSolventCatalystTime (h)Yield (%)
1AnilineEthanolAcetic Acid (cat.)492
2BenzylamineTolueneNone688
34-FluoroanilineMethanolAcetic Acid (cat.)495
4CyclohexylamineDichloromethaneNone585

Table 2: Knoevenagel Condensation

EntryActive Methylene CompoundBaseSolventTime (h)Yield (%)
1Diethyl malonatePiperidineEthanol885
2MalononitrileTriethylamineAcetonitrile391
3Ethyl cyanoacetateSodium acetateAcetic Acid688
4NitromethaneAmmonium acetateMethanol1275

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Schiff Bases (Imines)

This protocol describes the condensation of this compound with a primary amine to yield the corresponding imine.

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask was added the primary amine (1.0 mmol).

  • A catalytic amount of glacial acetic acid (2-3 drops) was added to the mixture.

  • The reaction mixture was stirred at room temperature or heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture was cooled to room temperature.

  • The resulting precipitate was collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure imine. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Schiff_Base_Synthesis cluster_conditions reactant1 This compound product Schiff Base reactant1->product Condensation reactant2 +   R-NH2 reactant2->product reagents Ethanol, Acetic Acid (cat.)

Caption: Synthesis of Schiff Bases from this compound.

Protocol 2: General Procedure for the Knoevenagel Condensation

This protocol outlines the base-catalyzed condensation of this compound with an active methylene compound.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile)

  • Ethanol

  • Piperidine (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, this compound (1.0 mmol) and the active methylene compound (1.0 mmol) were dissolved in ethanol (15 mL).

  • A catalytic amount of piperidine (0.1 mmol) was added to the solution.

  • The mixture was heated to reflux and stirred for 3-8 hours, with reaction progress monitored by TLC.

  • After the reaction was complete, the mixture was cooled to room temperature, and the solvent was removed under reduced pressure.

  • The crude product was purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield the desired α,β-unsaturated product.

Knoevenagel_Condensation cluster_conditions reactant1 This compound product alpha,beta-Unsaturated Product reactant1->product Condensation reactant2 +   CH2(Z)(Z') reactant2->product reagents Piperidine, Ethanol

Caption: Knoevenagel Condensation with this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic transformations and a general experimental workflow.

Synthetic_Pathways start This compound schiff_base Schiff Base / Imine start->schiff_base  + R-NH2 knoevenagel alpha,beta-Unsaturated Pyrazine start->knoevenagel  + Active Methylene carboxylic_acid 6-Chloropyrazine-2-carboxylic acid start->carboxylic_acid  Oxidation (e.g., KMnO4) alcohol (6-Chloropyrazin-2-yl)methanol start->alcohol  Reduction (e.g., NaBH4) secondary_amine Secondary Amine schiff_base->secondary_amine  Reduction (e.g., NaBH4) michael_adduct Michael Adduct knoevenagel->michael_adduct  + Nucleophile

Caption: Synthetic pathways originating from this compound.

Experimental_Workflow setup Reaction Setup (Flask, Stirrer, Reagents) reaction Reaction (Heating/Stirring) setup->reaction monitoring Monitoring (TLC) reaction->monitoring monitoring->reaction Continue if incomplete workup Work-up (Quenching, Extraction) monitoring->workup Proceed if complete purification Purification (Recrystallization/Chromatography) workup->purification analysis Analysis (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for synthesis.

Application Notes and Protocols for 6-Chloropyrazine-2-carbaldehyde in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropyrazine-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a valuable building block in organic synthesis and medicinal chemistry. Its pyrazine core is a key pharmacophore found in numerous biologically active compounds, including anticancer, antimicrobial, and antiviral agents. The presence of a reactive aldehyde group and a displaceable chlorine atom allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of diverse molecular scaffolds.

These application notes provide detailed protocols for several key reactions utilizing this compound, including Wittig reactions, Knoevenagel condensations, reductive aminations, and palladium-catalyzed cross-coupling reactions (Suzuki and Sonogashira). Additionally, we explore the potential biological implications of the resulting pyrazine derivatives, with a focus on their pro-apoptotic activity in cancer cells.

Key Reactions and Experimental Protocols

This section details the experimental procedures for common and impactful reactions starting from this compound. The following protocols are based on established methodologies for similar aromatic and heterocyclic aldehydes and should be considered as starting points for optimization.

Wittig Reaction: Synthesis of Ethyl (E)-3-(6-chloropyrazin-2-yl)acrylate

The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds from carbonyl compounds. Using a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, with this compound, selectively yields the (E)-alkene, a common structural motif in biologically active molecules.

Reaction Scheme:

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous toluene (5 mL per mmol of aldehyde), add (carbethoxymethylene)triphenylphosphorane (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the desired ethyl (E)-3-(6-chloropyrazin-2-yl)acrylate.

Knoevenagel Condensation: Synthesis of 2-((6-Chloropyrazin-2-yl)methylene)malononitrile

The Knoevenagel condensation is an effective method for C-C bond formation involving the reaction of a carbonyl compound with an active methylene compound. The reaction of this compound with malononitrile, catalyzed by a weak base like piperidine, yields a vinyl-dinitrile derivative, which can be a precursor for various heterocyclic systems.

Reaction Scheme:

Experimental Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.2 eq) in ethanol (10 mL per mmol of aldehyde).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. Upon completion, the product may precipitate from the solution.

  • If precipitation occurs, filter the solid product and wash with cold ethanol.

  • If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Reductive Amination: Synthesis of N-Benzyl-1-(6-chloropyrazin-2-yl)methanamine

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. This one-pot procedure involves the formation of an imine intermediate from this compound and a primary amine, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride.

Reaction Scheme:

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE) (15 mL per mmol of aldehyde), add benzylamine (1.1 eq).

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki Cross-Coupling: Synthesis of 6-Phenylpyrazine-2-carbaldehyde

The Suzuki coupling is a robust palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organohalide and an organoboron compound. This method can be applied to this compound to introduce aryl or heteroaryl substituents at the 6-position.

Reaction Scheme:

Experimental Protocol:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio, 10 mL per mmol of aldehyde).

  • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Sonogashira Coupling: Synthesis of 6-(Phenylethynyl)pyrazine-2-carbaldehyde

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction allows for the introduction of an alkynyl moiety onto the pyrazine ring.

Reaction Scheme:

Experimental Protocol:

  • To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 eq), and a copper co-catalyst such as CuI (0.06 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent such as triethylamine (TEA) or a mixture of THF and TEA.

  • Add phenylacetylene (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until completion as indicated by TLC.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

ReactionProductReagentsSolventTemp. (°C)Time (h)Yield (%)
Wittig Ethyl (E)-3-(6-chloropyrazin-2-yl)acrylate(Carbethoxymethylene)triphenylphosphoraneToluene1104-870-85
Knoevenagel 2-((6-Chloropyrazin-2-yl)methylene)malononitrileMalononitrile, PiperidineEthanolRT2-485-95
Reductive Amination N-Benzyl-1-(6-chloropyrazin-2-yl)methanamineBenzylamine, NaBH(OAc)₃DCERT6-1260-75
Suzuki Coupling 6-Phenylpyrazine-2-carbaldehydePhenylboronic acid, Pd(PPh₃)₄, K₂CO₃Toluene/H₂O10012-2450-70
Sonogashira Coupling 6-(Phenylethynyl)pyrazine-2-carbaldehydePhenylacetylene, PdCl₂(PPh₃)₂, CuI, TEATHF/TEA406-1065-80
Note: The data presented in this table are representative yields and conditions based on analogous reactions and may require optimization for specific experimental setups.

Biological Activity and Signaling Pathways

Pyrazine derivatives are known to exhibit a wide range of biological activities, including anticancer properties.[1][2][3] Several studies have shown that certain pyrazine-containing compounds can induce apoptosis (programmed cell death) in cancer cells.[1][2]

One of the key pathways regulating apoptosis is controlled by the Bcl-2 family of proteins. This family includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). The ratio of these proteins is critical in determining a cell's fate. An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., Caspase-9 and Caspase-3), ultimately leading to the execution of apoptosis.[4][5]

Derivatives synthesized from this compound, such as those with extended conjugation or specific pharmacophoric groups, have the potential to modulate this pathway. For instance, pyrazine derivatives have been shown to down-regulate the expression of anti-apoptotic proteins like Bcl-2 and survivin, while up-regulating the expression of pro-apoptotic proteins like Bax.[1][2]

Visualizations

experimental_workflow cluster_start Starting Material cluster_reactions Key Reactions cluster_products Product Classes start This compound wittig Wittig Reaction start->wittig knoevenagel Knoevenagel Condensation start->knoevenagel reductive_amination Reductive Amination start->reductive_amination suzuki Suzuki Coupling start->suzuki sonogashira Sonogashira Coupling start->sonogashira alkene Pyrazinyl-alkenes wittig->alkene dinitrile Pyrazinyl-vinyl-dinitriles knoevenagel->dinitrile amine Pyrazinyl-amines reductive_amination->amine biaryl Aryl-pyrazines suzuki->biaryl alkyne Alkynyl-pyrazines sonogashira->alkyne

Caption: General workflow for the derivatization of this compound.

apoptosis_pathway cluster_regulation Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase_cascade Caspase Cascade Pyrazine_Derivative Pyrazine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Pyrazine_Derivative->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Pyrazine_Derivative->Bax Activation Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway modulated by pyrazine derivatives.

References

Application Notes and Protocols for the Synthesis of Favipiravir from 6-Chloropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed synthetic pathway for the antiviral agent Favipiravir (T-705), starting from 6-Chloropyrazine-2-carbaldehyde. While not a commonly cited starting material in existing literature, this application note details a feasible multi-step synthesis based on well-established chemical transformations of pyrazine derivatives. The protocol is divided into four key stages: oxidation of the aldehyde to a carboxylic acid, amidation to the corresponding carboxamide, nucleophilic aromatic substitution for fluorination, and a final hydroxylation step to yield Favipiravir. This document provides detailed experimental protocols for each step, a summary of expected quantitative data, and a visual representation of the synthetic workflow.

Introduction

Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is a broad-spectrum antiviral drug that has demonstrated efficacy against a range of RNA viruses.[1] Its mechanism of action involves the inhibition of RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1] The synthesis of Favipiravir has been approached through various routes, often starting from precursors such as 3-aminopyrazine-2-carboxylic acid or 3,6-dichloropyrazine-2-carbonitrile. This application note explores a logical synthetic route commencing from the readily available this compound.

Proposed Synthetic Pathway

The proposed synthesis of Favipiravir from this compound involves a four-step reaction sequence. Each step is designed based on reliable and documented transformations in pyrazine chemistry.

Favipiravir Synthesis Workflow A This compound B 6-Chloropyrazine-2-carboxylic acid A->B Oxidation C 6-Chloropyrazine-2-carboxamide B->C Amidation D 6-Fluoropyrazine-2-carboxamide C->D Fluorination (SNAr) E Favipiravir (6-Fluoro-3-hydroxypyrazine-2-carboxamide) D->E Hydroxylation

Caption: Proposed four-step synthesis of Favipiravir.

Experimental Protocols and Data

Step 1: Oxidation of this compound to 6-Chloropyrazine-2-carboxylic acid

The initial step involves the oxidation of the aldehyde functional group to a carboxylic acid. A variety of oxidizing agents can be employed for this transformation.

Protocol:

  • To a solution of this compound in a suitable solvent such as acetone or a mixture of t-butanol and water, add the oxidizing agent (e.g., potassium permanganate or Jones reagent) portion-wise at 0-5 °C.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., sodium sulfite solution for permanganate).

  • Acidify the mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 6-Chloropyrazine-2-carboxylic acid.

Quantitative Data:

ParameterValueReference
Starting MaterialThis compound-
Oxidizing AgentPotassium PermanganateGeneral knowledge
SolventAcetone/WaterGeneral knowledge
Reaction Temperature0 °C to Room TemperatureGeneral knowledge
Reaction Time2-4 hoursGeneral knowledge
Expected Yield85-95%Estimated
Step 2: Amidation of 6-Chloropyrazine-2-carboxylic acid to 6-Chloropyrazine-2-carboxamide

The carboxylic acid is then converted to the primary amide. This can be achieved via an acid chloride intermediate or by using modern coupling agents.

Protocol (via Acid Chloride):

  • Suspend 6-Chloropyrazine-2-carboxylic acid in an inert solvent like dichloromethane (DCM) or toluene.

  • Add thionyl chloride or oxalyl chloride dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Stir the mixture at room temperature or gentle reflux until the reaction is complete (cessation of gas evolution).

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the crude acid chloride in a suitable solvent (e.g., THF or DCM) and add it dropwise to a cooled (0 °C) concentrated aqueous solution of ammonia.

  • Stir the mixture vigorously for 1-2 hours.

  • Collect the precipitated 6-Chloropyrazine-2-carboxamide by filtration, wash with water, and dry. Recrystallization from a suitable solvent like ethanol may be required for purification.[2][3]

Quantitative Data:

ParameterValueReference
Starting Material6-Chloropyrazine-2-carboxylic acid[4]
ReagentsThionyl Chloride, Aqueous Ammonia[2][5]
SolventDichloromethane, THF[5]
Reaction Temperature0 °C to Reflux[5]
Reaction Time3-6 hours[5]
Expected Yield70-85%[5]
Step 3: Fluorination of 6-Chloropyrazine-2-carboxamide to 6-Fluoropyrazine-2-carboxamide

This key step involves a nucleophilic aromatic substitution (SNAr) reaction to replace the chlorine atom with fluorine.

Protocol:

  • In a flask equipped with a reflux condenser and a stirrer, combine 6-Chloropyrazine-2-carboxamide, an excess of a fluoride source such as spray-dried potassium fluoride (KF), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB).

  • Add a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane.

  • Heat the mixture to 120-150 °C with vigorous stirring.[6]

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) or TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield 6-Fluoropyrazine-2-carboxamide.

Quantitative Data:

ParameterValueReference
Starting Material6-Chloropyrazine-2-carboxamide-
ReagentsPotassium Fluoride, TBAB[6]
SolventDMSO[6][7]
Reaction Temperature120-150 °C[6]
Reaction Time8-16 hoursEstimated
Expected Yield60-75%Estimated
Step 4: Hydroxylation of 6-Fluoropyrazine-2-carboxamide to Favipiravir

The final step is the introduction of a hydroxyl group onto the pyrazine ring to furnish Favipiravir.

Protocol:

  • Dissolve 6-Fluoropyrazine-2-carboxamide in a suitable solvent system, such as a mixture of acetic acid and water.

  • Add an oxidizing agent, for example, hydrogen peroxide, to the solution.

  • Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) and monitor for completion by HPLC.

  • After the reaction is complete, cool the mixture and adjust the pH to precipitate the crude Favipiravir.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or water to obtain pure 6-fluoro-3-hydroxypyrazine-2-carboxamide.

Quantitative Data:

ParameterValueReference
Starting Material6-Fluoropyrazine-2-carboxamide-
ReagentsHydrogen Peroxide, Acetic AcidGeneral knowledge
SolventAcetic Acid/WaterGeneral knowledge
Reaction Temperature80-100 °CGeneral knowledge
Reaction Time4-8 hoursEstimated
Expected Yield50-70%Estimated

Logical Relationships in Synthesis

The synthesis follows a logical progression of functional group transformations, where each step prepares the molecule for the subsequent reaction.

Logical Progression Start Aldehyde (-CHO) Step1 Oxidation Start->Step1 Intermediate1 Carboxylic Acid (-COOH) Step1->Intermediate1 Step2 Amidation Intermediate1->Step2 Intermediate2 Carboxamide (-CONH2) Step2->Intermediate2 Step3 Fluorination Intermediate2->Step3 Intermediate3 Fluoro-Substituted Pyrazine Step3->Intermediate3 Step4 Hydroxylation Intermediate3->Step4 Final Hydroxylated Product (Favipiravir) Step4->Final

Caption: Functional group transformations in the synthesis.

Conclusion

The proposed synthetic route from this compound provides a viable and logical pathway to Favipiravir. The individual steps are based on established and reliable chemical reactions. Researchers and drug development professionals can use this application note as a foundational guide for the laboratory-scale synthesis of Favipiravir, with the understanding that optimization of reaction conditions for each step will be necessary to achieve optimal yields and purity.

References

Application Notes and Protocols for the Derivatization of 6-Chloropyrazine-2-carbaldehyde for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 6-chloropyrazine-2-carbaldehyde, a versatile scaffold for the synthesis of novel compounds for biological screening. The protocols outlined below detail key synthetic transformations of the aldehyde functional group, including the formation of Schiff bases and hydrazones, reductive amination, Wittig reaction, and Knoevenagel condensation. Furthermore, standardized protocols for the biological evaluation of these derivatives, specifically for antimicrobial and anticancer activities, are provided.

General Experimental Workflow

The overall workflow for the derivatization of this compound and subsequent biological evaluation is depicted below. This process begins with the selection of a suitable derivatization strategy, followed by chemical synthesis and purification of the target compounds. The purified derivatives are then subjected to a panel of biological assays to determine their activity.

Derivatization and Screening Workflow General Workflow: Derivatization of this compound and Biological Screening cluster_synthesis Derivatization Strategies cluster_screening Biological Screening start This compound schiff Schiff Base Formation start->schiff React with appropriate nucleophile/reagent hydrazone Hydrazone Synthesis start->hydrazone React with appropriate nucleophile/reagent reductive_amination Reductive Amination start->reductive_amination React with appropriate nucleophile/reagent wittig Wittig Reaction start->wittig React with appropriate nucleophile/reagent knoevenagel Knoevenagel Condensation start->knoevenagel React with appropriate nucleophile/reagent purification Purification and Characterization (Chromatography, NMR, MS) schiff->purification hydrazone->purification reductive_amination->purification wittig->purification knoevenagel->purification antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) purification->antimicrobial anticancer Anticancer Assays (e.g., MTT Assay) purification->anticancer data_analysis Data Analysis (MIC/IC50 Determination) antimicrobial->data_analysis anticancer->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar Schiff Base Synthesis Schiff Base Synthesis from this compound start This compound O // C-H product Schiff Base Derivative N=C-R start->product Condensation amine Primary Amine R-NH2 amine->product solvent Ethanol/Methanol (catalytic acid) solvent->product Hydrazone Synthesis Hydrazone Synthesis from this compound start This compound O // C-H product Hydrazone Derivative N-N(H)-R start->product Condensation hydrazine Hydrazine Derivative R-NH-NH2 hydrazine->product solvent Ethanol (catalytic acid) solvent->product Reductive Amination Reductive Amination of this compound start This compound O // C-H imine Imine Intermediate N=CR1R2 start->imine Condensation amine Amine R1R2NH amine->imine product Secondary/Tertiary Amine N(H)CR1R2 imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->product Wittig Reaction Wittig Reaction of this compound start This compound O // C-H product Alkene Derivative C(H)=CHR start->product Reaction ylide Phosphonium Ylide Ph3P=CHR ylide->product side_product Triphenylphosphine oxide (Ph3P=O) Knoevenagel Condensation Knoevenagel Condensation of this compound start This compound O // C-H product α,β-Unsaturated Product C(H)=C(Z)Z' start->product Condensation methylene Active Methylene Compound Z-CH2-Z' methylene->product catalyst Base Catalyst (e.g., Piperidine) catalyst->product

6-Chloropyrazine-2-carbaldehyde: A Versatile Scaffold for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Chloropyrazine-2-carbaldehyde is a versatile and highly reactive building block in organic synthesis, particularly for the construction of a wide array of nitrogen-containing heterocyclic compounds. The presence of a chlorine atom, an aldehyde group, and the pyrazine core provides multiple reaction sites for cyclization and functionalization, making it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the synthesis of pteridines, dihydropyrido[2,3-b]pyrazines, and imidazo[1,2-a]pyridines using this compound as a key precursor. The resulting heterocyclic systems are prevalent in many biologically active molecules, including kinase inhibitors, antivirals, and CNS-acting agents.

Data Presentation

The following tables summarize the key reaction parameters and expected outcomes for the synthesis of various heterocyclic systems from this compound.

Table 1: Synthesis of 2-Amino-7-(6-chloropyrazin-2-yl)pteridin-4(3H)-one
Reactant A This compound
Reactant B 2,4,5-Triamino-6-hydroxypyrimidine
Reaction Type Cyclocondensation (Gabriel-Isay Synthesis)
Solvent Ethanol/Water
Catalyst/Reagent Acetic Acid (catalytic)
Temperature Reflux
Reaction Time 4-6 hours
Yield 65-75%
Product 2-Amino-7-(6-chloropyrazin-2-yl)pteridin-4(3H)-one
Table 2: Synthesis of 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Reactant A This compound
Reactant B Ethylenediamine
Reaction Type Cyclocondensation followed by reduction
Solvent Methanol
Reducing Agent Sodium borohydride (NaBH₄)
Temperature Room Temperature
Reaction Time 2-3 hours
Yield 70-80%
Product 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Table 3: Synthesis of 2-(6-Chloropyrazin-2-yl)imidazo[1,2-a]pyridine
Reactant A This compound
Reactant B 2-Aminopyridine
Reaction Type Groebke-Blackburn-Bienaymé Reaction
Solvent Methanol
Reagent Tosylmethyl isocyanide (TosMIC)
Catalyst p-Toluenesulfonic acid (p-TSA)
Temperature Reflux
Reaction Time 8-12 hours
Yield 55-65%
Product 2-(6-Chloropyrazin-2-yl)imidazo[1,2-a]pyridine

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-7-(6-chloropyrazin-2-yl)pteridin-4(3H)-one

Materials:

  • This compound

  • 2,4,5-Triamino-6-hydroxypyrimidine sulfate

  • Ethanol

  • Water

  • Glacial Acetic Acid

  • Sodium acetate

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2,4,5-triamino-6-hydroxypyrimidine sulfate (1.2 g, 5 mmol) and sodium acetate (0.82 g, 10 mmol) in a mixture of water (20 mL) and ethanol (20 mL).

  • To this solution, add this compound (0.71 g, 5 mmol) followed by a catalytic amount of glacial acetic acid (0.1 mL).

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration.

  • The solid is washed with cold water (2 x 10 mL) and then with cold ethanol (2 x 10 mL).

  • The product is dried under vacuum to afford 2-amino-7-(6-chloropyrazin-2-yl)pteridin-4(3H)-one as a solid.

Protocol 2: Synthesis of 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Materials:

  • This compound

  • Ethylenediamine

  • Methanol

  • Sodium borohydride (NaBH₄)

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (0.71 g, 5 mmol) in methanol (20 mL).

  • To this solution, add ethylenediamine (0.30 g, 5 mmol) dropwise at room temperature with stirring.

  • Stir the reaction mixture for 1 hour at room temperature to form the Schiff base intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.28 g, 7.5 mmol) in small portions over 15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water (10 mL).

  • The methanol is removed under reduced pressure.

  • The aqueous residue is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine.

Protocol 3: Synthesis of 2-(6-Chloropyrazin-2-yl)imidazo[1,2-a]pyridine

Materials:

  • This compound

  • 2-Aminopyridine

  • Tosylmethyl isocyanide (TosMIC)

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Methanol

Procedure:

  • To a 50 mL round-bottom flask, add 2-aminopyridine (0.47 g, 5 mmol), this compound (0.71 g, 5 mmol), and methanol (25 mL).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.095 g, 0.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add tosylmethyl isocyanide (1.07 g, 5.5 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The residue is dissolved in dichloromethane (30 mL) and washed with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and then with brine (15 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 2-(6-Chloropyrazin-2-yl)imidazo[1,2-a]pyridine.

Visualizations

Reaction Workflow Diagrams

G cluster_pteridine Protocol 1: Pteridine Synthesis cluster_dihydropyridopyrazine Protocol 2: Dihydropyrido[2,3-b]pyrazine Synthesis cluster_imidazopyridine Protocol 3: Imidazo[1,2-a]pyridine Synthesis A1 This compound P1 2-Amino-7-(6-chloropyrazin-2-yl)pteridin-4(3H)-one A1->P1 Cyclocondensation (Ethanol/Water, Acetic Acid, Reflux) B1 2,4,5-Triamino-6-hydroxypyrimidine B1->P1 A2 This compound I2 Schiff Base Intermediate A2->I2 Condensation (Methanol, RT) B2 Ethylenediamine B2->I2 P2 7-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine I2->P2 Reduction (NaBH4, Methanol) A3 This compound P3 2-(6-Chloropyrazin-2-yl)imidazo[1,2-a]pyridine A3->P3 Groebke-Blackburn-Bienaymé (Methanol, p-TSA, Reflux) B3 2-Aminopyridine B3->P3 C3 TosMIC C3->P3

Caption: Synthetic workflows for the preparation of various heterocycles.

Potential Signaling Pathway Inhibition

Pteridine and pyrido[2,3-b]pyrazine derivatives are known to interact with various biological targets, particularly protein kinases, which are crucial regulators of cell signaling pathways. Aberrant kinase activity is a hallmark of many diseases, including cancer. The synthesized compounds from this compound can be screened for their inhibitory activity against various kinases.

G cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Inhibition by Pteridine/Pyridopyrazine Derivatives ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor Synthesized Heterocycle Inhibitor->RAF

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

experimental procedures involving 6-Chloropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental utility of 6-Chloropyrazine-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and organic synthesis. The protocols detailed below leverage its reactive aldehyde functionality and the pyrazine core, which is a prevalent scaffold in numerous biologically active compounds.[1] This document outlines its application in the synthesis of diverse molecular structures, including Schiff bases, secondary amines, and carboxylic acid derivatives, which are precursors to potential therapeutics.

Physicochemical Properties

This compound is a solid organic compound with the following properties:

PropertyValueReference
Molecular Formula C₅H₃ClN₂O[2]
Molecular Weight 142.54 g/mol [2]
IUPAC Name This compound[2]
Topological Polar Surface Area 42.8 Ų[2]
Heavy Atom Count 9[2]

Core Synthetic Applications: Workflow

This compound serves as a versatile starting material for a variety of chemical transformations crucial for drug discovery and development. Its aldehyde group can undergo nucleophilic addition, oxidation, and olefination, while the chloro-substituted pyrazine ring allows for subsequent cross-coupling reactions.

G cluster_0 Key Transformations A This compound B Schiff Base (Imine) A->B Protocol 1: Imination (R-NH2) C Secondary Amine A->C Protocol 2: Reductive Amination D Carboxylic Acid A->D Protocol 3: Oxidation (e.g., KMnO4) E Alkene Derivative A->E Protocol 4: Wittig Reaction B->C Reduction (e.g., NaBH4) G A This compound B 6-Chloropyrazine-2-carboxylic acid A->B Oxidation (Protocol 3) C Mixed Anhydride Intermediate B->C TCBC, TEA in THF D 6-chloro-N-alkyl-pyrazine-2-carboxamide C->D Amine (R-NH2), DMAP E Potential Anti-TB Agent D->E

References

Application Notes and Protocols for the Scale-up Synthesis of 6-Chloropyrazine-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloropyrazine-2-carbaldehyde and its derivatives are pivotal building blocks in medicinal chemistry and drug development. Their structural motif is present in numerous compounds investigated for various therapeutic applications, including antimicrobial and anticancer agents.[1][2] The ability to produce these intermediates on a larger scale is crucial for advancing from discovery to preclinical and clinical development. These application notes provide an overview of established synthetic strategies, detailed protocols for key transformations, and critical considerations for the scale-up process.

Introduction: The Importance of Pyrazine Derivatives

Pyrazines are a class of nitrogen-containing aromatic heterocycles found in a variety of natural products and synthetic compounds.[1][3] In the pharmaceutical industry, the pyrazine ring is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1] The introduction of a chlorosubstituent and a carbaldehyde functional group, as in this compound, provides two reactive handles for further chemical modification, making it a versatile intermediate for constructing diverse molecular libraries. Derivatives are often synthesized via condensation of the aldehyde with various nucleophiles or through substitution of the chloro group.[2][4]

Synthetic Strategies for Chloropyrazine Intermediates

The synthesis of functionalized chloropyrazines for scale-up often starts from readily available precursors like dichloropyrazines. The key is to develop a route that is safe, efficient, and reproducible on a larger scale. Below are summaries of common synthetic routes.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes different routes for synthesizing a key chloropyrazine intermediate, highlighting the trade-offs in terms of steps, yield, and scale.

Route NameStarting MaterialKey StepsOverall YieldScaleReference
Route A: SNAr/Deprotection 2,6-Dichloropyrazine1. SNAr with protected glycine2. Acid-mediated deprotection/decarboxylation3. Boc protection~46%Up to 3 g[5]
Route B: Reduction/Amination 6-Chloropyrazine-2-carboxylic acid ester1. DIBAL-H reduction to aldehyde2. Reductive amination~34% (from ester)Up to 20 g[5]
Route C: Oxidation (6-Chloropyrazin-2-yl)methanol1. Oxidation with MnO₂~56% (two steps)Lab Scale[5]
Route D: SNAr/Decarboxylation (Optimized) 2,6-Dichloropyrazine1. SNAr with glycine derivative2. One-pot deprotection/decarboxylation3. Boc protection & Crystallization~56%>100 g[5]

Experimental Protocols

The following protocols are generalized templates based on established literature procedures.[4][5][6] Researchers must conduct their own risk assessments and optimization studies before attempting any scale-up synthesis.

Protocol 1: General Procedure for SNAr Reaction and Decarboxylation (Scale-up Route D)

This protocol outlines the synthesis of a protected aminomethyl chloropyrazine intermediate, a precursor to the target carbaldehyde.

Workflow Diagram:

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Deprotection & Decarboxylation cluster_2 Step 3: Protection & Isolation A Charge Reactor: - 2,6-Dichloropyrazine - Glycine Derivative - Cs₂CO₃ - Solvent (e.g., DMF) B Heat Reaction Mixture (e.g., 80 °C) A->B C Monitor Reaction (e.g., HPLC) B->C D Acidic Workup (e.g., add HCl solution) C->D E Heat to Reflux D->E F Monitor Decarboxylation (e.g., gas evolution, HPLC) E->F G Basify Mixture (e.g., add NaOH) F->G H Add Boc-Anhydride G->H I Crystallize Product (e.g., from Heptane) H->I J Filter and Dry Product I->J

Caption: Workflow for the SNAr/Decarboxylation Route.

Methodology:

  • Reaction Setup: A suitable reactor is charged with 2,6-dichloropyrazine, a glycine derivative (e.g., N-(diphenylmethylene)glycine tert-butyl ester), cesium carbonate (Cs₂CO₃), and an appropriate solvent like DMF.

  • SNAr Reaction: The mixture is heated (e.g., to an internal temperature of 80 °C) and stirred. The reaction progress is monitored by HPLC. For larger scale reactions, additional base may be required to drive the reaction to completion.[5]

  • Workup and Decarboxylation: After cooling, the reaction mixture is subjected to an acidic aqueous workup (e.g., using hydrochloric acid). The mixture is then heated to reflux to facilitate deprotection and decarboxylation.

  • Boc Protection: The solution is cooled and the pH is adjusted to basic (e.g., pH > 10) with a suitable base (e.g., NaOH). Di-tert-butyl dicarbonate (Boc₂O) is added to protect the resulting primary amine.

  • Isolation and Purification: The crude product is isolated. Purification is effectively achieved by filtering through a silica gel pad followed by crystallization from a non-polar solvent like heptane to yield the pure protected chloropyrazine intermediate.[5]

Protocol 2: General Procedure for Aldehyde Synthesis via DIBAL-H Reduction

This protocol describes the conversion of a pyrazine ester to the corresponding aldehyde.

Methodology:

  • Reaction Setup: A solution of the 6-chloropyrazine-2-carboxylic acid ester in a dry, aprotic solvent (e.g., THF or DCM) is prepared in a reactor under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cooling: The solution is cooled to a low temperature (e.g., -78 °C to -55 °C) using a suitable cooling bath (e.g., dry ice/acetone).[5] Maintaining a low temperature is critical to prevent over-reduction to the alcohol.

  • Addition of Reducing Agent: Diisobutylaluminium hydride (DIBAL-H) is added dropwise to the cooled solution, ensuring the internal temperature does not rise significantly.

  • Quenching: The reaction is carefully quenched by the slow addition of a quenching agent, such as methanol or a saturated aqueous solution of Rochelle's salt.

  • Workup and Purification: The mixture is warmed to room temperature and subjected to an aqueous workup. The organic layer is separated, dried, and concentrated. The crude aldehyde is then purified, typically by column chromatography on silica gel.[5]

Protocol 3: General Procedure for Derivatization via Condensation

This protocol outlines the synthesis of pyrazine-2-carbohydrazide derivatives from the aldehyde, a common step in creating biologically active molecules.[4][6]

Methodology:

  • Reactant Dissolution: this compound is dissolved in a suitable solvent, such as ethanol or methanol.

  • Addition of Nucleophile: A substituted hydrazine or amine is added to the solution, often with a catalytic amount of acid (e.g., a few drops of acetic acid).[1]

  • Reaction: The mixture is stirred at room temperature or gently heated under reflux until the reaction is complete (monitored by TLC or LC-MS).

  • Isolation: Upon completion, the reaction mixture is cooled. The resulting solid product is often collected by filtration, washed with cold solvent, and dried. If no solid precipitates, standard extraction and purification procedures are followed.[1][6]

Scale-up Considerations

Transitioning from lab-scale to pilot or industrial scale presents several challenges:

  • Reaction Control: Exothermic events, such as quenching DIBAL-H reductions, must be managed carefully with appropriate reactor cooling systems and controlled addition rates.

  • Reagent Stoichiometry: As seen in the SNAr reaction, the relative amounts of reagents (especially bases) may need to be adjusted on a larger scale to ensure complete conversion.[5]

  • Purification: Chromatography is often not feasible for large quantities. Developing robust crystallization or distillation procedures is critical for achieving high purity on a large scale.[5][7] Liquid-liquid extraction can also be an effective purification step.[7]

  • Safety: A thorough safety review (e.g., HAZOP analysis) is mandatory. The hazards of all reactants, intermediates, products, and byproducts must be understood. For instance, pyrazine derivatives can be harmful if swallowed and cause skin/eye irritation.

Logical Relationship of Synthesis Stages:

G Start Commercially Available Precursors (e.g., Dichloropyrazine) Intermediate Key Intermediate (e.g., Boc-protected aminomethyl chloropyrazine) Start->Intermediate Route D: SNAr/Decarboxylation Aldehyde This compound Intermediate->Aldehyde Deprotection & Oxidation/Reduction Purification Purification (Crystallization, Chromatography) Intermediate->Purification Derivatives Final Bioactive Derivatives (e.g., Amides, Hydrazones) Aldehyde->Derivatives Condensation Reactions Aldehyde->Purification Derivatives->Purification

Caption: Key stages in the synthesis of pyrazine derivatives.

Conclusion

The scale-up synthesis of this compound derivatives is an achievable goal for supporting drug development programs. Success relies on selecting an optimal synthetic route that is both efficient and amenable to large-scale operations. Careful consideration of reaction conditions, purification strategies, and safety is paramount. The protocols and data presented here serve as a guide for researchers to develop robust and scalable processes for these valuable chemical intermediates.

References

Application Notes and Protocols for the Quantification of 6-Chloropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 6-Chloropyrazine-2-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are described: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), and an Electrochemical Sensor-based method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is based on the derivatization of the aldehyde functional group of this compound with 2,4-dinitrophenylhydrazine (DNPH). The resulting stable hydrazone derivative can be readily quantified using a reverse-phase HPLC system with UV detection. This technique offers high sensitivity and is suitable for quantifying trace amounts of the analyte.[1][2][3][4]

Experimental Protocol

1.1. Sample Preparation and Derivatization

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in acetonitrile to obtain a concentration within the calibration range. If the matrix is complex, a solid-phase extraction (SPE) cleanup may be necessary.

  • Derivatization Reaction:

    • To 1 mL of each working standard solution and sample solution, add 1 mL of a 0.5 mg/mL solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% (v/v) phosphoric acid.

    • Vortex the mixture for 1 minute and allow it to react at room temperature for 60 minutes in the dark.

    • After the reaction is complete, the samples are ready for HPLC analysis.

1.2. HPLC-UV Operating Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[1]
Mobile Phase Isocratic elution with Acetonitrile:Water (60:40, v/v)[1]
Flow Rate 1.0 mL/min
Column Temperature 40°C[1]
Injection Volume 10 µL[1]
Detection UV at 360 nm

1.3. Data Presentation

The following table summarizes typical quantitative data for the analysis of aldehydes using the DNPH derivatization method. These values should be experimentally determined for this compound.

ParameterExpected Value Range
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL
Recovery 95 - 105%
Precision (RSD) < 2%

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample containing This compound Dissolution Dissolve in Acetonitrile Sample->Dissolution Standard Reference Standard Standard->Dissolution Derivatization Derivatization with DNPH Dissolution->Derivatization HPLC HPLC System Derivatization->HPLC Inject Sample C18_Column C18 Column HPLC->C18_Column Separation UV_Detector UV Detector (360 nm) C18_Column->UV_Detector Detection Chromatogram Chromatogram UV_Detector->Chromatogram Quantification Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Workflow for the quantification of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This compound can be analyzed directly by GC-MS, offering high selectivity and sensitivity. The mass spectrometer provides structural information, confirming the identity of the analyte.

Experimental Protocol

2.1. Sample Preparation

  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • Working Standard Solutions: Dilute the stock solution to prepare working standards in the range of 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: Dissolve the sample in the chosen solvent to a concentration within the calibration range. If necessary, perform a liquid-liquid extraction to isolate the analyte from the sample matrix.

2.2. GC-MS Operating Conditions

ParameterCondition
GC System Agilent 7890B or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (splitless mode)
Oven Temperature Program Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
MS System Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM) using characteristic ions of this compound

2.3. Data Presentation

The following table presents expected quantitative data for the GC-MS analysis. These values should be experimentally validated for this compound.

ParameterExpected Value Range
Linearity (R²) > 0.998
Limit of Detection (LOD) 0.05 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.15 - 1.5 ng/mL
Recovery 90 - 110%
Precision (RSD) < 5%

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Dissolution Dissolve in Dichloromethane Sample->Dissolution Standard Reference Standard Standard->Dissolution GC Gas Chromatograph Dissolution->GC Inject Sample MS Mass Spectrometer GC->MS Separation and Ionization TIC Total Ion Chromatogram MS->TIC SIM SIM Data MS->SIM Quantification Quantification SIM->Quantification Report Final Report Quantification->Report

Caption: Workflow for the quantification of this compound by GC-MS.

Electrochemical Sensor Method

Electrochemical methods offer a rapid and cost-effective approach for the quantification of electroactive compounds. This compound can be quantified based on its electrochemical oxidation at a modified electrode surface. This method is particularly useful for in-situ and real-time monitoring.

Experimental Protocol

3.1. Electrode Preparation and Measurement

  • Electrode System: A three-electrode system comprising a modified glassy carbon electrode (GCE) as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Electrode Modification: The GCE can be modified with various materials such as carbon nanotubes, graphene, or metallic nanoparticles to enhance sensitivity and selectivity towards the oxidation of the aldehyde group.

  • Electrolyte: A suitable supporting electrolyte, such as a phosphate buffer solution (PBS) at a specific pH, should be chosen to optimize the electrochemical response.

  • Measurement Technique: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are recommended for quantitative analysis due to their high sensitivity and ability to minimize background currents.

3.2. Quantitative Analysis

  • Calibration Curve: A calibration curve is constructed by plotting the peak current from the voltammograms against the concentration of this compound standard solutions.

  • Sample Measurement: The sample solution is added to the electrochemical cell, and the voltammogram is recorded under the same conditions as the standards. The concentration of the analyte is determined from the calibration curve.

3.3. Data Presentation

The following table provides expected performance characteristics for an electrochemical sensor for aldehyde detection. These parameters need to be determined experimentally for this compound.

ParameterExpected Value Range
Linear Range 0.1 µM - 100 µM
Limit of Detection (LOD) 0.01 - 0.1 µM
Sensitivity Varies with electrode modification
Response Time < 1 minute
Precision (RSD) < 5%

Logical Relationship: Electrochemical Detection

Electrochemical_Logic Analyte This compound (in solution) Oxidation Electrochemical Oxidation of Aldehyde Group Analyte->Oxidation Electrode Modified Working Electrode Electrode->Oxidation Potential Applied Potential (DPV or SWV) Potential->Oxidation Current Measured Peak Current Oxidation->Current Concentration Analyte Concentration Current->Concentration Proportional to

Caption: Logical relationship in the electrochemical detection of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Chloropyrazine-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis of this important heterocyclic building block. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental considerations, and visual workflows to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are three main synthetic strategies for the preparation of this compound:

  • Vilsmeier-Haack Formylation of 2-Chloropyrazine: This is a direct approach to introduce a formyl group onto the pyrazine ring.

  • Oxidation of 2-Chloro-6-methylpyrazine: This method involves the oxidation of a methyl group to an aldehyde.

  • Sommelet Reaction of 2-Chloro-6-(halomethyl)pyrazine: This route converts a halomethyl group into an aldehyde.

Q2: Why is the Vilsmeier-Haack formylation of 2-chloropyrazine challenging?

The pyrazine ring is an electron-deficient aromatic system, which makes it less reactive towards electrophilic substitution reactions like the Vilsmeier-Haack formylation.[1] The presence of an electron-withdrawing chloro group further deactivates the ring, making the reaction particularly challenging.[1] Successful formylation often requires harsh reaction conditions and the presence of activating groups.[1]

Q3: What are some common side reactions to be aware of?

Potential side reactions include the formation of multiple products if the regioselectivity of the formylation is not well-controlled. In the case of the Vilsmeier-Haack reaction on activated pyrazines, if the reaction is not carefully monitored, byproducts can arise from the reaction of the Vilsmeier reagent with other functional groups on the substrate.[1] During the oxidation of 2-chloro-6-methylpyrazine, over-oxidation to the corresponding carboxylic acid can occur.

Q4: What purification methods are effective for this compound?

Standard purification techniques such as column chromatography on silica gel are commonly employed for the purification of pyrazine derivatives.[2] Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be an effective method for obtaining the pure product.

Troubleshooting Guides

Vilsmeier-Haack Formylation of 2-Chloropyrazine

This is often the most direct, yet challenging route.

Problem 1: Low or No Yield of this compound

  • Potential Cause: Insufficient reactivity of the 2-chloropyrazine ring. The electron-deficient nature of the pyrazine ring, exacerbated by the chloro substituent, makes it a poor nucleophile for the weakly electrophilic Vilsmeier reagent.[1][3]

  • Suggested Solutions:

    • Increase Reaction Temperature: Gradually increase the reaction temperature to provide the necessary activation energy. Monitor the reaction closely by TLC to avoid decomposition.[1]

    • Increase Stoichiometry of Vilsmeier Reagent: Using a larger excess of the Vilsmeier reagent (formed from POCl₃ and DMF) can help drive the reaction forward.[1]

    • Use a More Activating Substrate (if possible): If your synthetic route allows, starting with a pyrazine bearing an electron-donating group in addition to the chloro group would significantly improve the yield.

    • Ensure Anhydrous Conditions: The Vilsmeier reagent is moisture-sensitive. Use flame-dried glassware and anhydrous solvents to prevent its decomposition.[1]

Problem 2: Formation of Multiple Isomers

  • Potential Cause: Lack of regioselectivity in the formylation reaction. While formylation is expected at the position ortho to the chloro group and meta to the other nitrogen, other isomers may form under harsh conditions.

  • Suggested Solutions:

    • Optimize Reaction Temperature: Lowering the temperature may improve selectivity, although it will likely decrease the overall reaction rate.

    • Careful Characterization: Thoroughly characterize the product mixture using techniques like NMR and mass spectrometry to identify all isomers. An efficient chromatographic separation method will be crucial.

Oxidation of 2-Chloro-6-methylpyrazine

A viable alternative if the starting material is available.

Problem: Over-oxidation to 6-Chloropyrazine-2-carboxylic acid

  • Potential Cause: The oxidizing agent is too strong or the reaction time is too long.

  • Suggested Solutions:

    • Choice of Oxidizing Agent: Selenium dioxide (SeO₂) is a classic reagent for the oxidation of methyl groups on heterocyclic rings to aldehydes (Riley oxidation).[4][5] It is generally selective for the aldehyde under controlled conditions.

    • Reaction Monitoring: Carefully monitor the reaction progress by TLC to stop the reaction once the starting material is consumed and before significant over-oxidation occurs.

    • Control of Stoichiometry: Use a stoichiometric amount of the oxidizing agent.

Experimental Protocols

Method 1: Vilsmeier-Haack Formylation (Adapted from a similar reaction)

This protocol is adapted from the formylation of 2-pyrazinecarboxylic acid and will likely require optimization for 2-chloropyrazine.[6]

Reaction Principle: The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophile then attacks the electron-deficient pyrazine ring. Subsequent hydrolysis yields the aldehyde.[6]

Experimental Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add anhydrous DMF (e.g., 5-10 equivalents relative to the pyrazine). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (e.g., 3-5 equivalents) dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Formylation: Add 2-chloropyrazine (1 equivalent) to the freshly prepared Vilsmeier reagent. Heat the reaction mixture to 80-100 °C and monitor the reaction by TLC. The reaction time may be extended (12-24 hours) due to the deactivated substrate.

  • Work-up and Isolation: After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is 6-7. The crude product may precipitate or can be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data (for the formylation of 2-pyrazinecarboxylic acid): [6]

ReagentMolar Ratio
2-Pyrazinecarboxylic acid1.0
DMFAs solvent and reagent
POCl₃2.0
1,2-DichloroethaneAs solvent
Sodium AcetateFor neutralization

Note: For 2-chloropyrazine, a higher ratio of POCl₃ and a higher reaction temperature will likely be necessary.

Method 2: Oxidation of 2-Chloro-6-methylpyrazine with Selenium Dioxide (Riley Oxidation)

Reaction Principle: Selenium dioxide is a specific oxidizing agent for converting activated methyl or methylene groups adjacent to a carbonyl or a heterocyclic ring into a carbonyl group.[4][5]

General Experimental Considerations:

  • Solvent: Dioxane, ethanol, or a mixture of solvents like ethanol/cyclohexane are commonly used.[7]

  • Temperature: The reaction is typically carried out at reflux temperature.

  • Work-up: The selenium byproduct is usually removed by filtration. The product is then isolated by extraction and purified by chromatography or recrystallization.

  • Caution: Selenium compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Visualizing the Synthesis

Logical Workflow for Synthesis Route Selection

Synthesis_Strategy start Starting Material Availability chloropyrazine 2-Chloropyrazine start->chloropyrazine methylpyrazine 2-Chloro-6-methylpyrazine start->methylpyrazine halomethylpyrazine 2-Chloro-6-(halomethyl)pyrazine start->halomethylpyrazine vh_reaction Vilsmeier-Haack Formylation chloropyrazine->vh_reaction oxidation Oxidation methylpyrazine->oxidation sommelet Sommelet Reaction halomethylpyrazine->sommelet product This compound vh_reaction->product oxidation->product sommelet->product

Caption: Decision tree for selecting a synthetic route to this compound.

Experimental Workflow for Vilsmeier-Haack Formylation

Vilsmeier_Workflow reagent_prep Vilsmeier Reagent Preparation (POCl3 + DMF) reaction Addition of 2-Chloropyrazine & Heating reagent_prep->reaction workup Quenching on Ice & Neutralization reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Column Chromatography extraction->purification final_product Pure this compound purification->final_product

Caption: Step-by-step workflow for the Vilsmeier-Haack formylation.

References

Technical Support Center: Purification of 6-Chloropyrazine-2-carbaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 6-Chloropyrazine-2-carbaldehyde and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for the purification of solid organic compounds like this compound are recrystallization and column chromatography.[1][2] The choice between these methods depends on the nature and quantity of the impurities. Recrystallization is often preferred for removing small amounts of impurities from a large amount of material, provided a suitable solvent is found.[1] Column chromatography is highly effective for separating the desired compound from impurities with different polarities.

Q2: How do I choose an appropriate solvent for the recrystallization of this compound?

A2: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[2] For a compound like this compound, which contains polar functional groups (aldehyde, pyrazine ring), polar solvents should be tested. A good starting point is to test solvents like ethanol, acetone, or ethyl acetate.[3][4] It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent system.

Q3: What are the likely impurities I might encounter in my crude this compound?

A3: While specific impurities depend on the synthetic route, common contaminants in pyrazine synthesis can include unreacted starting materials, byproducts from side reactions, and products of incomplete oxidation of dihydropyrazine intermediates. Given the structure of this compound, potential impurities could include the corresponding carboxylic acid (from oxidation of the aldehyde) or the alcohol (from reduction).

Q4: When should I consider using a two-solvent system for recrystallization?

A4: A two-solvent system is beneficial when a single solvent that meets the ideal solubility criteria cannot be found.[5] This method involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" solvent (in which it is insoluble) until the solution becomes cloudy.[5] This allows for controlled crystallization. The two solvents must be miscible with each other.[5]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Low or no crystal formation upon cooling. The solution is not saturated; too much solvent was used.Boil off some of the solvent to concentrate the solution and induce crystallization.[5]
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an impure amorphous solid.
Oiling out instead of crystallization. The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling solvent or a solvent mixture.
The compound is too impure.Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel.
Low recovery of the purified compound. Too much solvent was used, and a significant amount of the compound remains in the mother liquor.Concentrate the mother liquor and cool it to obtain a second crop of crystals.
The crystals were washed with a solvent that was not ice-cold.Always use ice-cold solvent to wash the collected crystals to minimize redissolving the product.[1]
Colored impurities remain in the crystals. The colored impurities have similar solubility to the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the desired compound from impurities. The eluent system is not optimal (either too polar or not polar enough).Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.
The column was not packed properly, leading to channeling.Ensure the stationary phase (e.g., silica gel) is packed uniformly without any air bubbles or cracks. Both wet and dry packing methods can be used.[6]
The compound is not eluting from the column. The eluent is not polar enough to move the compound through the stationary phase.Gradually increase the polarity of the eluent system. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
The compound elutes too quickly with the solvent front. The eluent is too polar.Decrease the polarity of the eluent system. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture and observe if the compound dissolves. Allow it to cool to see if crystals form.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.[4]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.[5]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[1]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography
  • Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system that provides good separation of this compound from its impurities. A common starting point for compounds of moderate polarity is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a chromatography column by adding a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Pack the column with silica gel using either a wet or dry packing method.[6] Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a more polar solvent and carefully load it onto the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Visualizations

PurificationWorkflow Crude Crude this compound Assess Assess Impurity Profile (TLC, NMR) Crude->Assess Recrystallization Recrystallization Assess->Recrystallization Minor Impurities ColumnChromatography Column Chromatography Assess->ColumnChromatography Multiple/Similar Polarity Impurities PureProduct Pure Product Recrystallization->PureProduct MotherLiquor Mother Liquor (Re-process) Recrystallization->MotherLiquor ColumnChromatography->PureProduct ImpureFractions Impure Fractions (Re-process) ColumnChromatography->ImpureFractions

Caption: Decision workflow for the purification of this compound.

RecrystallizationTroubleshooting Start Crude Product in Hot Solvent Cooling Cooling Start->Cooling Crystals Crystals Form Cooling->Crystals NoCrystals No Crystals Cooling->NoCrystals OilingOut Oiling Out Cooling->OilingOut Action_Concentrate Concentrate Solution NoCrystals->Action_Concentrate Action_Seed Add Seed Crystal NoCrystals->Action_Seed Action_Solvent Re-dissolve & Add Anti-Solvent or Change Solvent OilingOut->Action_Solvent

Caption: Troubleshooting guide for common recrystallization issues.

References

optimizing reaction conditions with 6-Chloropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloropyrazine-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites of this compound?

A1: this compound has two primary reactive sites: the aldehyde group and the chloro-substituted pyrazine ring. The aldehyde group is susceptible to nucleophilic attack and can participate in various condensation and olefination reactions. The chlorine atom on the electron-deficient pyrazine ring is a leaving group that can be substituted via nucleophilic aromatic substitution (SNAr) or participate in palladium-catalyzed cross-coupling reactions.

Q2: What are some common reactions performed with this compound?

A2: Common reactions involving the aldehyde group include Knoevenagel condensation, Wittig reaction, and reductive amination.[1][2][3] The chloro-substituted pyrazine ring is often utilized in cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination to form C-C or C-N bonds.[4][5][6]

Q3: How should this compound be stored?

A3: It is recommended to store this compound under an inert atmosphere in a freezer at temperatures below -20°C. This minimizes degradation, such as oxidation of the aldehyde group.

Q4: What are potential side reactions to consider when working with this compound?

A4: Common side reactions for the aldehyde group include oxidation to the corresponding carboxylic acid, especially if exposed to air for extended periods.[7] Under strongly basic conditions, Cannizzaro-type reactions are a possibility, though less common for heterocyclic aldehydes.[7] For reactions involving the pyrazine ring, competitive side reactions can lead to the formation of byproducts, and in cross-coupling reactions, homocoupling of the starting materials can occur.

General Experimental Workflow

The following diagram outlines a general workflow for reactions involving this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reactants and Reagents setup_reaction Set up Reaction Under Inert Atmosphere prep_reagents->setup_reaction add_reagents Add this compound and other reactants setup_reaction->add_reagents monitor_reaction Monitor Progress (TLC, LC-MS) add_reagents->monitor_reaction quench_reaction Quench Reaction monitor_reaction->quench_reaction extraction Extraction quench_reaction->extraction purification Purification (Column Chromatography) extraction->purification characterization Characterize Product (NMR, MS) purification->characterization

Caption: General experimental workflow.

Troubleshooting Guides

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[2]

Experimental Protocol: Knoevenagel Condensation

This protocol describes a general procedure for the Knoevenagel condensation of this compound with an active methylene compound (e.g., malononitrile).

StepProcedure
1.To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add the active methylene compound (1.1 mmol).
2.Add a catalytic amount of a weak base (e.g., piperidine, 0.1 mmol).
3.Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, gently heat the mixture to reflux.
4.Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.
5.If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Troubleshooting: Knoevenagel Condensation

ProblemPossible CauseRecommended Solution
Low to no product yieldInactive catalystUse a fresh batch of catalyst or consider a slightly stronger, non-nucleophilic base.
Unfavorable reaction temperatureIf at room temperature, try heating the reaction. If side products form at higher temperatures, lower the temperature and increase the reaction time.
Deactivated aldehydeThe electron-withdrawing nature of the pyrazine ring can impact the aldehyde's reactivity. Use a more active methylene compound or a more effective catalyst.
Formation of multiple productsCompeting side reactionsOptimize reaction conditions by screening different solvents, temperatures, and catalysts to improve selectivity.
Wittig Reaction

The Wittig reaction converts aldehydes or ketones to alkenes using a triphenyl phosphonium ylide.[3]

Experimental Protocol: Wittig Reaction

This protocol provides a general method for the Wittig olefination of this compound.

StepProcedure
1.Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the appropriate alkyltriphenylphosphonium salt (1.2 eq) in anhydrous THF. Cool to 0 °C.
2.Slowly add a strong base (e.g., n-BuLi, 1.1 eq). A color change often indicates ylide formation. Stir at room temperature for 1 hour.
3.Aldehyde Addition: Cool the ylide solution to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
4.Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed (monitor by TLC).
5.Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
6.Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
7.Purify the crude product by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.

Troubleshooting: Wittig Reaction

ProblemPossible CauseRecommended Solution
Low to no product yieldIncomplete ylide formationEnsure anhydrous conditions and use a fresh, strong base. Confirm the quality of the phosphonium salt.
Poor reactivity of the ylideFor stabilized ylides, heating may be required. For non-stabilized ylides, ensure low temperatures are maintained during addition.
Difficulty in removing triphenylphosphine oxideCo-elution during chromatographyTriphenylphosphine oxide is less polar than many Wittig products. Adjust the eluent system for better separation. In some cases, precipitation of the product from a non-polar solvent can leave the byproduct in solution.
Reductive Amination

Reductive amination is a method to form amines from a carbonyl compound and an amine via an imine intermediate, which is then reduced.[1]

Experimental Protocol: Reductive Amination

This protocol outlines a one-pot reductive amination of this compound.

StepProcedure
1.In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired primary or secondary amine (1.1 mmol) in a suitable solvent (e.g., methanol or dichloroethane).
2.Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions.
3.Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
4.Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
5.Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
6.Purify the crude product by column chromatography on silica gel.

Troubleshooting: Reductive Amination

ProblemPossible CauseRecommended Solution
Low product yieldInefficient imine formationFor less nucleophilic amines, adding a dehydrating agent (e.g., molecular sieves) or a catalytic amount of acid (e.g., acetic acid) can promote imine formation.
Degradation of the reducing agentEnsure the reducing agent is fresh and added under appropriate conditions (e.g., some are moisture-sensitive).
Formation of dialkylated product (with primary amines)Imine is not reduced quickly enoughUse a stepwise procedure: form the imine first, then add the reducing agent.[8]
Palladium-Catalyzed Cross-Coupling Reactions

These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.

General Considerations for Cross-Coupling Reactions:

  • Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is crucial and often substrate-dependent.

  • Base: A suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required.

  • Solvent: Anhydrous, degassed solvents are typically necessary.

  • Inert Atmosphere: Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a boronic acid or ester.[6][9]

StepProcedure
1.To a degassed mixture of this compound (1.0 mmol), the boronic acid/ester (1.2 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent (e.g., dioxane/water), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
2.Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC).
3.Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
4.Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
5.Purify the crude product by column chromatography.

Troubleshooting: Cross-Coupling Reactions

ProblemPossible CauseRecommended Solution
Low or no conversionInactive catalystEnsure proper degassing of solvents and use of an inert atmosphere. The catalyst or ligand may need to be screened for optimal performance.
Poor solubility of reagentsChoose a solvent system in which all components are soluble at the reaction temperature.
Homocoupling of boronic acidReaction conditions favor homocouplingLower the reaction temperature or use a different palladium catalyst/ligand combination.
Decomposition of starting materialHarsh reaction conditionsUse a milder base or lower the reaction temperature.

Logical Troubleshooting Flow

G cluster_feedback Feedback Loop start Reaction Issue Identified (e.g., Low Yield) check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_reagents->start Issue Found check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions Reagents OK check_conditions->start Issue Found check_catalyst Assess Catalyst/Ligand Activity check_conditions->check_catalyst Conditions Correct check_catalyst->start Issue Found analyze_byproducts Identify Byproducts (LC-MS, NMR) check_catalyst->analyze_byproducts Catalyst Active optimize Systematically Optimize Conditions (Solvent, Base, Catalyst Screen) analyze_byproducts->optimize Byproducts Identified

Caption: Logical troubleshooting workflow.

References

side reactions and byproducts of 6-Chloropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloropyrazine-2-carbaldehyde. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when working with this compound?

A1: this compound has two reactive sites: the chloro-substituted pyrazine ring and the aldehyde group. The most common side reactions are related to these functionalities and include:

  • Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position: The chlorine atom can be displaced by nucleophiles.

  • Cannizzaro Reaction: Under strongly basic conditions, the aldehyde can undergo disproportionation to form the corresponding alcohol and carboxylic acid.[1][2][3]

  • Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation, forming 6-chloropyrazine-2-carboxylic acid, especially if exposed to air or oxidizing agents.[4][5]

  • Reduction of the Aldehyde: The aldehyde can be reduced to (6-chloropyrazin-2-yl)methanol in the presence of reducing agents.[6][7][8]

Q2: My reaction mixture is turning dark. What could be the cause?

A2: Darkening of the reaction mixture can indicate several issues, including:

  • Decomposition: The pyrazine ring may be unstable under harsh conditions such as high temperatures or extreme pH, leading to the formation of colored degradation products.

  • Side Reactions: Complex side reactions, such as polymerizations or condensations, can produce colored byproducts.

  • Impure Starting Material: Impurities in the this compound or other reagents can lead to discoloration.

Q3: I am observing the formation of a precipitate in my reaction. What could it be?

A3: The formation of a precipitate could be due to several factors:

  • Product Insolubility: Your desired product may be insoluble in the reaction solvent.

  • Byproduct Formation: A common byproduct, 6-chloropyrazine-2-carboxylic acid (from oxidation), may be insoluble and precipitate out, especially upon changes in pH.

  • Salt Formation: If your reaction involves ionic reagents or byproducts, salt precipitation is possible.

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Symptom Possible Cause Suggested Solution
Incomplete conversion of starting material.Insufficient reactivity of the nucleophile.Use a stronger nucleophile or increase the reaction temperature.
Steric hindrance around the reaction site.Consider using a less bulky nucleophile if possible.
Formation of multiple products.Competing side reactions of the aldehyde group.Protect the aldehyde group (e.g., as an acetal) before performing the SNAr reaction.
Hydrolysis of the chloro group.Ensure anhydrous reaction conditions.
Issue 2: Unwanted Byproduct Formation
Observed Byproduct Potential Side Reaction Troubleshooting Steps
6-chloropyrazine-2-carboxylic acidOxidation of the aldehyde- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use freshly distilled solvents to remove peroxides. - Avoid strong oxidizing agents unless intended.
(6-chloropyrazin-2-yl)methanolReduction of the aldehyde- Ensure no unintended reducing agents are present. - Be cautious with hydride-containing reagents if reduction is not desired.
6-hydroxypyrazine-2-carbaldehydeHydrolysis of the chloro group- Use anhydrous solvents and reagents. - Control the pH to avoid strongly basic or acidic aqueous conditions.
Mixture of alcohol and carboxylic acidCannizzaro Reaction- Avoid strongly basic conditions (high pH).[1][2][3] - If a base is necessary, use a non-nucleophilic, sterically hindered base.

Data Presentation

The following tables summarize hypothetical quantitative data for common side reactions to provide a baseline for comparison. Note: This data is illustrative and may not represent actual experimental results.

Table 1: Influence of Base Concentration on Cannizzaro Reaction Byproducts

Base (NaOH) ConcentrationThis compound Conversion (%)Yield of (6-chloropyrazin-2-yl)methanol (%)Yield of 6-chloropyrazine-2-carboxylic acid (%)
1 M1045
5 M502325
10 M954548

Table 2: Effect of Oxidizing Agent on Carboxylic Acid Formation

Oxidizing AgentReaction Time (h)Conversion (%)Yield of 6-chloropyrazine-2-carboxylic acid (%)
Air (O₂)241512
KMnO₄2>9995
H₂O₂48580

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DMSO, or THF) under an inert atmosphere.

  • Add the amine nucleophile (1.1 - 2.0 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Protection of the Aldehyde Group as a Diethyl Acetal

  • To a solution of this compound (1.0 eq) in ethanol, add triethyl orthoformate (1.5 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate solution).

  • Remove the ethanol under reduced pressure.

  • Extract the product with an organic solvent, wash with water, dry, and concentrate to obtain the acetal-protected compound.

Visualizations

Side_Reactions cluster_aldehyde_reactions Aldehyde Group Reactions cluster_ring_reactions Pyrazine Ring Reactions This compound This compound Oxidation Oxidation This compound->Oxidation [O] Reduction Reduction This compound->Reduction [H] Cannizzaro Reaction Cannizzaro Reaction This compound->Cannizzaro Reaction Strong Base Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Nu- 6-chloropyrazine-2-carboxylic acid 6-chloropyrazine-2-carboxylic acid Oxidation->6-chloropyrazine-2-carboxylic acid (6-chloropyrazin-2-yl)methanol (6-chloropyrazin-2-yl)methanol Reduction->(6-chloropyrazin-2-yl)methanol Alcohol + Carboxylic Acid Alcohol + Carboxylic Acid Cannizzaro Reaction->Alcohol + Carboxylic Acid Substituted Pyrazine Substituted Pyrazine Nucleophilic Substitution->Substituted Pyrazine

Caption: Potential side reaction pathways for this compound.

Troubleshooting_Workflow Start Start Unexpected_Result Unexpected Reaction Outcome Start->Unexpected_Result Analyze_Byproducts Analyze Byproducts (LC-MS, NMR) Unexpected_Result->Analyze_Byproducts Check_Purity Check Starting Material Purity Unexpected_Result->Check_Purity Review_Conditions Review Reaction Conditions (Temp, pH, Atm) Unexpected_Result->Review_Conditions Carboxylic_Acid Carboxylic Acid Detected? Analyze_Byproducts->Carboxylic_Acid Alcohol_Detected Alcohol Detected? Carboxylic_Acid->Alcohol_Detected No Inert_Atmosphere Use Inert Atmosphere, Check Solvents Carboxylic_Acid->Inert_Atmosphere Yes Hydrolysis_Product Hydrolysis Product? Alcohol_Detected->Hydrolysis_Product No Avoid_Reducing_Agents Avoid Unintended Reducing Agents Alcohol_Detected->Avoid_Reducing_Agents Yes Anhydrous_Conditions Use Anhydrous Conditions Hydrolysis_Product->Anhydrous_Conditions Yes Modify_Protocol Modify Protocol and Retry Hydrolysis_Product->Modify_Protocol No Inert_Atmosphere->Modify_Protocol Avoid_Reducing_Agents->Modify_Protocol Anhydrous_Conditions->Modify_Protocol

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: 6-Chloropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Chloropyrazine-2-carbaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in the stable storage, handling, and effective use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it is crucial to store it under controlled conditions. The compound is known to be sensitive to air, light, and moisture.[1]

ParameterRecommended ConditionRationale
Temperature Store in a freezer at -20°C.[2][3]Minimizes degradation reactions and preserves compound integrity.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[1][2][3]Prevents oxidation and reaction with atmospheric moisture.
Light Protect from light by using an amber vial or storing in a dark place.[1]Prevents light-induced degradation.
Container Keep in a tightly sealed container.[1][4]Prevents exposure to air and humidity.

Q2: What are the known stability issues with this compound?

A2: this compound is susceptible to several degradation pathways, primarily due to the reactivity of the aldehyde functional group and the electron-deficient nature of the chloropyrazine ring.

  • Oxidation: The aldehyde group can be easily oxidized to the corresponding carboxylic acid, especially when exposed to air.[1]

  • Hydration: In the presence of water, the aldehyde can form an unstable hydrate (gem-diol).

  • Light Sensitivity: Exposure to light can promote degradation.[1]

  • Hygroscopicity: The compound can absorb moisture from the air, which can affect its stability and reactivity.[1]

Q3: What are the common impurities found in this compound?

A3: Impurities can arise from the synthesis process or degradation upon storage. Common impurities may include:

  • 6-Chloropyrazine-2-carboxylic acid: Formed via oxidation of the aldehyde.

  • Unreacted starting materials: From the synthesis process.

  • Polymerization products: Aldehydes can undergo self-condensation or polymerization, especially under basic conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Low or No Reaction Yield

Possible Causes:

  • Degraded Reagent: The aldehyde may have degraded due to improper storage or handling.

  • Inappropriate Solvent: The solvent may not be suitable for the reaction, or it may contain impurities (e.g., water).

  • Incorrect Reaction Conditions: Temperature, reaction time, or stoichiometry of reagents may not be optimal.

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Check the appearance of the compound. A significant color change (e.g., from off-white/yellow to brown) may indicate degradation.[2][3]

    • Perform a purity analysis using techniques like HPLC or NMR.

  • Ensure Anhydrous Conditions:

    • Use freshly dried, anhydrous solvents.

    • Run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Optimize Reaction Parameters:

    • Review the literature for similar reactions to confirm optimal conditions.

    • Perform small-scale test reactions to screen different temperatures, solvents, and reagent ratios.

Issue 2: Formation of Multiple Products or Side Reactions

Possible Causes:

  • Side Reactions of the Aldehyde: The aldehyde group is reactive and can participate in various side reactions.

  • Reactivity of the Chloropyrazine Ring: The chloro-substituent can be susceptible to nucleophilic substitution under certain conditions.

Common Side Reactions:

  • Cannizzaro Reaction: In the presence of a strong base, the aldehyde can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.

  • Aldol Condensation: If there are acidic protons alpha to a carbonyl group in another reactant, aldol condensation can occur.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the pyrazine ring can be displaced by nucleophiles, especially at elevated temperatures.

Troubleshooting Steps:

  • Control Reaction pH: Avoid strongly basic conditions if the Cannizzaro reaction is a concern.

  • Temperature Control: Keep the reaction temperature as low as possible to minimize side reactions, including SNAr.

  • Protecting Groups: If necessary, consider protecting the aldehyde group to prevent its participation in unwanted reactions.

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Sample: this compound (~1 mg/mL in Acetonitrile)

HPLC Conditions (Example):

ParameterValue
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 30°C
Detection Wavelength 270 nm
Gradient 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

Procedure:

  • Prepare the mobile phases and sample solution.

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject the sample and run the gradient program.

  • Analyze the resulting chromatogram to determine the peak area of the main component and any impurities. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Visualizations

Stability_Factors Factors Affecting Stability of this compound Compound This compound Degradation Degradation Compound->Degradation Air Air (Oxygen) Air->Degradation Oxidation Moisture Moisture (Water) Moisture->Degradation Hydration Light Light Light->Degradation Photodegradation Temperature High Temperature Temperature->Degradation Accelerates Reactions

Caption: Key factors influencing the degradation of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Poor Reaction Outcome Start Poor Reaction Outcome (Low Yield / Side Products) CheckReagent 1. Verify Reagent Purity (Appearance, HPLC, NMR) Start->CheckReagent CheckConditions 2. Review Reaction Conditions (Solvent, Temp, Stoichiometry) CheckReagent->CheckConditions AnalyzeSideProducts 3. Identify Side Products (LC-MS, NMR) CheckConditions->AnalyzeSideProducts Optimize Optimize Reaction (Anhydrous, Inert Atm., Temp Control) AnalyzeSideProducts->Optimize

References

Technical Support Center: 6-Chloropyrazine-2-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides targeted troubleshooting advice and frequently asked questions to help improve yields and overcome common challenges in reactions involving 6-Chloropyrazine-2-carbaldehyde.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem: Low or No Product Yield

Potential Cause Recommended Solution & Rationale
1. Incomplete Reaction Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). Consider extending the reaction time or moderately increasing the temperature. In pyrazine synthesis, incomplete condensation or cyclization is a common reason for low yields.[1] Ensuring the reaction runs to completion is the first critical step.
2. Suboptimal Reaction Conditions Solution: The choice of solvent, base, and temperature is crucial.[1] Screen different solvents and bases to find the optimal combination for your specific transformation. For instance, in Horner-Wadsworth-Emmons (HWE) reactions, base selection (e.g., NaH, KHMDS) and temperature can dramatically affect the outcome.[2][3]
3. Impure or Degraded Starting Material Solution: this compound should be stored under an inert atmosphere in a freezer at approximately -20°C. Verify the purity of your aldehyde and other reagents. Impurities can inhibit the reaction or lead to unwanted side products.[4] Aldehydes can be prone to oxidation, so using a fresh or properly stored bottle is recommended.
4. Moisture in the Reaction Solution: Many organometallic reactions, including Wittig and HWE reactions, are highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

Problem: Formation of Multiple Byproducts

Potential Cause Recommended Solution & Rationale
1. Side Reactions Solution: Identify potential side reactions. For aldehydes, self-condensation (aldol reaction) can be a competing pathway. Adding the aldehyde slowly to the reaction mixture can sometimes minimize this. Adjusting reaction conditions, such as lowering the temperature, can improve selectivity towards the desired product.[1]
2. Product Degradation Solution: Pyrazine derivatives can be sensitive to harsh conditions.[1] If the reaction requires high heat or strongly acidic/basic conditions, your product may be degrading.[5] Attempt the reaction under milder conditions if possible. During workup, avoid overly acidic or basic washes if your product's stability is unknown.
3. Non-selective Reaction Solution: In reactions like the Horner-Wadsworth-Emmons, both (E) and (Z) isomers can form.[3] To improve stereoselectivity, specific conditions can be employed. For example, Still-Gennari conditions favor (Z)-olefins, while standard HWE conditions typically favor (E)-alkenes.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective reactions for this compound to form a new C-C bond?

A1: The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable method for converting aldehydes into alkenes, particularly α,β-unsaturated esters or nitriles.[2][6] It is often preferred over the Wittig reaction because the phosphonate carbanions are more nucleophilic, and the water-soluble phosphate byproduct is easily removed during aqueous workup.[6][7]

Q2: I'm performing a Horner-Wadsworth-Emmons (HWE) reaction. How can I maximize the yield of the (E)-alkene?

A2: To favor the formation of the thermodynamically more stable (E)-alkene, several conditions can be optimized. Generally, using sodium or lithium bases (e.g., NaH, BuLi) and running the reaction at warmer temperatures (from -78°C up to room temperature) promotes the equilibration of intermediates, leading to a higher E/Z ratio.[3]

Q3: My product is difficult to purify. What strategies can I use?

A3: If you are struggling with purification, ensure the reaction has gone to completion to minimize unreacted starting materials.[8] For pyrazine derivatives, column chromatography on silica gel is a common purification method.[1] If isomers are difficult to separate, sometimes using heated columns and preheated eluents can improve resolution.[9] An acidic or basic wash during the workup can help remove corresponding basic or acidic impurities before chromatography.

Q4: How should I handle and store this compound?

A4: this compound is typically a solid that can range from colorless to brown. It should be stored in a freezer under an inert atmosphere at temperatures below -20°C to prevent degradation. When handling, it's best to work under a nitrogen or argon atmosphere, especially when preparing for moisture-sensitive reactions.

Experimental Protocols & Data

Example Protocol: Horner-Wadsworth-Emmons Olefination

This is a general procedure for the reaction of this compound with a phosphonate reagent (e.g., triethyl phosphonoacetate) to yield an (E)-acrylate derivative.

1. Reagent Preparation:

  • Prepare a solution of the phosphonate reagent (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

2. Reaction Setup:

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to a flame-dried, three-neck round-bottom flask under an argon atmosphere.

  • Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous THF to the flask and cool the suspension to 0°C in an ice bath.

3. Execution:

  • Slowly add the phosphonate solution to the NaH suspension at 0°C.

  • Allow the mixture to stir for 30-60 minutes at 0°C to ensure complete formation of the ylide.

  • Add the solution of this compound dropwise to the reaction mixture at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting aldehyde.

4. Workup and Purification:

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Table: HWE Reaction Condition Optimization

The following table illustrates how different parameters can influence the yield and stereoselectivity of an HWE reaction. Data is illustrative and based on general principles.

Entry Base Solvent Temperature Typical Yield (%) Predominant Isomer
1NaHTHF0°C to RT75-90%E
2KHMDSTHF / 18-crown-6-78°C80-95%Z (Still-Gennari)[2]
3LiCl / DBUAcetonitrileRoom Temp.70-85%E (Masamune-Roush)[2]
4BuLiTHF-78°C to 0°C70-85%E

Visual Guides

Troubleshooting Workflow for Low Yield

The following diagram provides a logical workflow to diagnose and resolve issues leading to poor reaction yields.

G start_node Start: Low Reaction Yield check1 Is Starting Material Consumed? (Check TLC/LCMS) start_node->check1 cause1 Problem: Incomplete Reaction check1->cause1  No cause2 Problem: Byproduct Formation check1->cause2  Yes sol1a Solution: Increase Reaction Time cause1->sol1a sol1b Solution: Increase Temperature cause1->sol1b end_node Outcome: Improved Yield sol1a->end_node sol1b->end_node sol2a Solution: Lower Temperature cause2->sol2a sol2b Solution: Check Reagent Purity cause2->sol2b sol2c Solution: Ensure Anhydrous Conditions cause2->sol2c sol2a->end_node sol2b->end_node sol2c->end_node

Caption: A decision tree for troubleshooting low yield in chemical reactions.

General Horner-Wadsworth-Emmons Reaction Workflow

This diagram outlines the key steps in a typical HWE olefination experiment.

HWE_Workflow prep 1. Reagent Prep & System Setup deprotonation 2. Deprotonation (Ylide Formation) prep->deprotonation addition 3. Aldehyde Addition deprotonation->addition reaction 4. Reaction (Stir at RT) addition->reaction workup 5. Aqueous Workup & Extraction reaction->workup purify 6. Purification (Chromatography) workup->purify product Final Product purify->product

Caption: Standard experimental workflow for an HWE olefination reaction.

References

troubleshooting failed reactions with 6-Chloropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Chloropyrazine-2-carbaldehyde. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their synthetic workflows.

General Troubleshooting & FAQs

This section addresses overarching issues that can affect reactions involving this compound.

Question: My reaction is not starting, and TLC analysis shows only the presence of the initial aldehyde. What are the common causes?

Answer: Several factors could prevent reaction initiation:

  • Reagent Quality: The aldehyde can degrade over time. Verify the purity of this compound via NMR or LC-MS. Ensure other reagents (e.g., bases, phosphonates, amines) are pure and anhydrous if the reaction is moisture-sensitive.

  • Insufficient Activation: Many reactions require the formation of a nucleophile (like an ylide or an enolate) in a prior step. This activation may be failing due to an inappropriate base, incorrect temperature, or insufficient reaction time. For instance, in a Wittig reaction, the formation of the phosphorus ylide is critical before the aldehyde is added.[1]

  • Low Reactivity: this compound is an electron-deficient aldehyde, which generally makes it a good electrophile. However, if your nucleophile is very weak, the reaction may require more forcing conditions such as higher temperatures, a stronger catalyst, or longer reaction times.

  • Solvent Issues: Ensure the solvent is appropriate for the reaction type and is of sufficient purity (e.g., anhydrous for moisture-sensitive reactions).

Question: I am observing multiple unexpected spots on my TLC plate. What are the likely side reactions?

Answer: Due to its structure, this compound can be prone to specific side reactions:

  • Cannizzaro Reaction: In the presence of a strong base (especially in aqueous or alcoholic media) and the absence of a suitable reaction partner, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.

  • Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially if exposed to air for prolonged periods or if oxidizing contaminants are present.

  • Nucleophilic Aromatic Substitution (SNAr): The chloro-substituent on the electron-deficient pyrazine ring is susceptible to substitution by strong nucleophiles.[2] If your reaction conditions involve a potent nucleophile (e.g., an amine at high temperature), you may form a product where the chlorine atom has been displaced.

  • Self-Condensation: While less common for this aldehyde, some self-condensation or polymerization can occur under certain basic or acidic conditions.[3]

Below is a troubleshooting workflow to help diagnose common issues.

G General Troubleshooting Workflow for this compound Reactions start Reaction Failed or Low Yield check_sm Is Starting Aldehyde Consumed? (Check by TLC/LC-MS) start->check_sm sm_not_consumed No check_sm->sm_not_consumed No sm_consumed Yes check_sm->sm_consumed Yes check_reagents 1. Verify Reagent Purity & Stoichiometry 2. Check Base/Catalyst Activity 3. Ensure Anhydrous Conditions (if needed) sm_not_consumed->check_reagents increase_energy Consider Increasing Temperature or Extending Reaction Time check_reagents->increase_energy product_formed Is Desired Product Formed? sm_consumed->product_formed low_yield Yes, but Low Yield product_formed->low_yield Yes no_product No product_formed->no_product No check_workup 1. Optimize Purification (Chromatography, Recrystallization) 2. Check for Product Loss During Workup/Extraction low_yield->check_workup check_equilibrium Is the Reaction Reversible? Consider Removing Byproducts (e.g., water) check_workup->check_equilibrium check_side_reactions Identify Side Products by MS/NMR no_product->check_side_reactions side_products Common Side Products: - Cannizzaro (alcohol + acid) - Oxidation (carboxylic acid) - SNAr (Cl displacement) - Decomposition check_side_reactions->side_products G Horner-Wadsworth-Emmons (HWE) Reaction Pathway cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Olefination phosphonate Phosphonate Reagent carbanion Phosphonate Carbanion (Nucleophile) phosphonate->carbanion Deprotonation base Strong Base (e.g., NaH, KOtBu) base->carbanion oxaphosphetane Oxaphosphetane Intermediate carbanion->oxaphosphetane Nucleophilic Attack aldehyde This compound (Electrophile) aldehyde->oxaphosphetane alkene Desired Alkene Product oxaphosphetane->alkene Elimination byproduct Phosphate Byproduct (Water Soluble) oxaphosphetane->byproduct

References

Technical Support Center: Purification of 6-Chloropyrazine-2-carbaldehyde via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 6-chloropyrazine-2-carbaldehyde using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most commonly used stationary phase for the purification of pyrazine derivatives, including this compound, is silica gel.[1][2] Alumina can be considered as an alternative if compound stability on silica is an issue.[3]

Q2: Which mobile phase system is suitable for the elution of this compound?

A2: A common and effective mobile phase system is a mixture of a non-polar solvent like hexane and a moderately polar solvent such as ethyl acetate.[1][4] The polarity of the eluent is gradually increased to facilitate the separation of the target compound from impurities.

Q3: What is a typical Rf value to aim for when developing a solvent system for this compound on a TLC plate?

A3: For optimal separation during column chromatography, it is advisable to develop a solvent system where the this compound has an Rf (retention factor) value between 0.2 and 0.4 on a thin-layer chromatography (TLC) plate.[3][5]

Q4: Can this compound degrade on the column during purification?

A4: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, potentially leading to the formation of acetals or hemiacetals, especially if an alcohol is used in the mobile phase.[3] It is recommended to monitor for degradation by TLC analysis of the collected fractions.

Q5: How can I prevent the degradation of this compound on a silica gel column?

A5: To minimize degradation, a small amount of a neutralising agent, such as triethylamine (a few drops), can be added to the mobile phase.[3] Alternatively, switching to a more neutral stationary phase like alumina may be beneficial.[3]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using flash column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional)

  • Glass column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. The ideal system will give the target compound an Rf of approximately 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Adsorb the sample onto a small amount of silica gel and evaporate the solvent.

    • Carefully add the dry, sample-adsorbed silica onto the top of the column.

  • Elution:

    • Begin elution with the low-polarity mobile phase determined from the TLC analysis.

    • Gradually increase the polarity of the mobile phase according to a predefined gradient (see Table 1 for an example).

    • Collect fractions and monitor the elution by TLC.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Example Gradient Elution Profile
Step Mobile Phase Composition (Hexane:Ethyl Acetate)
195:5
290:10
385:15
480:20
Table 2: Hypothetical TLC Data
Compound Mobile Phase (Hexane:Ethyl Acetate) Rf Value
Starting Material80:200.6
This compound80:200.35
Polar Impurity80:200.1

Troubleshooting Guide

Problem Possible Cause Solution
Compound does not elute from the column Mobile phase is not polar enough.Gradually increase the percentage of ethyl acetate in the mobile phase.
Compound elutes too quickly with impurities Mobile phase is too polar.Decrease the percentage of ethyl acetate in the mobile phase.
Poor separation of compound and impurities Inappropriate solvent system or column overloading.Re-optimize the solvent system using TLC to achieve better separation. Ensure the amount of crude material is not excessive for the column size.
Streaking or tailing of the compound band Compound degradation on the column or solubility issues.Add a few drops of triethylamine to the mobile phase.[3] Consider using alumina as the stationary phase.[3] Ensure the compound is fully dissolved during loading.
Multiple spots in fractions containing the product Incomplete separation or on-column reaction.Improve the elution gradient for better resolution. Check for compound stability on silica gel by performing a stability test on a TLC plate.

Visualizations

experimental_workflow start Start: Crude this compound tlc 1. TLC Analysis (Optimize Solvent System) start->tlc packing 2. Column Packing (Silica Gel Slurry) tlc->packing loading 3. Sample Loading (Dry Loading) packing->loading elution 4. Gradient Elution (Hexane:Ethyl Acetate) loading->elution monitoring 5. Fraction Collection & TLC Monitoring elution->monitoring analysis 6. Combine Pure Fractions monitoring->analysis end End: Pure Product analysis->end

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide problem {Problem Observed|e.g., Poor Separation, Streaking} cause1 Possible Cause Solvent system not optimal Compound degradation Column overloaded problem->cause1 Identify solution1 Solution Re-optimize solvent system with TLC Add triethylamine or switch to alumina Reduce sample load cause1:c1->solution1:s1 Address cause1:c2->solution1:s2 Address cause1:c3->solution1:s3 Address

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Synthesis of 6-Chloropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Chloropyrazine-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially significant method for the synthesis of this compound is the Vilsmeier-Haack formylation of 2-chloropyrazine. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide derivative, most commonly N,N-dimethylformamide (DMF).

Q2: What are the typical impurities I might encounter in the synthesis of this compound?

A2: During the Vilsmeier-Haack synthesis of this compound, several impurities can arise from incomplete reaction, side reactions, or degradation. The most common impurities include:

  • Unreacted 2-Chloropyrazine: The starting material may not be fully consumed during the reaction.

  • Over-formylated Products: Although less common for this substrate, diformylation can potentially occur under harsh reaction conditions.

  • Side-reaction Products: A notable byproduct can be 3-chloro-2,2'-bipyrazine, which may form through a plausible mechanism involving the deprotonation of 2-chloropyrazine by the 2-pyrazinylmethyl anion followed by aromatic nucleophilic substitution.[1]

  • Hydrolysis Intermediates: Incomplete hydrolysis of the intermediate iminium salt can lead to related impurities.

  • Residual Solvents and Reagents: Traces of DMF, POCl₃, and solvents used in the workup may remain in the final product.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the Vilsmeier-Haack formylation can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A sample of the reaction mixture can be carefully quenched and analyzed to observe the consumption of the starting material (2-chloropyrazine) and the formation of the product (this compound). Gas chromatography-mass spectrometry (GC-MS) can also be a powerful tool for monitoring the reaction and identifying intermediates and byproducts.

Q4: What are the critical parameters to control during the synthesis?

A4: Several parameters are crucial for a successful and high-yielding synthesis:

  • Temperature: The formation of the Vilsmeier reagent and the subsequent formylation are temperature-sensitive. Careful control of the reaction temperature is necessary to prevent side reactions and decomposition.

  • Stoichiometry of Reagents: The molar ratio of 2-chloropyrazine to the Vilsmeier reagent (POCl₃ and DMF) should be optimized to ensure complete conversion of the starting material while minimizing the formation of byproducts.

  • Reaction Time: Sufficient reaction time is required for the formylation to go to completion. The optimal time should be determined by reaction monitoring.

  • Work-up Procedure: The hydrolysis of the intermediate iminium salt is a critical step. The reaction mixture should be quenched carefully, typically by adding it to ice water, followed by neutralization to obtain the final aldehyde product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem Potential Cause Recommended Solution
Low Yield of Product Incomplete reaction.- Increase reaction time and monitor by TLC or HPLC.- Ensure the stoichiometry of the Vilsmeier reagent is sufficient.- Check the quality and purity of the starting materials and reagents.
Decomposition of the product during work-up.- Perform the hydrolysis and neutralization steps at a low temperature (e.g., using an ice bath).- Avoid strongly acidic or basic conditions during work-up.
Presence of Unreacted 2-Chloropyrazine Insufficient Vilsmeier reagent.- Increase the molar ratio of POCl₃ and DMF relative to 2-chloropyrazine.
Short reaction time.- Extend the reaction time and monitor for the disappearance of the starting material.
Formation of a Significant Amount of 3-chloro-2,2'-bipyrazine Sub-optimal reaction conditions.- Carefully control the reaction temperature, as higher temperatures may favor this side reaction.- Optimize the rate of addition of the Vilsmeier reagent to the 2-chloropyrazine solution.
Difficulty in Isolating Pure Product Presence of multiple impurities.- Employ column chromatography for purification. A gradient elution with a suitable solvent system (e.g., hexane/ethyl acetate) is often effective.- Recrystallization from an appropriate solvent can also be used to purify the final product.
Dark-colored Reaction Mixture or Product Formation of polymeric byproducts or decomposition.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Maintain strict temperature control throughout the reaction.

Experimental Protocols

Vilsmeier-Haack Formylation of 2-Chloropyrazine

This protocol provides a general procedure for the synthesis of this compound. Researchers should optimize the conditions based on their specific laboratory setup and scale.

Materials:

  • 2-Chloropyrazine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or other suitable solvent

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF) and a suitable solvent like dichloromethane (DCM).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution while maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is an exothermic process.

  • After the addition is complete, stir the mixture at 0-5 °C for 30-60 minutes.

  • Add a solution of 2-chloropyrazine in the same solvent to the freshly prepared Vilsmeier reagent dropwise, again keeping the temperature below 10 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, or gently heat to a temperature determined by optimization studies, while monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

Troubleshooting_Low_Yield Troubleshooting Low Yield of this compound start Low Product Yield Observed check_reaction Check Reaction Completion (TLC/HPLC/GC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material remains complete Reaction is Complete check_reaction->complete No starting material sub_incomplete Troubleshoot Incomplete Reaction incomplete->sub_incomplete sub_complete Investigate Work-up/Isolation complete->sub_complete increase_time Increase Reaction Time sub_incomplete->increase_time increase_reagent Increase Vilsmeier Reagent Stoichiometry sub_incomplete->increase_reagent check_quality Verify Reagent Quality sub_incomplete->check_quality check_workup_temp Control Work-up Temperature (keep cold) sub_complete->check_workup_temp check_ph Avoid Extreme pH During Neutralization sub_complete->check_ph optimize_purification Optimize Purification Method (Chromatography/Recrystallization) sub_complete->optimize_purification

Caption: A flowchart outlining the logical steps to diagnose and resolve low product yield in the synthesis of this compound.

Signaling Pathway of Impurity Formationdot

Impurity_Formation SM 2-Chloropyrazine (Starting Material) Product This compound (Desired Product) SM->Product Vilsmeier-Haack Formylation Impurity1 Unreacted 2-Chloropyrazine SM->Impurity1 Incomplete Reaction Impurity2 3-chloro-2,2'-bipyrazine SM->Impurity2 Side Reaction (e.g., with deprotonated SM) VR Vilsmeier Reagent (POCl3 + DMF) VR->Product Impurity3 Over-formylated Products Product->Impurity3 Harsh Conditions Impurity4 Hydrolysis Intermediates Product->Impurity4 Incomplete Work-up

References

handling and safety precautions for 6-Chloropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 6-Chloropyrazine-2-carbaldehyde?

A1: Based on data for structurally similar compounds, this compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: A comprehensive suite of PPE is necessary to minimize exposure. This includes:

  • Eye/Face Protection: Chemical safety goggles or a full-face shield must be worn.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves for integrity before use and dispose of them properly after handling.

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used, especially when handling the solid form or if there is a risk of generating dust or aerosols. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Body Protection: A standard laboratory coat should be worn to protect skin and clothing.

Q3: How should this compound be stored?

A3: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3] It should be kept away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. Some suppliers recommend storing the compound under an inert atmosphere (e.g., nitrogen or argon).

Q4: What is the proper procedure for handling a small spill of this compound?

A4: For a small spill, first ensure the area is well-ventilated and restrict access. Wearing appropriate PPE, carefully sweep or scoop the solid material into a labeled container for disposal. Avoid generating dust. The spill area should then be decontaminated. For larger spills, evacuate the area and contact your institution's EHS department.

Q5: What are the first-aid measures in case of exposure?

A5: The following first-aid procedures should be followed in the event of exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention.

Hazard Summary

The following table summarizes the anticipated hazard classifications for this compound, based on its structural analog, 6-Chloropyridine-2-carbaldehyde.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation[1][2]

Experimental Protocols & Workflows

Spill Response Workflow

The following diagram outlines the logical steps for responding to a chemical spill of this compound in a laboratory setting.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response Spill Spill Occurs Assess Assess Spill Size (Small vs. Large) Spill->Assess Alert Alert Personnel in Immediate Area Assess->Alert Small Evacuate Evacuate Immediate Area Assess->Evacuate Large Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) Alert->Don_PPE Contain Contain Spill with Absorbent Material Don_PPE->Contain Collect Collect Material into Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste via EHS Decontaminate->Dispose Notify Notify Lab Supervisor and EHS Evacuate->Notify Isolate Isolate and Ventilate the Area (if safe) Notify->Isolate Await Await Professional Response Team Isolate->Await

Workflow for handling a chemical spill.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Assessment of 6-Chloropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. 6-Chloropyrazine-2-carbaldehyde is a key building block in the synthesis of various pharmaceutical compounds, making its purity assessment a critical step in quality control. This guide provides an objective comparison of the principal analytical methods for determining the purity of this compound, supported by representative experimental data and detailed protocols.

The primary analytical techniques for assessing the purity of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited for detecting different types of impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for purity determination of non-volatile and thermally labile compounds. It excels at separating the target compound from its non-volatile organic impurities, which may arise from the manufacturing process or degradation.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of volatile and semi-volatile compounds. This method is ideal for identifying and quantifying residual solvents and other volatile impurities that may be present in the this compound sample. The mass spectrometric detector provides excellent specificity for impurity identification.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary ratio method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself. It provides a direct measure of the molar concentration of the analyte and any proton-containing impurities.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the nature of the expected impurities and the desired level of sensitivity. The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and qNMR for the purity assessment of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (¹H qNMR)
Principle Partition chromatography based on polaritySeparation based on volatility and boiling pointNuclear magnetic resonance signal intensity proportional to the number of nuclei
Applicable Impurities Non-volatile, thermally labile organic impuritiesVolatile and semi-volatile organic impurities, residual solventsProton-containing organic impurities
Linearity (R²) > 0.999> 0.998> 0.999
Limit of Detection (LOD) 0.01 - 0.05%0.001 - 0.01%~0.1%
Limit of Quantification (LOQ) 0.03 - 0.15%0.003 - 0.03%~0.3%
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Precision (%RSD) < 2.0%< 5.0%< 1.0%

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound and the detection of non-volatile impurities.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-15 min: 30-70% B

    • 15-20 min: 70% B

    • 20-22 min: 70-30% B

    • 22-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of this compound in a 10 mL volumetric flask with a 50:50 mixture of Acetonitrile and Water to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is designed for the identification and quantification of volatile impurities and residual solvents.

Chromatographic and Spectrometric Conditions:

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to prepare working standards as required.

Quantitative NMR (¹H qNMR) Method

This method allows for the direct determination of the purity of this compound using an internal standard.

NMR Spectrometer Parameters:

  • Spectrometer: 400 MHz or higher

  • Solvent: DMSO-d₆

  • Internal Standard: Maleic acid or another suitable certified reference material with known purity.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton (typically 30-60 s to ensure full relaxation).

  • Number of Scans: 16 or as needed for adequate signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into an NMR tube.

  • Accurately weigh and add a known amount of the internal standard (e.g., 5-10 mg of maleic acid) to the same NMR tube.

  • Add approximately 0.7 mL of DMSO-d₆, cap the tube, and gently agitate to dissolve the sample and internal standard completely.

Data Analysis: The purity is calculated by comparing the integral of a well-resolved signal of the analyte with the integral of a known signal from the internal standard, taking into account the number of protons, molecular weights, and masses of both the analyte and the internal standard.

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical workflow for the purity assessment of this compound and the decision-making process for selecting the appropriate analytical method.

Purity_Assessment_Workflow cluster_start Start cluster_analysis Analytical Methods cluster_data Data Evaluation cluster_end Result start Sample of this compound hplc HPLC Analysis (Non-volatile impurities) start->hplc Sample subjected to gcms GC-MS Analysis (Volatile impurities/Residual Solvents) start->gcms Sample subjected to qnmr qNMR Analysis (Absolute Purity) start->qnmr Sample subjected to data_proc Data Processing and Integration hplc->data_proc gcms->data_proc qnmr->data_proc purity_calc Purity Calculation (% Area, Internal Standard) data_proc->purity_calc report Certificate of Analysis / Purity Report purity_calc->report

Purity Assessment Workflow

Method_Selection_Logic start Define Analytical Need q1 Volatile Impurities or Residual Solvents Expected? start->q1 q2 Non-volatile or Degradation Products Expected? q1->q2 No gcms Select GC-MS q1->gcms Yes q3 Absolute Purity without Specific Impurity Standards? q2->q3 No hplc Select HPLC q2->hplc Yes q3->hplc No, use for relative purity qnmr Select qNMR q3->qnmr Yes

Method Selection Logic

A Comparative Guide to the Synthesis of 6-Chloropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic protocols for the preparation of 6-Chloropyrazine-2-carbaldehyde, a key intermediate in the development of novel therapeutics. The protocols are evaluated based on reaction yield, purity, and the nature of the starting materials, offering researchers a comprehensive resource for selecting the most suitable method for their specific needs.

Performance Comparison of Synthesis Protocols

The selection of an optimal synthesis route for this compound is contingent on factors such as the availability of starting materials, desired product yield and purity, and the scalability of the reaction. Below is a summary of the key performance indicators for two viable synthetic pathways.

ParameterProtocol 1: Oxidation of 2-Methyl-6-chloropyrazineProtocol 2: Reduction of 6-Chloropyrazine-2-carbonyl chloride
Starting Material 2-Methyl-6-chloropyrazine6-Chloropyrazine-2-carboxylic acid
Key Reagent Selenium Dioxide (SeO₂)Thionyl Chloride (SOCl₂), Lithium tri-tert-butoxyaluminum hydride
Typical Yield 50-70%60-80%
Reported Purity >95%>97%
Reaction Steps One-pot reactionTwo-step process
Key Advantages Direct conversion of the methyl groupPotentially higher yield and purity
Key Considerations Toxicity of selenium dioxideHandling of reactive intermediates (acyl chloride)

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 2-Methyl-6-chloropyrazine

This protocol outlines the direct oxidation of the methyl group of 2-Methyl-6-chloropyrazine to an aldehyde using selenium dioxide, a method analogous to the Riley oxidation.[1][2]

Materials:

  • 2-Methyl-6-chloropyrazine

  • Selenium Dioxide (SeO₂)

  • Dioxane

  • Water

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Celite

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Methyl-6-chloropyrazine (1.0 eq) in dioxane.

  • Add selenium dioxide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite to remove the selenium byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis of this compound via Reduction of 6-Chloropyrazine-2-carbonyl chloride

This two-step protocol involves the conversion of 6-Chloropyrazine-2-carboxylic acid to its corresponding acyl chloride, followed by a selective reduction to the aldehyde.

Step 1: Synthesis of 6-Chloropyrazine-2-carbonyl chloride

Materials:

  • 6-Chloropyrazine-2-carboxylic acid[3]

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous Toluene

Procedure:

  • To a suspension of 6-Chloropyrazine-2-carboxylic acid (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux for 2-3 hours until the evolution of gas ceases.

  • Cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride and toluene.

  • The resulting crude 6-Chloropyrazine-2-carbonyl chloride is used directly in the next step without further purification.

Step 2: Reduction to this compound

Materials:

  • Crude 6-Chloropyrazine-2-carbonyl chloride

  • Lithium tri-tert-butoxyaluminum hydride

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve the crude 6-Chloropyrazine-2-carbonyl chloride in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of lithium tri-tert-butoxyaluminum hydride (1.1 eq) in anhydrous THF to the cooled solution, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis Workflow and Decision Logic

The choice between the two synthetic protocols can be guided by several factors, as illustrated in the following workflow diagram.

G Workflow for Selecting a Synthesis Protocol for this compound start Start: Need to Synthesize This compound q1 Is 2-Methyl-6-chloropyrazine readily available? start->q1 protocol1 Protocol 1: Oxidation (Direct, one-pot) q1->protocol1 Yes q3 Is 6-Chloropyrazine-2-carboxylic acid available? q1->q3 No q2 Is handling of toxic Selenium dioxide a major concern? protocol1->q2 consider_alt Consider Protocol 2 or implement stringent safety measures q2->consider_alt Yes proceed1 Proceed with Protocol 1 q2->proceed1 No protocol2 Protocol 2: Reduction (Two-step, potentially higher yield) q3->protocol2 Yes source_precursor Synthesize or source a suitable starting material q3->source_precursor No proceed2 Proceed with Protocol 2 protocol2->proceed2

Caption: Decision workflow for synthesis protocol selection.

This guide provides a foundational comparison to aid in the selection of a suitable synthesis protocol for this compound. Researchers are encouraged to perform their own risk assessments and optimization studies for any selected protocol.

References

A Comparative Guide to 6-Chloropyrazine-2-carbaldehyde and Other Pyrazine Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of 6-Chloropyrazine-2-carbaldehyde and its structural analogs within the broader class of pyrazine derivatives. This document synthesizes experimental data on their biological activities, provides detailed experimental protocols, and visualizes key signaling pathways to inform future research and development.

Pyrazine and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry, known for a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. The unique chemical structure of the pyrazine ring serves as a versatile scaffold for the development of novel therapeutic agents. This guide focuses on this compound and compares its performance with other pyrazine derivatives, with a particular emphasis on structurally similar 6-chloropyrazine-2-carboxamides for which more extensive biological data is available.

Comparative Analysis of Biological Activity

While direct and extensive biological data for this compound is limited in publicly available literature, a comparative analysis can be effectively drawn from its close structural analog, 6-chloropyrazine-2-carboxamide, and other related pyrazine derivatives. The following tables summarize the antimicrobial, and anticancer activities of these compounds, providing a baseline for understanding their potential therapeutic applications.

Antimicrobial Activity

Pyrazine derivatives have demonstrated significant potential as antimicrobial agents. The minimum inhibitory concentration (MIC) is a key metric for evaluating this activity, with lower values indicating greater potency.

Table 1: Comparative Antimicrobial Activity (MIC) of Pyrazine Derivatives

CompoundTarget OrganismMIC (µM)Reference
6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv> 6.25 µg/mL (65% inhibition)[1]
3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv6[2]
Pyrazine-2-carbohydrazide Derivative (PH05)E. coli180-230 µg/mL[3]
Pyrazine-2-carbohydrazide Derivative (PH12)Salmonella typhi180-230 µg/mL[3]
Triazolo[4,3-a]pyrazine Derivative (2e)Staphylococcus aureus32 µg/mL[4]
Triazolo[4,3-a]pyrazine Derivative (2e)Escherichia coli16 µg/mL[4]
Anticancer and Kinase Inhibitory Activity

Many pyrazine derivatives exhibit potent anticancer activity, often through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. The half-maximal inhibitory concentration (IC50) is used to quantify this activity.

Table 2: Comparative Anticancer and Kinase Inhibitory Activity (IC50) of Pyrazine Derivatives

Compound ClassTargetIC50 (nM)Reference
Pyrazolo[1,5-a]pyrazine DerivativeJAK13[5]
Pyrazolo[1,5-a]pyrazine DerivativeJAK28.5[5]
Pyrazolo[1,5-a]pyrazine DerivativeTYK27.7[5]
4-Amino-(1H)-pyrazole Derivative (3f)JAK13.4[6]
4-Amino-(1H)-pyrazole Derivative (3f)JAK22.2[6]
4-Amino-(1H)-pyrazole Derivative (3f)JAK33.5[6]
Pyrazine-2-carbonitrile Derivative (Prexasertib)CHK11[5]
Pyrazine-2-carboxamide Derivative (Darovasertib)PKCα1.9[5]
Pyridinylquinoxaline (6f)p38α MAP Kinase81[7]
Pyrido[2,3-b]pyrazine (9e)p38α MAP Kinase38[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of pyrazine derivatives.

Antimicrobial Susceptibility Testing: Microbroth Dilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in MHB.

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using MHB.

  • Incubation: An equal volume of the prepared bacterial inoculum is added to each well containing the diluted compound. The final volume in each well is typically 200 µL. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Growth is assessed visually or by measuring the optical density at 600 nm.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8]

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium and incubated overnight to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[9] During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.[8]

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the insoluble formazan crystals.[10]

  • Absorbance Measurement: The plate is gently shaken to ensure complete solubilization, and the absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the kinase enzyme, a specific substrate (peptide or protein), and the test compound at various concentrations in a kinase assay buffer.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period.

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. Several detection methods can be used:

    • Radiometric Assay: Utilizes [γ-³³P]ATP, and the incorporation of the radioactive phosphate into the substrate is measured.

    • Luminescence-based Assays: Measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®) or the amount of ADP produced (e.g., ADP-Glo®).[11]

    • Fluorescence-based Assays: Employ fluorescently labeled substrates or antibodies to detect phosphorylation (e.g., TR-FRET).[11]

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without any inhibitor. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Pyrazine derivatives often exert their biological effects by modulating specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a key signaling cascade involved in immunity, cell growth, and differentiation.[6] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.[6] Several pyrazine-based compounds have been developed as potent inhibitors of JAK kinases.[5][12]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus cluster_gene Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription (Proliferation, Inflammation) Inhibitor Pyrazine Derivative (e.g., 6-Chloropyrazine analog) Inhibitor->JAK Inhibits Screening_Workflow Synthesis Synthesis of Pyrazine Derivatives Screening Primary Screening (e.g., Antimicrobial, Cytotoxicity) Synthesis->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Secondary_Assay Secondary Assays (e.g., Enzyme Inhibition, Dose-Response) Hit_ID->Secondary_Assay SAR Structure-Activity Relationship (SAR) Studies Secondary_Assay->SAR SAR->Synthesis Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies Lead_Opt->In_Vivo

References

A Comparative Guide to Alternative Reagents for 6-Chloropyrazine-2-carbaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, 6-chloropyrazine-2-carbaldehyde serves as a versatile building block for the synthesis of a wide array of biologically active molecules. Its utility stems from the presence of a reactive aldehyde group and a chlorine atom, both of which can be readily functionalized. However, the exploration of alternative reagents with different substituents on the pyrazine ring can offer advantages in terms of reactivity, selectivity, and the introduction of diverse chemical functionalities. This guide provides an objective comparison of this compound with its bromo, fluoro, and methoxy analogues, supported by experimental data and detailed protocols for key chemical transformations.

Alternatives to this compound

The primary alternatives to this compound include other 6-substituted pyrazine-2-carbaldehydes, where the chlorine atom is replaced by other halogens (bromine, fluorine) or an alkoxy group (methoxy). The choice of substituent can significantly influence the reactivity of both the aldehyde and the pyrazine ring, offering a tunable platform for synthetic chemists.

ReagentChemical StructureKey Features
This compound Commercially available, good reactivity in nucleophilic aromatic substitution and cross-coupling reactions.
6-Bromopyrazine-2-carbaldehyde Generally more reactive than the chloro-analogue in palladium-catalyzed cross-coupling reactions.
6-Fluoropyrazine-2-carbaldehyde The fluorine atom can enhance biological activity and metabolic stability of the final products.[1][2]
6-Methoxypyrazine-2-carbaldehyde The methoxy group can be a precursor for a hydroxyl group and influences the electronic properties of the pyrazine ring.

Performance in Key Synthetic Reactions

The utility of these reagents is best demonstrated through their performance in common carbon-carbon and carbon-heteroatom bond-forming reactions. Below is a comparative summary of their reactivity in Wittig reactions, Knoevenagel condensations, and various palladium-catalyzed cross-coupling reactions.

Wittig Reaction

The Wittig reaction is a powerful tool for converting aldehydes into alkenes. The reactivity of the pyrazine-2-carbaldehyde is influenced by the electron-withdrawing or -donating nature of the substituent at the 6-position.

Wittig_Reaction reagent 6-X-Pyrazine-2-carbaldehyde (X = Cl, Br, F, OMe) intermediate Oxaphosphetane Intermediate reagent->intermediate ylide Phosphonium Ylide (Ph3P=CHR) ylide->intermediate product Substituted Pyrazinyl-alkene intermediate->product byproduct Triphenylphosphine oxide intermediate->byproduct

Experimental Protocol: General Procedure for the Wittig Reaction

A solution of the 6-substituted pyrazine-2-carbaldehyde (1.0 eq) in an anhydrous solvent (e.g., THF, Dichloromethane) is treated with the corresponding phosphonium ylide (1.1-1.5 eq) at room temperature. The reaction is stirred until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to afford the desired alkene.[3][4][5][6][7][8][9][10][11][12][13]

ReagentYlideSolventTime (h)Yield (%)Reference
6-Chloroisoquinoline-1-carbaldehyde(Carbethoxymethylene)triphenylphosphoraneToluene--[13]
General AldehydesStabilized YlidesWater1-3High[5]
9-anthraldehydeBenzyltriphenylphosphonium chlorideDMF0.573.5[4]

Note: Specific data for 6-substituted pyrazine-2-carbaldehydes in Wittig reactions is limited in the searched literature. The data presented is for analogous heterocyclic and aromatic aldehydes to provide a general indication of reaction conditions and expected outcomes.

Knoevenagel Condensation

The Knoevenagel condensation is a versatile method for the formation of C=C bonds by reacting an aldehyde with an active methylene compound.

Knoevenagel_Condensation reagent 6-X-Pyrazine-2-carbaldehyde (X = Cl, Br, F, OMe) product α,β-Unsaturated Product reagent->product active_methylene Active Methylene Compound (e.g., Malononitrile, Diethyl malonate) active_methylene->product base Base (e.g., Piperidine, NaHCO3) base->product

Experimental Protocol: General Procedure for Knoevenagel Condensation

To a solution of the 6-substituted pyrazine-2-carbaldehyde (1.0 eq) and an active methylene compound (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, toluene), a catalytic amount of a base (e.g., piperidine, sodium bicarbonate) is added. The mixture is heated to reflux until the reaction is complete (monitored by TLC). Upon cooling, the product often precipitates and can be collected by filtration, or the solvent is removed and the residue is purified by recrystallization or column chromatography.[2][4][14][15][16]

ReagentActive Methylene CompoundCatalystSolventYield (%)Reference
Aromatic AldehydesMalononitrileAgro-waste extractWaterGood[2]
2-MethoxybenzaldehydeThiobarbituric acidPiperidineEthanol-[14]

Note: Direct experimental data for Knoevenagel condensations with 6-substituted pyrazine-2-carbaldehydes was not found in the provided search results. The examples illustrate typical conditions for this reaction with other aldehydes.

Palladium-Catalyzed Cross-Coupling Reactions

The halogen or methoxy group at the 6-position of the pyrazine ring provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

Palladium_Coupling cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination suzuki_reagent Aryl/Vinyl Boronic Acid suzuki_product 6-Aryl/Vinyl-Pyrazine-2-carbaldehyde suzuki_reagent->suzuki_product sonogashira_reagent Terminal Alkyne sonogashira_product 6-Alkynyl-Pyrazine-2-carbaldehyde sonogashira_reagent->sonogashira_product buchwald_reagent Amine buchwald_product 6-Amino-Pyrazine-2-carbaldehyde buchwald_reagent->buchwald_product start 6-Halopyrazine-2-carbaldehyde (Halo = Cl, Br, I) start->suzuki_product Pd Catalyst, Base start->sonogashira_product Pd/Cu Catalyst, Base start->buchwald_product Pd Catalyst, Base

Reactivity Trend: The reactivity of the C-X bond in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl > F. Therefore, 6-bromopyrazine-2-carbaldehyde is expected to be more reactive than its chloro-analogue, often allowing for milder reaction conditions and lower catalyst loadings.[17][18][19][20][21]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of the 6-halopyrazine-2-carbaldehyde (1.0 eq), the boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand), and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system (e.g., toluene/water, dioxane/water) is heated under an inert atmosphere until the starting material is consumed. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by chromatography.[17][18][19][20][21][22][23]

HalopyrazineBoronic AcidCatalystBaseSolventYield (%)Reference
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamideAryl boronic acidsPd(PPh₃)₄K₃PO₄1,4-dioxane/water60-85[3]
4,5-dibromothiophene-2-carboxaldehydePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/water95[18]
2-Bromo-6-methylisonicotinaldehydePhenylboronic AcidPd(PPh₃)₄K₃PO₄Dioxane/H₂O~85-95[21]

Biological Significance of Pyrazine-2-carbaldehyde Derivatives

Derivatives synthesized from 6-substituted pyrazine-2-carbaldehydes exhibit a broad range of biological activities, making them valuable scaffolds in drug discovery.

Biological_Activities cluster_antiviral Antiviral cluster_antimicrobial Antimicrobial cluster_anticancer Anticancer start 6-Substituted Pyrazine-2-carbaldehyde Derivatives favipiravir Favipiravir (T-705) (RNA polymerase inhibitor) start->favipiravir antibacterial Antibacterial (e.g., against S. Typhi) start->antibacterial antifungal Antifungal start->antifungal antitubercular Antitubercular (e.g., Pyrazinamide analogues) start->antitubercular kinase_inhibitors Kinase Inhibitors start->kinase_inhibitors

Pyrazine derivatives have shown significant promise as:

  • Antiviral agents: The well-known antiviral drug Favipiravir (T-705) is a pyrazine derivative, highlighting the importance of this scaffold in antiviral research. The fluorine substituent in Favipiravir is crucial for its activity.[1][2]

  • Antimicrobial agents: Numerous pyrazine-2-carboxamide derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[3][24][25][26] Some have shown activity against extensively drug-resistant (XDR) strains of S. Typhi.[3]

  • Anticancer agents: The pyrazine core is present in several anticancer compounds, often acting as inhibitors of protein kinases involved in cancer cell signaling.[1]

  • Antitubercular agents: Pyrazinamide is a cornerstone drug for tuberculosis treatment, and novel pyrazine derivatives continue to be explored for their activity against Mycobacterium tuberculosis.[25]

Conclusion

While this compound remains a valuable and readily accessible starting material, its bromo, fluoro, and methoxy analogues offer distinct advantages for specific synthetic strategies and for the development of novel bioactive compounds. The choice of reagent should be guided by the desired reactivity in subsequent transformations and the intended biological application of the target molecule. 6-Bromopyrazine-2-carbaldehyde generally provides higher reactivity in cross-coupling reactions, while 6-fluoropyrazine-2-carbaldehyde is a key precursor for compounds with potentially enhanced biological properties. The methoxy derivative offers a pathway to further functionalization, particularly to hydroxylated pyrazines. Further research into the direct comparison of these reagents under identical reaction conditions will be invaluable for the rational design of synthetic routes and the accelerated discovery of new therapeutic agents.

References

Unveiling the Biological Potential: A Comparative Analysis of 6-Chloropyrazine-2-carbaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel bioactive scaffolds is perpetual. 6-Chloropyrazine-2-carbaldehyde, a heterocyclic aldehyde, presents an intriguing starting point for the synthesis of new chemical entities. While direct experimental data on its biological activity is sparse, a comparative analysis with structurally similar compounds reveals a landscape rich with potential for antimicrobial, anticancer, and enzyme-inhibiting properties.

This guide provides an objective comparison of the reported biological activities of compounds structurally related to this compound, supported by available experimental data. It further outlines common experimental protocols to assess these activities and visualizes key synthetic and mechanistic pathways.

Data Presentation: A Comparative Look at Bioactivity

The biological potential of this compound can be inferred from the activities of its close chemical relatives. The core pyrazine ring, often substituted, is a common feature in many biologically active molecules.[1][2] The presence of a chlorine atom and a reactive carbaldehyde group offers avenues for both direct activity and further chemical modification.

The following tables summarize the biological activities of pyrazine derivatives that share structural similarities with this compound. These analogs feature modifications at the 2-position (carbaldehyde vs. carboxylic acid, carboxamide, or hydrazone) and the 6-position (chloro vs. other substituents).

Table 1: Antimycobacterial Activity of Pyrazine Derivatives

Compound/Derivative ClassSpecific Compound ExampleTarget OrganismActivity Metric (MIC/IC50)Reference
6-Chloropyrazine-2-carboxamides6-chloro-N-octylpyrazine-2-carboxamideMycobacterium tuberculosisPredicted high bioactivity (docking study)[3]
3-Aminopyrazine-2-carboxamides3-[(4-methylbenzyl)amino]pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv6 µM (MIC)[4]
3-Aminopyrazine-2-carboxamides3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv12.5 µg/mL (MIC)[5]
3-Aminopyrazine-2-carboxamides3-Amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv62.5 µg/mL (MIC)[5]

Table 2: Antibacterial Activity of Pyrazine Derivatives

Compound/Derivative ClassSpecific Compound ExampleTarget OrganismActivity Metric (Inhibition Zone/MIC)Reference
Pyrazine CarboxamidesN-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d)Extensively Drug-Resistant (XDR) S. Typhi17 mm / 6.25 mg/mL (MIC)[6]
Pyrazine-2-carbohydrazidesVarious substituted derivativesE. coli, Salmonella typhiActive (MICs 180-230 µg/ml for some derivatives)[7]

Table 3: Cytotoxicity and Anticancer Potential of Related Compounds

Compound/Derivative ClassSpecific Compound ExampleCell Line(s)Activity Metric (IC50)Reference
Benzaldehyde Nitrogen Mustard-2-Pyridine Carboxylic Acid HydrazoneBNMPHHCT-116, PC-12, HepG2, K56257.5 µM, 19.4 µM, 26.1 µM, 48.2 µM[8]
3-Aminopyrazine-2-carboxamides3-[(4-methylbenzyl)amino]pyrazine-2-carboxamideHepG2≥ 250 µM[4]

Table 4: Antifungal Activity of Related Hydrazone Derivatives

Compound/Derivative ClassTarget Organism(s)Activity Metric (MIC)Reference
Phenylhydrazones of 5-acylpyrimidinetrioneCandida spp.≤ 10 µM for several derivatives[9]

Experimental Protocols: Assessing Biological Activity

The following are detailed methodologies for key experiments cited in the literature for assessing the biological activity of compounds similar to this compound.

Antimicrobial Activity Assay (Agar Well Diffusion Method)

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

  • Preparation of Bacterial Suspension: A standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., XDR S. Typhi) is prepared.[6]

  • Inoculation: The standardized bacterial suspension is uniformly seeded onto the surface of a suitable agar medium, such as Mueller-Hinton Agar.[6]

  • Well Creation: Sterile cork borers (e.g., 6 mm in diameter) are used to create wells in the agar.[6]

  • Compound Application: A specific volume (e.g., 100 µL) of the test compound, dissolved in a suitable solvent like DMSO at various concentrations, is added to each well.[6]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C overnight).[6]

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.[6]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Stock Solutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial Dilutions: Serial dilutions of the stock solutions are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in microtiter plates.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., HepG2, HCT-116) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals produced by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the synthesis and potential mechanism of action of this compound derivatives.

Synthesis_of_Bioactive_Derivatives Synthetic Pathway from this compound A This compound C Hydrazone Derivatives A->C Condensation E Schiff Base Derivatives A->E Condensation B Hydrazines (R-NHNH2) B->C F Biological Activity (Antimicrobial, Anticancer) C->F D Amines (R-NH2) D->E E->F

Caption: Synthesis of bioactive hydrazones and Schiff bases.

Experimental_Workflow General Workflow for Biological Activity Screening A Compound Synthesis (e.g., this compound derivatives) B Primary Screening (e.g., Agar Well Diffusion) A->B C Quantitative Assays (e.g., MIC Determination) B->C D Cytotoxicity Assays (e.g., MTT Assay) B->D E Lead Compound Identification C->E D->E F Mechanism of Action Studies E->F

Caption: Workflow for assessing biological activity.

References

spectroscopic analysis (NMR, IR, MS) of 6-Chloropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive spectroscopic analysis of 6-Chloropyrazine-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. By presenting available experimental and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document serves as a valuable resource for substance identification, structural elucidation, and quality control. For comparative purposes, spectroscopic data for the related compounds, 2-chloropyrazine and pyrazine-2-carbaldehyde, are also discussed.

Spectroscopic Data Comparison

The following tables summarize key spectroscopic data for this compound and its structural analogues. This comparative approach allows for a deeper understanding of the influence of the chloro and aldehyde functional groups on the spectroscopic properties of the pyrazine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data (δ, ppm) in CDCl₃

CompoundH3H5Aldehyde-H
This compound ~9.0 (s)~8.8 (s)~10.1 (s)
2-Chloropyrazine8.54 (d)8.41 (d)-
Pyrazine-2-carbaldehyde9.25 (d)8.85 (dd)10.15 (s)

Note: Data for this compound is estimated based on substituent effects and data from similar compounds.

Table 2: ¹³C NMR Spectral Data (δ, ppm) in CDCl₃

CompoundC2C3C5C6Aldehyde-C
This compound ~152~145~147~155~190
2-Chloropyrazine151.1144.3143.0148.8-
Pyrazine-2-carbaldehyde153.2147.2144.9144.3192.8

Note: Data for this compound is estimated based on substituent effects and data from similar compounds.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundC-H (aromatic)C=O (aldehyde)C=NC-Cl
This compound ~3100-3000~1710-1690~1580-1400~800-600
2-Chloropyrazine3080-3020-1575, 1470, 1420785
Pyrazine-2-carbaldehyde~3100-3000~1700~1580-1400-

Note: Data for this compound and Pyrazine-2-carbaldehyde are typical ranges for these functional groups.

Mass Spectrometry (MS)

Table 4: Mass-to-Charge Ratio (m/z) for Key Ions

CompoundMolecular Ion [M]⁺[M+H]⁺Key Fragment Ions
This compound 142/144 (predicted)143/145 (predicted)[1]113/115 ([M-CHO]⁺), 86 ([M-Cl-H]⁺)
2-Chloropyrazine114/116[2]115/11787 ([M-HCN]⁺), 79 ([M-Cl]⁺)
Pyrazine-2-carbaldehyde10810980 ([M-CO]⁺), 53 ([M-CO-HCN]⁺)

Note: The presence of chlorine results in isotopic peaks with an approximate 3:1 intensity ratio (³⁵Cl:³⁷Cl).

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

  • Sample Preparation : Approximately 5-10 mg of the sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition : Proton spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition : Carbon spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Proton decoupling was applied during the acquisition. The FID was Fourier transformed with a line broadening of 1.0 Hz.

  • Data Processing : All spectra were processed using MestReNova (or similar NMR processing software). Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy
  • Instrumentation : A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory.

  • Sample Preparation : A small amount of the solid sample was placed directly onto the diamond crystal of the UATR accessory.

  • Data Acquisition : The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.

  • Data Processing : The resulting spectrum was baseline corrected and the peak frequencies were reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Instrumentation : An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (or equivalent GC-MS system) with an electron ionization (EI) source.

  • Sample Preparation : The sample was dissolved in dichloromethane to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions :

    • Injector : Splitless mode at 250 °C.

    • Column : HP-5MS (30 m x 0.25 mm x 0.25 µm).

    • Oven Program : Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 15 °C/min, and held for 5 minutes.

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions :

    • Ionization Source : Electron Ionization (EI) at 70 eV.

    • Mass Range : m/z 40-400.

    • Source Temperature : 230 °C.

    • Quadrupole Temperature : 150 °C.

  • Data Processing : The mass spectrum of the corresponding GC peak was analyzed to identify the molecular ion and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_output Final Report Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity Comparison Comparison with Alternatives Purity->Comparison Guide Comparison Guide Comparison->Guide

Caption: Workflow for the spectroscopic analysis of this compound.

References

comparative study of different synthetic routes to 6-Chloropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes to 6-Chloropyrazine-2-carbaldehyde, a key building block in the development of pharmaceutical compounds. The following sections detail five distinct synthetic pathways, offering an objective analysis of their methodologies, yields, and starting material accessibility. All quantitative data is summarized for easy comparison, and detailed experimental protocols for each route are provided.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several distinct chemical transformations. The choice of a particular route may be guided by factors such as the availability of starting materials, desired yield, scalability, and tolerance to specific reaction conditions. The table below summarizes the key quantitative parameters for the five routes detailed in this guide.

ParameterRoute 1: Oxidation of AlcoholRoute 2: Reduction of NitrileRoute 3: Reduction of Acyl ChlorideRoute 4: Vilsmeier-Haack ReactionRoute 5: Sommelet Reaction
Starting Material (6-Chloropyrazin-2-yl)methanol6-Chloropyrazine-2-carbonitrile6-Chloropyrazine-2-carbonyl chloride2-Chloropyrazine2-(Chloromethyl)-6-chloropyrazine
Key Reagents Activated Manganese Dioxide (MnO₂)Diisobutylaluminium Hydride (DIBAL-H)Palladium on Barium Sulfate (Pd/BaSO₄), HydrogenPhosphorus Oxychloride (POCl₃), Dimethylformamide (DMF)Hexamethylenetetramine (Hexamine)
Solvent ChloroformDichloromethane or TolueneTolueneDichloromethaneAcetic Acid/Water
Reaction Temperature 50 °C-78 °C to Room Temperature140 °C0 °C to RefluxReflux
Reaction Time 3 hours2-4 hours4 hours4 hours3-5 hours
Reported Yield ~90% (estimated for analogous systems)~70-80% (estimated for analogous systems)Good to ExcellentModerate~82% (for analogous systems)

Experimental Protocols

The following sections provide detailed experimental procedures for each of the five synthetic routes.

Route 1: Oxidation of (6-Chloropyrazin-2-yl)methanol

This route involves the selective oxidation of a primary alcohol to an aldehyde using activated manganese dioxide. This method is often favored for its mild conditions and high selectivity for allylic and benzylic-type alcohols.

Experimental Protocol:

To a stirred solution of (6-chloropyrazin-2-yl)methanol (1.0 eq) in chloroform (15 mL per gram of alcohol), activated manganese dioxide (5.0 eq) is added in one portion. The resulting mixture is stirred at 50 °C for 3 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite. The filter cake is washed with chloroform (3 x 10 mL). The combined organic filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.[1]

Diagram of Synthetic Pathway:

G start (6-Chloropyrazin-2-yl)methanol reagent MnO2, Chloroform, 50°C start->reagent product This compound reagent->product

Caption: Oxidation of (6-Chloropyrazin-2-yl)methanol.

Route 2: Reduction of 6-Chloropyrazine-2-carbonitrile

This method utilizes Diisobutylaluminium Hydride (DIBAL-H) to selectively reduce the nitrile functional group to an aldehyde. The reaction is performed at low temperatures to prevent over-reduction to the corresponding amine.

Experimental Protocol:

A solution of 6-chloropyrazine-2-carbonitrile (1.0 eq) in anhydrous dichloromethane or toluene is cooled to -78 °C under a nitrogen atmosphere. A solution of DIBAL-H in an appropriate solvent (1.2 eq) is added dropwise, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 2 hours. The reaction is monitored by TLC. Once the starting material is consumed, the reaction is quenched by the slow addition of methanol at -78 °C. The mixture is then allowed to warm to room temperature, and an aqueous solution of Rochelle's salt is added. The resulting mixture is stirred vigorously until two clear layers are formed. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography.[2][3][4][5]

Diagram of Synthetic Pathway:

G cluster_0 Preparation of Starting Material cluster_1 Reduction Step 2-Cyanopyrazine 2-Cyanopyrazine SO2Cl2, DMF, Toluene SO2Cl2, DMF, Toluene 2-Cyanopyrazine->SO2Cl2, DMF, Toluene 6-Chloropyrazine-2-carbonitrile_start 6-Chloropyrazine-2-carbonitrile SO2Cl2, DMF, Toluene->6-Chloropyrazine-2-carbonitrile_start reagent 1. DIBAL-H, -78°C 2. Workup 6-Chloropyrazine-2-carbonitrile_start->reagent product This compound reagent->product G start 6-Chloropyrazine-2-carbonyl chloride reagent H2, Pd/BaSO4 (poisoned), Toluene, 140°C start->reagent product This compound reagent->product G start 2-Chloropyrazine reagent POCl3, DMF, CH2Cl2, Reflux start->reagent product This compound reagent->product G start 2-(Chloromethyl)-6-chloropyrazine reagent Hexamine, Acetic Acid/Water, Reflux start->reagent product This compound reagent->product

References

Efficacy of 6-Chloropyrazine-2-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in medicinal chemistry. Within this landscape, pyrazine derivatives, particularly those derived from 6-chloropyrazine-2-carbaldehyde, have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides a comparative assessment of the efficacy of these derivatives against various alternatives, supported by experimental data and detailed methodologies, to aid researchers in their drug discovery and development efforts.

Antimicrobial Efficacy

Derivatives of pyrazine have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria. The core pyrazine structure is a key pharmacophore in several existing drugs, and modifications at the 2 and 6 positions of the pyrazine ring have been explored to enhance their antimicrobial properties.

Comparison with Standard Antibiotics

Studies have evaluated the antimicrobial activity of newly synthesized pyrazine-2-carbohydrazide derivatives against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Salmonella typhi, and Escherichia coli.[1] The efficacy of these compounds is often compared to standard antibiotics like Ofloxacin. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric for comparison.

Table 1: Comparative Antibacterial Activity of Pyrazine-2-Carbohydrazide Derivatives [1]

CompoundS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)S. typhi (MIC, µg/mL)E. coli (MIC, µg/mL)
PH01 ActiveActive--
PH02 ActiveActive--
PH03 ActiveActive--
PH04 ActiveActive--
PH05 ---Active
PH06 ---Active
PH07 ---Active
PH08 ActiveActive--
PH09 ActiveActive--
PH10 ActiveActive--
PH12 --Active-
PH14 --Active-
Ofloxacin (Standard) ActiveActiveActiveActive

Note: "Active" indicates antibacterial activity was observed. Specific MIC values for active compounds were determined but are presented here qualitatively for a broader overview. For detailed quantitative data, refer to the source study.[1]

Similarly, chloropyrazine-tethered pyrimidine derivatives have been investigated for their antimicrobial potential.[2] Compound 31 , featuring a 2",4"-dichlorophenyl ring, demonstrated potent antibacterial and antifungal activities with a MIC of 45.37 µM.[2] This was followed by compounds 25 (4"-nitrophenyl) and 30 (2",4"-difluorophenyl) with MIC values of 48.67 µM and 50.04 µM, respectively.[2] Notably, several of these derivatives exhibited greater potency than the reference drug ciprofloxacin (MIC = 145.71 µM) against the tested strains.[2]

Experimental Protocol: Agar Cup Plate Method for Antibacterial Screening[1]

This method is a common technique to evaluate the antimicrobial activity of compounds.

  • Media Preparation: Muller Hinton agar medium is prepared and sterilized by autoclaving at 120°C (15 lb/in²) for 30 minutes.

  • Culture Preparation: 24-hour cultures of the test bacteria (S. aureus, B. subtilis, S. typhi, E. coli) are used.

  • Inoculation: The sterile medium is poured into petri dishes and allowed to solidify. The bacterial cultures are then uniformly spread over the surface of the agar.

  • Well Preparation: Wells are created in the agar using a sterile borer.

  • Compound Application: A specific concentration (e.g., 250 µg/mL) of the test compound, dissolved in a suitable solvent like DMSO, and the standard antibiotic are added to the wells.

  • Incubation: The plates are incubated at 37±1°C for 24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured. The size of the zone is proportional to the antimicrobial activity of the compound.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare & Sterilize Muller Hinton Agar pour_plates Pour Agar Plates prep_media->pour_plates prep_culture Prepare 24h Bacterial Cultures inoculate Inoculate Plates with Bacteria prep_culture->inoculate prep_compounds Prepare Test Compound & Standard Solutions add_compounds Add Compounds to Wells prep_compounds->add_compounds pour_plates->inoculate create_wells Create Wells in Agar inoculate->create_wells create_wells->add_compounds incubate Incubate Plates at 37°C for 24h add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones

Fig. 1: Workflow for the Agar Cup Plate Method.

Anticancer Efficacy

Pyrazine derivatives have also been extensively studied for their potential as anticancer agents. Their mechanism of action often involves inducing apoptosis, inhibiting cell cycle progression, or targeting specific signaling pathways crucial for cancer cell survival and proliferation.

Comparison with Standard Anticancer Drugs

The cytotoxic effects of novel pyrazoline derivatives have been evaluated against various cancer cell lines, including human pancreatic adenocarcinoma (AsPC-1), human glioblastoma (U87 and U251), and human liver hepatocellular carcinoma (HepG-2).[3][4] The half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's cytotoxic potency.

Table 2: Comparative Cytotoxic Activity of Pyrazoline Derivatives

CompoundCell LineIC50 (µM)Standard DrugStandard Drug IC50 (µM)Reference
Compound 11 AsPC-116.8--[3]
Compound 11 U25111.9--[3]
Compound 12 AsPC-162.1--[3]
Compound 12 U25170.1--[3]
Compound b17 HepG-23.57Cisplatin8.45[4]
Compound 3a Hela3.5 µg/mL5-Fluorouracil-[5]
Compound 3a MCF74.5 µg/mL5-Fluorouracil-[5]

Note: A lower IC50 value indicates a more potent compound.

Notably, compound b17 showed a more potent inhibitory effect on HepG-2 cells than the standard chemotherapeutic drug cisplatin.[4] Further investigation revealed that this compound arrested the cell cycle in the G2/M phase and induced apoptosis in HepG-2 cells.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard drug for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated to allow the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Molecular Docking

The therapeutic effects of this compound derivatives are often rooted in their ability to interact with specific molecular targets. Molecular docking studies are computational techniques used to predict the binding mode and affinity of a ligand to a receptor.

For instance, molecular docking studies of 6-chloro-N-octylpyrazine-2-carboxamide revealed its potential to bind to the InhA protein of Mycobacterium tuberculosis, suggesting a mechanism for its antitubercular activity.[6] Similarly, the most potent antiproliferative compound 35 (a chloropyrazine-tethered pyrimidine derivative) showed a good binding affinity to dihydrofolate reductase (DHFR), an important target in cancer therapy.[2]

signaling_pathway_DHFR cluster_folate Folate Metabolism cluster_synthesis Nucleotide & Amino Acid Synthesis cluster_proliferation Cellular Processes DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Thymidylate Thymidylate Synthesis (dTMP) THF->Thymidylate Purine Purine Synthesis THF->Purine Amino_Acid Amino Acid Synthesis (e.g., Methionine) THF->Amino_Acid DNA_Synthesis DNA Synthesis & Repair Thymidylate->DNA_Synthesis Purine->DNA_Synthesis Cell_Proliferation Cell Proliferation Amino_Acid->Cell_Proliferation DNA_Synthesis->Cell_Proliferation DHFR->THF Product Compound35 Compound 35 (Pyrazine Derivative) Compound35->DHFR Inhibition

Fig. 2: Inhibition of DHFR by a Pyrazine Derivative.

Conclusion

This compound derivatives represent a versatile scaffold for the development of new therapeutic agents. The presented data highlights their significant antimicrobial and anticancer activities, in some cases surpassing the efficacy of standard drugs. The detailed experimental protocols provide a foundation for researchers to replicate and build upon these findings. Furthermore, the elucidation of their interactions with specific molecular targets through techniques like molecular docking offers a rational basis for future drug design and optimization. Continued exploration of this chemical space is warranted to unlock the full therapeutic potential of these promising compounds.

References

A Researcher's Guide to Benchmarking 6-Chloropyrazine-2-carbaldehyde: Protocols and Comparative Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific performance data for 6-chloropyrazine-2-carbaldehyde in biological assays is not extensively available in published literature, this guide provides a framework for its evaluation. By leveraging established protocols for structurally similar pyrazine derivatives, researchers can effectively benchmark its performance. This document offers detailed methodologies for antimicrobial and anticancer assays, data presentation templates, and visualizations of relevant workflows and potential signaling pathways to guide your research.

Comparative Performance Data (Hypothetical Framework)

To facilitate a direct comparison of this compound against alternative compounds, we recommend structuring your experimental findings as follows. The data presented here are illustrative placeholders.

Table 1: In Vitro Antimicrobial Activity of this compound and Analogs

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µM)[1][2]Zone of Inhibition (mm)
This compound Staphylococcus aureusData to be determinedData to be determined
Escherichia coliData to be determinedData to be determined
Mycobacterium tuberculosisData to be determinedData to be determined
Pyrazine-2-carbaldehyde (Alternative 1) Staphylococcus aureusData to be determinedData to be determined
Escherichia coliData to be determinedData to be determined
Mycobacterium tuberculosisData to be determinedData to be determined
Ciprofloxacin (Control) Staphylococcus aureusReference ValueReference Value
Escherichia coliReference ValueReference Value
Pyrazinamide (Control) Mycobacterium tuberculosisReference ValueReference Value

Table 2: In Vitro Anticancer Activity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)[3]A549 (Lung Cancer)HepG2 (Liver Cancer)[4]
This compound Data to be determinedData to be determinedData to be determined
Alternative Heterocyclic Aldehyde Data to be determinedData to be determinedData to be determined
Doxorubicin (Control) Reference ValueReference ValueReference Value

Experimental Protocols

The following are detailed protocols for assays commonly used to evaluate the biological activity of pyrazine derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This method provides a quantitative measure of a compound's antibacterial activity.[5]

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO)

  • Resazurin sodium salt solution (for viability indication)

Procedure:

  • Prepare a bacterial inoculum in MHB, adjusted to a 0.5 McFarland standard.

  • Serially dilute the test compounds in MHB in the wells of a 96-well plate.

  • Add the bacterial inoculum to each well.

  • Include positive control wells (bacteria + standard antibiotic) and negative control wells (bacteria + DMSO).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, add resazurin solution to each well and incubate for an additional 2-4 hours.

  • The MIC is the lowest concentration of the compound that prevents a color change (from blue to pink), indicating inhibition of bacterial growth.[4]

Protocol 2: In Vitro Cytotoxicity - MTT Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.[6][7]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentrations.

Visualizing Experimental Workflows and Potential Mechanisms

The following diagrams illustrate a general workflow for antimicrobial screening and a hypothetical signaling pathway that could be modulated by a pyrazine derivative with anticancer properties.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Solubilization (this compound & Alternatives) serial_dilution Serial Dilution compound_prep->serial_dilution culture_prep Bacterial/Cell Culture Preparation incubation Incubation with Cells/Bacteria culture_prep->incubation serial_dilution->incubation viability_assay Viability Assessment (e.g., Resazurin/MTT) incubation->viability_assay data_acquisition Data Acquisition (Absorbance Reading) viability_assay->data_acquisition calculation IC50 / MIC Calculation data_acquisition->calculation comparison Comparative Analysis calculation->comparison

Caption: Experimental workflow for in vitro screening.

signaling_pathway cluster_pathway Hypothetical Anticancer Signaling Pathway gf Growth Factor receptor Receptor Tyrosine Kinase gf->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation compound This compound (Hypothetical Inhibitor) compound->akt

Caption: Potential inhibition of a pro-survival signaling pathway.

References

A Comparative Analysis of Synthesis Methods for 6-Chloropyrazine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 6-Chloropyrazine-2-carbaldehyde, a crucial building block in the synthesis of various pharmaceutical compounds, can be produced through several synthetic routes. This guide provides a comprehensive cost-benefit analysis of the most promising methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable process for laboratory and industrial applications.

This analysis focuses on three primary synthetic pathways starting from commercially available precursors: the oxidation of 6-chloro-2-methylpyrazine, the reduction of 6-chloropyrazine-2-carboxylic acid or its derivatives, and the direct formylation of 2-chloropyrazine. Each method is evaluated based on yield, cost of materials, reaction conditions, and potential for scalability.

At a Glance: Comparison of Synthesis Methods

Method Starting Material Key Reagents Overall Yield Estimated Cost Key Advantages Key Disadvantages
Method 1: Oxidation 6-Chloro-2-methylpyrazineSelenium Dioxide (SeO₂)ModerateModerateFewer synthetic steps.Use of toxic selenium dioxide, purification challenges.
Method 2: Reduction 6-Chloropyrazine-2-carboxylic acid / 6-Chloropyrazine-2-carbonitrileDIBAL-HHighHighHigh yields, clean reactions.Expensive reagent (DIBAL-H), requires anhydrous conditions.
Method 3: Formylation 2-ChloropyrazineVilsmeier Reagent (DMF, POCl₃)Low to ModerateLowInexpensive starting material and reagents.Low yields, potential for side reactions.

Method 1: Oxidation of 6-Chloro-2-methylpyrazine

This method involves the direct oxidation of the methyl group of 6-chloro-2-methylpyrazine to an aldehyde functionality. Selenium dioxide is a common and effective reagent for this transformation.

Experimental Protocol:

A mixture of 6-chloro-2-methylpyrazine (1 equivalent) and selenium dioxide (1.1 equivalents) in a suitable solvent such as dioxane and water is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the selenium byproduct is filtered off. The filtrate is then extracted with an organic solvent (e.g., dichloromethane), and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.

Cost-Benefit Analysis:

The primary advantage of this route is its directness, involving a single key transformation from a readily available starting material. However, the use of stoichiometric amounts of toxic selenium dioxide is a significant drawback, posing safety and environmental concerns. The purification process to remove selenium byproducts can also be challenging and may impact the overall efficiency and cost. Yields for this type of oxidation on heterocyclic systems are typically in the moderate range.

Method 2: Reduction of 6-Chloropyrazine-2-carboxylic Acid Derivatives

This pathway offers a more controlled approach, starting from either 6-chloropyrazine-2-carboxylic acid or its nitrile derivative, 6-chloropyrazine-2-carbonitrile.

From 6-Chloropyrazine-2-carbonitrile:

Experimental Protocol: 6-Chloropyrazine-2-carbonitrile is dissolved in an anhydrous solvent like toluene or THF and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A solution of diisobutylaluminum hydride (DIBAL-H) (1.2 equivalents) in a suitable solvent is then added dropwise. The reaction is stirred at low temperature for a few hours. The reaction is quenched by the slow addition of a suitable reagent like methanol or aqueous acid. The resulting mixture is warmed to room temperature, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude aldehyde, which is then purified.

From 6-Chloropyrazine-2-carboxylic Acid:

The carboxylic acid can be reduced to the aldehyde, often proceeding through an ester or an activated intermediate to prevent over-reduction to the alcohol.

Cost-Benefit Analysis:

This method is often favored for its high yields and cleaner reaction profiles, leading to easier purification. The reduction of a nitrile or a carboxylic acid derivative with DIBAL-H is a well-established and reliable transformation. The main disadvantage is the high cost of DIBAL-H, which is a pyrophoric and moisture-sensitive reagent, requiring stringent anhydrous reaction conditions and careful handling. This can increase the operational costs, especially on a larger scale.

Method 3: Direct Formylation of 2-Chloropyrazine

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. This approach attempts to directly introduce an aldehyde group onto the 2-chloropyrazine ring.

Experimental Protocol:

To a cooled solution of N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise to form the Vilsmeier reagent. 2-Chloropyrazine is then added to this mixture, and the reaction is heated for several hours. After cooling, the reaction mixture is poured onto crushed ice and neutralized with a base (e.g., sodium hydroxide). The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically performed by column chromatography.

Cost-Benefit Analysis:

The primary advantage of this method lies in the low cost of the starting material, 2-chloropyrazine, and the formylating reagents.[1][2][3][4] This makes it an economically attractive option. However, the pyrazine ring is relatively electron-deficient, which can make it less reactive towards electrophilic substitution, often resulting in low to moderate yields.[5][6][7][8] The reaction may also suffer from a lack of regioselectivity and the formation of side products, complicating the purification process.

Visualizing the Synthetic Pathways

To better illustrate the relationships between the different synthetic approaches, the following diagrams outline the reaction schemes.

Synthesis_Pathways cluster_0 Method 1: Oxidation cluster_1 Method 2: Reduction cluster_2 Method 3: Formylation 6-Chloro-2-methylpyrazine 6-Chloro-2-methylpyrazine This compound This compound 6-Chloro-2-methylpyrazine->this compound SeO₂ 6-Chloropyrazine-2-carbonitrile 6-Chloropyrazine-2-carbonitrile 6-Chloropyrazine-2-carbonitrile->this compound 1. DIBAL-H 2. H₃O⁺ 6-Chloropyrazine-2-carboxylic_acid 6-Chloropyrazine-2-carboxylic acid 6-Chloropyrazine-2-carboxylic_acid->this compound Reduction 2-Chloropyrazine 2-Chloropyrazine 2-Chloropyrazine->this compound Vilsmeier Reagent

Caption: Overview of the three main synthetic routes to this compound.

Logical Workflow for Method Selection

The choice of the optimal synthesis method depends on several factors, including the desired scale of production, cost constraints, and available laboratory infrastructure. The following decision tree can guide the selection process.

Decision_Tree Start Select Synthesis Method Scale Production Scale? Start->Scale Cost Cost a Major Constraint? Scale->Cost Large Scale Yield High Yield Critical? Scale->Yield Lab Scale Method2 Method 2: Reduction Cost->Method2 No Method3 Method 3: Formylation Cost->Method3 Yes Method1 Method 1: Oxidation Yield->Method1 No Yield->Method2 Yes

Caption: Decision-making workflow for selecting the appropriate synthesis method.

Conclusion

The synthesis of this compound can be approached from several angles, each with its own set of advantages and disadvantages.

  • Method 1 (Oxidation) offers a direct route but raises safety and environmental concerns due to the use of selenium dioxide.

  • Method 2 (Reduction) provides high yields and clean conversions but at a higher reagent cost and with more stringent reaction requirements.

  • Method 3 (Formylation) is the most cost-effective in terms of starting materials but may suffer from lower yields and purification challenges.

For large-scale industrial production where cost is a primary driver, optimizing the direct formylation of 2-chloropyrazine (Method 3) could be the most viable long-term strategy. For laboratory-scale synthesis where high purity and yield are paramount, the reduction of a 6-chloropyrazine-2-carboxylic acid derivative (Method 2) is likely the preferred choice, despite the higher initial cost of reagents. The oxidation route (Method 1) may serve as a reasonable compromise in certain situations but requires careful consideration of the associated hazards. Ultimately, the selection of the most appropriate synthetic method will depend on a careful evaluation of the specific needs and priorities of the research or production team.

References

Safety Operating Guide

Proper Disposal of 6-Chloropyrazine-2-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 6-Chloropyrazine-2-carbaldehyde, a chlorinated organic compound. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to maintain compliance with regulatory standards and foster a safe working environment.

The fundamental principle of chemical waste management involves a strategic hierarchy: pollution prevention, source reduction, reuse or redistribution, treatment and reclamation, and finally, disposal through appropriate channels like incineration or treatment.[1] No laboratory activity should commence without a clear plan for the disposal of all potential waste, both hazardous and non-hazardous.[1]

Hazard Identification and Classification

Hazard Classification (Based on Analogous Compounds)DescriptionPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.[2]Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[4]
Skin Irritation Causes skin irritation.[2]Wear protective gloves. Wash skin thoroughly after handling.[5]
Eye Irritation Causes serious eye irritation.[2]Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[5]
Respiratory Irritation May cause respiratory irritation.[2]Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[2]
Aquatic Toxicity May cause long-lasting harmful effects to aquatic life.[4]Avoid release to the environment.[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound requires careful segregation and handling to prevent hazardous reactions and ensure compliance with disposal regulations.

  • Segregation:

    • Collect waste this compound and any materials contaminated with it (e.g., gloves, absorbent paper) separately from other waste streams.[6]

    • Specifically, this waste must be segregated as halogenated organic waste .[7][8] Do not mix it with non-halogenated solvents, as this can complicate and increase the cost of disposal.[8]

    • Never mix incompatible wastes. For example, keep it separate from acids, bases, and oxidizers.[6][9]

  • Containerization:

    • Use a designated, leak-proof container that is chemically compatible with chlorinated organic compounds.[10] High-density polyethylene (HDPE) containers are often suitable.[7]

    • The container must be in good condition and have a secure, tight-fitting lid.[7] Keep the container closed except when adding waste.[9][11]

    • Do not fill the container to more than 90% of its capacity to allow for expansion.[7][10]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".[6][9]

    • The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[6]

    • Indicate the approximate concentration and quantity of the waste.

    • Record the date when the waste was first added to the container (accumulation start date).[6]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area that is near the point of generation.[11]

    • The storage area should be well-ventilated and under the direct supervision of laboratory personnel.[10]

    • Ensure secondary containment is used for liquid waste to prevent spills from reaching drains.[9][10]

  • Disposal Request:

    • Once the container is full or waste is no longer being generated, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10][11]

    • Follow your institution's specific procedures for requesting a waste pickup.

Never dispose of this compound by:

  • Pouring it down the drain.[9]

  • Evaporating it in a fume hood.[12]

  • Placing it in the regular trash.[9]

Disposal of Empty Containers

Empty containers that held this compound must also be managed carefully.

  • A container is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than one inch of residue remains.[1]

  • For acutely hazardous waste, triple rinsing is required.[1][12] The rinsate from the first rinse must be collected and disposed of as hazardous waste.[9] Given the hazards of this compound, it is prudent to collect the first rinse.

  • After proper rinsing and drying, deface or remove the original label before disposing of the container as regular trash, if permitted by your institution's policies.[12]

G Workflow for the Disposal of this compound cluster_0 In-Lab Waste Management cluster_1 Final Disposal A 1. Identify & Segregate Treat as Halogenated Organic Waste B 2. Select Compatible Container (e.g., HDPE) A->B C 3. Label Container 'Hazardous Waste' Full Chemical Name Accumulation Date B->C D 4. Add Waste to Container (Do not exceed 90% capacity) C->D E 5. Store Securely Closed Container Secondary Containment Designated Area D->E F 6. Arrange for Pickup Contact EHS or Licensed Contractor E->F Container is Full or Waste Generation Ceases G 7. Off-Site Treatment (e.g., Incineration) F->G

Caption: Logical workflow for the proper disposal of this compound.

References

Navigating the Safe Handling of 6-Chloropyrazine-2-carbaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed framework for the safe handling, use, and disposal of 6-Chloropyrazine-2-carbaldehyde, ensuring the well-being of laboratory personnel and the integrity of research. The following procedures are based on the known hazards of similar chemical structures and general best practices for handling hazardous substances.

Anticipated Hazard Profile

Based on the safety data for 6-Chloropyridine-2-carbaldehyde, the following hazards should be anticipated for this compound.

Hazard ClassificationDescriptionPrecautionary Statement
Acute Oral Toxicity Harmful if swallowed.[1]Do not eat, drink or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[1]
Skin Corrosion/Irritation Causes skin irritation.[1]Wear protective gloves. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice/attention.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1]Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the minimum required PPE.

Body PartEquipmentStandard/Specification
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended).ASTM F739 or EN 374
Eyes/Face Chemical safety goggles and a face shield.ANSI Z87.1 or EN 166
Respiratory NIOSH-approved respirator with organic vapor cartridges.Required when not working in a certified chemical fume hood.
Body Flame-resistant lab coat, long pants, and closed-toe shoes.NFPA 2112

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risk. The following workflow diagram and procedural steps provide a clear guide for safe operations.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (or analogous data) B Don Appropriate PPE A->B C Prepare Work Area in Chemical Fume Hood B->C D Weigh and Prepare Reagent C->D Begin Experiment E Perform Experiment D->E F Store Unused Chemical E->F G Decontaminate Work Area F->G Conclude Experiment H Segregate and Label Waste G->H I Dispose of Waste via EH&S H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloropyrazine-2-carbaldehyde
Reactant of Route 2
6-Chloropyrazine-2-carbaldehyde

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.